molecular formula C14H32N3O10P3 B6336631 NOPO CAS No. 1397275-76-1

NOPO

Cat. No.: B6336631
CAS No.: 1397275-76-1
M. Wt: 495.34 g/mol
InChI Key: ZNYVGVMHKCUCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NOPO is a useful research compound. Its molecular formula is C14H32N3O10P3 and its molecular weight is 495.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.13005522 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[4,7-bis[[hydroxy(hydroxymethyl)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N3O10P3/c18-12-29(24,25)10-16-4-2-15(9-28(22,23)8-1-14(20)21)3-5-17(7-6-16)11-30(26,27)13-19/h18-19H,1-13H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYVGVMHKCUCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CP(=O)(CCC(=O)O)O)CP(=O)(CO)O)CP(=O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N3O10P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NoPo Nanotechnologies' Single-Walled Carbon Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Single-Walled Carbon Nanotubes from NoPo Nanotechnologies and the n-Type Doping Process

It is a common misconception that "this compound" refers to a specific type of single-walled carbon nanotube (SWCNT). In fact, "this compound" is the name of this compound Nanotechnologies, a company based in Bangalore, India, that specializes in the production of high-quality SWCNTs.[1][2] This guide provides a technical overview of the SWCNTs produced by this compound Nanotechnologies, followed by a detailed exploration of n-type doping, a critical process for modifying the electronic properties of SWCNTs for advanced applications.

This compound Nanotechnologies, founded in 2011, manufactures SWCNTs using a proprietary High-Pressure Carbon Monoxide (HiPCO®) process.[1][2] This method allows for the production of SWCNTs with small diameters and low structural defects.[3] The company has successfully scaled up this process for industrial production, supplying SWCNTs to various sectors, including electronics, semiconductors, electric vehicle batteries, and healthcare.[3]

The HiPCO® process is a gas-phase chemical vapor deposition technique that operates at high temperatures and pressures.[3] It utilizes the decomposition of carbon monoxide in the presence of a metal catalyst to grow SWCNTs.[1][2] A key aspect of this compound's technology is the use of a "Reverse Boudouard reaction," where carbon monoxide is broken down to form SWCNTs.[1] The carbon monoxide for this process can be generated from carbon dioxide, presenting a circular approach to carbon sequestration.[1]

Quantitative Properties of this compound HiPCO® SWCNTs

The SWCNTs produced by this compound Nanotechnologies exhibit specific physical and chemical properties that make them suitable for a range of high-tech applications. The key quantitative characteristics are summarized in the table below.

PropertyAs-ProducedPurifiedAnalysis MethodCitation
Diameter Distribution 0.6 nm to 1.2 nm0.8 nm to 1.2 nmRaman Spectroscopy, TEM[4][5]
Average Diameter ~0.8 nm~0.8 nmRaman Spectroscopy[4][6]
G/D Ratio (Raman) ~25 to 30Not Specified532 nm laser Raman Spectroscopy[4]
Carbon Content ~85%>95%Thermogravimetric Analysis (TGA)[5][7]
Non-carbonaceous Impurity ~15% - 18%<5%Thermogravimetric Analysis (TGA)[4][5]
Moisture Content Very low (<0.5 wt%)<0.5 wt%Thermogravimetric Analysis (TGA)[5]
HiPCO® Synthesis Process Workflow

The following diagram illustrates the general workflow of the HiPCO® process employed by this compound Nanotechnologies for the synthesis of SWCNTs.

hipco_process cluster_input Input Materials cluster_reactor HiPCO Reactor cluster_output Output Products CO_Source Carbon Monoxide (CO) High_T_P High Temperature & High Pressure Zone CO_Source->High_T_P Catalyst_Precursor Metal Catalyst Precursor Catalyst_Precursor->High_T_P Nucleation Catalyst Nucleation High_T_P->Nucleation Decomposition Growth SWCNT Growth Nucleation->Growth Seeding Raw_SWCNTs As-Produced SWCNTs Growth->Raw_SWCNTs Byproducts Byproducts (e.g., CO2) Growth->Byproducts

HiPCO® Synthesis Workflow

n-Type Doping of Single-Walled Carbon Nanotubes

Pristine SWCNTs often exhibit p-type (hole-dominant) charge transport characteristics due to the influence of atmospheric oxygen. For many electronic applications, it is necessary to modify their electronic properties to achieve n-type (electron-dominant) conduction. This process, known as n-type doping, involves introducing electron-donating species to the SWCNTs.

Experimental Protocol for n-Type Doping with Polyethyleneimine (PEI)

Polyethyleneimine (PEI) is a polymer rich in amine groups that can act as an effective n-type dopant for SWCNTs.[8] The following is a general experimental protocol for doping SWCNT films with PEI.

Materials:

  • SWCNT film on a substrate

  • Polyethyleneimine (PEI)

  • Ethanol (B145695) (or another suitable solvent)[9]

  • Beakers and Petri dishes

  • Ultrasonic bath

  • Nitrogen gas supply

  • Probe station and parameter analyzer for electrical characterization

  • Seebeck coefficient measurement setup

Procedure:

  • Preparation of PEI Solution: Prepare a solution of PEI in ethanol at a desired concentration (e.g., 2 wt%).[9]

  • SWCNT Film Immersion: Immerse the SWCNT film in the prepared PEI solution. The duration of immersion can be varied to control the doping level.

  • Rinsing: After immersion, rinse the SWCNT film thoroughly with pure ethanol to remove any excess, non-adsorbed PEI.

  • Drying: Dry the doped SWCNT film gently, for example, by blowing with nitrogen gas.

  • Annealing (Optional): In some cases, a gentle annealing step in an inert atmosphere or vacuum may be performed to improve the interaction between the PEI and the SWCNTs and to remove any residual solvent.

  • Characterization: Characterize the doped SWCNT film to confirm successful n-type doping. This typically involves electrical conductivity measurements, Seebeck coefficient measurements, and spectroscopic analysis.

General Workflow for n-Type Doping and Characterization

The diagram below outlines the general workflow for the n-type doping of SWCNTs and their subsequent characterization.

n_doping_workflow cluster_characterization Characterization Pristine_SWCNT Pristine SWCNT Film (p-type) Doping_Process Doping with Electron Donor (e.g., PEI solution) Pristine_SWCNT->Doping_Process Post_Processing Rinsing and Drying Doping_Process->Post_Processing n_doped_SWCNT n-doped SWCNT Film Post_Processing->n_doped_SWCNT Electrical_Meas Electrical Conductivity n_doped_SWCNT->Electrical_Meas Seebeck_Meas Seebeck Coefficient n_doped_SWCNT->Seebeck_Meas Raman_Spec Raman Spectroscopy n_doped_SWCNT->Raman_Spec XPS_Spec XPS Analysis n_doped_SWCNT->XPS_Spec

n-Type Doping and Characterization Workflow
Characterization of n-Type Doped SWCNTs

Several analytical techniques are employed to confirm the successful n-type doping of SWCNTs and to quantify the changes in their electronic properties.

Characterization TechniqueKey Indicator of n-Type DopingCitation
Seebeck Coefficient Measurement A change from a positive to a negative Seebeck coefficient is a definitive sign of a transition from p-type to n-type conduction.[10]
Raman Spectroscopy An upshift (stiffening) of the G-band and a downshift (softening) of the 2D band can indicate n-type doping. An increase in the D/G band intensity ratio suggests an increase in defects, which can be associated with the incorporation of dopant species.[7][11]
X-ray Photoelectron Spectroscopy (XPS) The N 1s spectrum can be used to identify the chemical states of nitrogen in the doped SWCNTs (e.g., pyridinic, graphitic), confirming the presence and bonding of the dopant. A shift in the C 1s peak to higher binding energy can also indicate electron donation to the SWCNTs.[1][12]
Electrical Measurements In field-effect transistor (FET) configurations, a shift in the threshold voltage and an increase in electron mobility are indicative of n-type behavior.[13]
Conceptual Diagram of n-Type Doping

The following diagram illustrates the effect of an n-type dopant on the electronic band structure of a semiconducting SWCNT.

n_doping_concept cluster_pristine Pristine Semiconducting SWCNT (p-type) cluster_doped n-doped Semiconducting SWCNT CB_p Conduction Band VB_p Valence Band Ef_p Fermi Level (Ef) Ev_p Ev Ef_p->Ev_p Ec_p Ec CB_n Conduction Band VB_n Valence Band Ef_n Fermi Level (Ef) Ec_n Ec Ef_n->Ec_n Ev_n Ev Donor_Level Donor Energy Level Donor_Level->Ec_n Dopant Electron Donor Dopant->Ef_n e- donation

Effect of n-Type Doping on SWCNT Band Structure

Relevance for Researchers and Drug Development Professionals

High-quality, small-diameter SWCNTs, such as those produced by this compound Nanotechnologies, are of significant interest to the scientific community. Their unique optical and electronic properties make them ideal for applications in sensors and bio-imaging.[14] For drug development, SWCNTs are being explored as carriers for targeted drug delivery due to their high surface area and ability to penetrate cell membranes.[14]

The ability to precisely control the electronic properties of SWCNTs through n-type doping is crucial for the development of advanced electronic devices, including highly sensitive biosensors. These sensors can be designed to detect specific biomolecules, which is of great value in diagnostics and drug discovery. Furthermore, understanding the interactions between doped SWCNTs and biological systems is an active area of research for creating more effective and targeted therapeutic and diagnostic tools.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Properties of HiPCO® Produced Single-Walled Carbon Nanotubes (SWCNTs)

High-Pressure Carbon Monoxide (HiPCO®) synthesis is a benchmark process for producing high-quality, small-diameter single-walled carbon nanotubes.[1][2] Developed in the late 1990s by the Smalley group at Rice University, this continuous-flow gas-phase method has become a de facto standard in SWCNT research due to the consistent and high-quality material it produces.[2][3] This guide provides a comprehensive overview of the core properties of HiPCO® SWCNTs, detailed experimental protocols, and their implications for research and drug development.

The HiPCO® Synthesis Process

The HiPCO® process involves the catalytic decomposition of iron pentacarbonyl (Fe(CO)₅) in the presence of a continuous flow of high-pressure (30–50 atm) and high-temperature (900–1100 °C) carbon monoxide (CO).[2] Iron nanoparticles form in-situ and act as nucleation sites for carbon atoms, which then assemble into single-walled carbon nanotubes.[4] This chemical vapor deposition (CVD) technique allows for significant control over the final product's diameter and chirality.[2]

G cluster_input Inputs cluster_process HiPCO® Reactor cluster_output Outputs CO High-Pressure CO Gas Reactor High Temperature (900-1100°C) High Pressure (30-50 atm) CO->Reactor FeCO5 Iron Pentacarbonyl (Fe(CO)₅) FeCO5->Reactor Decomposition Fe(CO)₅ Decomposition Reactor->Decomposition Nucleation Fe Nanoparticle Formation (Catalyst Seeds) Decomposition->Nucleation Growth CO Disproportionation (Boudouard Reaction) Nucleation->Growth SWCNT_Formation SWCNT Growth Growth->SWCNT_Formation Byproducts CO₂ Gas Growth->Byproducts Raw_SWCNTs Raw HiPCO® SWCNTs SWCNT_Formation->Raw_SWCNTs

HiPCO® Synthesis Workflow

Core Physical and Structural Properties

HiPCO® SWCNTs are known for their small diameters and are typically found in bundles or "ropes."[1][5] Their physical characteristics are crucial for applications ranging from electronics to nanomedicine.

Table 1: Summary of Physical Properties

PropertyRaw HiPCO® SWCNTsPurified HiPCO® SWCNTsMeasurement Method(s)
Individual Diameter ~0.6 - 1.2 nm (Mean ~1.0 nm)[1][6][7]~0.8 - 1.2 nm[2]TEM, AFM[1][2][6]
Individual Length ~100 - 1000 nm[1][5]~400 - 700 nm[8]AFM[1][6]
Morphology Dry, fluffy, black powder of bundled ropes[1][2][5]Dry fibrous powder[8]Visual, SEM, TEM
Bulk Density ~0.09 - 0.11 g/cm³[1][2]~0.1 g/cm³[5]Gravimetric
Maximum Density 1.6 g/cm³[1][5]1.6 g/cm³[1]Calculated[1]
BET Surface Area ~400 - 1000 m²/g[1][5]~400 - 1000 m²/g[1][5]BET Analysis
Maximum Surface Area 1315 m²/g[1][5]1315 m²/g[1][5]Calculated[1][5]

Chemical Properties and Purity

The primary impurity in as-produced HiPCO® material is the iron catalyst used in the synthesis, which can be encased in amorphous carbon shells.[9] Several grades of purity are commercially available, achieved through various purification processes.

Table 2: Purity Grades and Composition

Purity GradeIron (Fe) Content (wt%)Carbon Purity (wt%)Key Characteristics
Raw Up to 36%[10]>80%[8]Contains significant iron catalyst and amorphous carbon impurities.[2][9]
Purified < 10%[1]>90%[9]Most metallic impurities and some amorphous carbon removed.[1][9]
Super Purified < 5%[1]>95% (atom%)[8]Highest purity grade with minimal catalyst residue.[1]

Electronic and Optical Properties

As a result of their structure, HiPCO® SWCNTs are a mixture of metallic and semiconducting nanotubes.[11] These distinct electronic types give rise to unique properties that are highly sought after in electronics and bio-imaging.

Table 3: Electronic and Optical Properties

PropertyDescriptionRelevance to Drug Development
Electrical Conductivity Exceptionally high, up to 1000x greater than copper.[11] Metallic SWCNTs are highly conductive with no bandgap.[11]Potential for biosensors and electronically triggered drug release.
Semiconductivity Semiconducting SWCNTs possess a bandgap, making them suitable for transistor applications.[11]Development of diagnostic devices and sensors.
Buckypaper Resistance ~0.2 - 2 Ω/square[1][5]Characterizes conductive films for bio-electronic interfaces.
Optical Properties Exhibit fluorescence (photoluminescence) in the near-infrared (NIR) and short-wave infrared (SWIR) regions.[12][13]High-resolution biological imaging due to tissue transparency in the NIR/SWIR range.[12][13]

Thermal Properties

The strong sp² carbon-carbon bonds confer exceptional thermal stability and conductivity to SWCNTs.

Table 4: Thermal Properties (from Thermogravimetric Analysis - TGA)

Purity GradeTGA Onset Temperature (in air)TGA 1st Derivative Peak (in air)Key Insights
Raw ~350°C[1][5]~350 - 410°C[1][5]Lower oxidation temperature due to amorphous carbon and catalyst presence.[2]
Purified ~440°C[1][5]~470 - 490°C[1]Increased stability after removal of impurities.[1]
Super Purified ~450°C[1][5]~510 - 540°C[1][5]Highest thermal stability, reflecting the intrinsic properties of the SWCNT structure.[1]

Experimental Protocols and Characterization

Purification of HiPCO® SWCNTs

Raw HiPCO® material requires purification to remove residual iron catalyst and amorphous carbon for most research and biomedical applications.[9][14]

Protocol: Purification via Oxidation and Acid Wash [9]

  • Pre-treatment: 100 mg of raw HiPCO® SWCNTs are placed in a ceramic boat inside a quartz tube furnace.

  • Wet Oxidation: A gas mixture of 20% O₂ in Argon is passed through a water bubbler and then over the sample at a flow rate of 100 sccm. The furnace is heated to 225-325°C for 1-2 hours. This step catalytically oxidizes amorphous carbon and exposes the iron catalyst particles.[9]

  • Acid Extraction: The oxidized sample is sonicated in concentrated hydrochloric acid (HCl) to dissolve the iron and iron oxide particles.

  • Washing & Drying: The sample is repeatedly washed with deionized water until the pH is neutral, then dried in a vacuum oven.

  • Annealing: The purified SWCNTs are annealed at 800°C in an inert atmosphere (e.g., Argon) to repair defects induced during oxidation.[9]

G Raw Raw HiPCO® SWCNTs (Fe + Amorphous C) Oxidation Wet Oxidation (225-325°C, O₂/Ar + H₂O) Raw->Oxidation Removes amorphous C Acid Acid Wash (Conc. HCl, Sonication) Oxidation->Acid Dissolves Fe/Fe-Oxide Wash DI Water Wash (Neutral pH) Acid->Wash Removes acid Dry Vacuum Drying Wash->Dry Anneal Annealing (800°C, Argon) Dry->Anneal Repairs defects Purified Purified HiPCO® SWCNTs Anneal->Purified

SWCNT Purification Workflow
Characterization Workflow

A multi-technique approach is necessary to fully characterize the properties of HiPCO® SWCNTs.

G cluster_sample Sample Preparation cluster_analysis Characterization Techniques cluster_results Measured Properties Sample HiPCO® SWCNT Sample (Raw or Purified) Dispersion Dispersion in Solvent (e.g., Pluronic, SDBS) Sample->Dispersion TEM TEM Dispersion->TEM AFM AFM Dispersion->AFM Raman Raman Spectroscopy Dispersion->Raman TGA TGA Dispersion->TGA UV_Vis_NIR UV-Vis-NIR Dispersion->UV_Vis_NIR Morphology Morphology, Diameter TEM->Morphology Length Length, Diameter AFM->Length Structure Structure, Defects (G/D Ratio) Raman->Structure Purity Purity, Thermal Stability TGA->Purity Electronic Electronic Structure, Chirality UV_Vis_NIR->Electronic

SWCNT Characterization Workflow

Applications and Biological Interactions in Drug Development

The unique properties of HiPCO® SWCNTs make them promising candidates for various biomedical applications, particularly in drug and gene delivery.

  • Nanocarriers for Delivery: Their high surface area allows for the loading of therapeutic molecules. They have been successfully used as nanocarriers for siRNA to suppress mutant genes in pancreatic cancer cells, demonstrating low cytotoxicity and high biocompatibility when properly functionalized.[8] The effective hydrodynamic diameter of SWCNT nanoplexes (e.g., ~110 nm) makes them suitable for intracellular delivery.[8]

  • Biocompatibility and Toxicity: The toxicity of SWCNTs is a complex issue. Studies suggest that pristine, highly aggregated HiPCO® SWCNTs can induce adverse effects.[10][15] Key factors influencing toxicity include:

    • Impurities: Residual iron catalyst can generate reactive oxygen species (ROS), contributing to cytotoxicity.[10][16]

    • Aggregation: Large bundles of SWCNTs are difficult for macrophages to clear, potentially leading to prolonged inflammation.[15]

    • Dispersion: Stable, nanoscale dispersions of SWCNTs in biocompatible polymers like Pluronic significantly minimize pulmonary toxicity in vivo.[16]

  • Cellular Signaling Pathways: Exposure to pristine HiPCO® SWCNTs has been shown to trigger specific cellular responses, particularly in immune cells like macrophages.[10] In vitro and in vivo studies have demonstrated that P-SWCNTs can:

    • Increase the secretion of inflammatory cytokines such as IL-6 and MCP-1.[10]

    • Enhance the generation of ROS and nitric oxide (NO).[10]

    • Activate the MAP kinase pathway.[10]

    • Induce endoplasmic reticulum (ER) stress and mitochondrial dysfunction, leading to cellular pathways of apoptosis (programmed cell death) and autophagy (cellular self-digestion).[10]

G cluster_cellular Cellular Response (e.g., Macrophage) cluster_outcomes Biological Outcomes SWCNT Pristine HiPCO® SWCNTs (with Fe impurities) ROS ROS / NO Generation SWCNT->ROS MAPK MAP Kinase Activation SWCNT->MAPK Mito Mitochondrial Dysfunction SWCNT->Mito ER ER Stress SWCNT->ER Inflammation Inflammation (IL-6, MCP-1) ROS->Inflammation MAPK->Inflammation Apoptosis Apoptosis Mito->Apoptosis Autophagy Autophagy Mito->Autophagy ER->Apoptosis ER->Autophagy

Toxicity-Related Signaling

Conclusion

HiPCO® SWCNTs represent a class of nanomaterials with exceptional and highly tunable properties. Their small diameter, high purity potential, and unique electronic characteristics make them invaluable for advanced applications. For professionals in drug development, understanding these core properties is critical. While raw SWCNTs can pose toxicity risks, appropriate purification and functionalization can yield highly biocompatible nanocarriers for targeted therapies and advanced bio-imaging, paving the way for next-generation nanomedicine.

References

A Technical Guide to the Synthesis and Structure of Carbon Nanotubes: NoPo Nanotechnologies' SWCNTs and Nitrogen-Doped Variants

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and structural characteristics of two significant types of carbon nanotubes (CNTs): high-purity single-walled carbon nanotubes (SWCNTs) produced by NoPo Nanotechnologies and nitrogen-doped carbon nanotubes (N-CNTs). It is important to note that the term "this compound carbon nanotubes" likely refers to the products of this compound Nanotechnologies, a prominent manufacturer in the field. This document is structured to serve as a detailed resource, offering insights into state-of-the-art synthesis protocols, quantitative material properties, and the fundamental structural attributes of these advanced materials.

Section 1: this compound Nanotechnologies' Single-Walled Carbon Nanotubes (SWCNTs)

This compound Nanotechnologies, a Bangalore-based company, specializes in the production of high-quality SWCNTs utilizing a proprietary version of the High-Pressure Carbon Monoxide (HiPCO®) process.[1][2] This method is renowned for yielding SWCNTs with small diameters and low defect densities, making them highly suitable for a range of advanced applications, including electronics, EV batteries, and healthcare.[1][3]

Synthesis via the HiPCO® Process

The HiPCO® process is a continuous-flow gas-phase method that employs carbon monoxide as the carbon feedstock and a metal carbonyl, such as iron pentacarbonyl (Fe(CO)₅), as the catalyst precursor.[1][4] The synthesis is conducted at high temperatures and pressures, leading to the thermal decomposition of the catalyst precursor to form metal nanoparticles that serve as nucleation sites for nanotube growth.[4][5] The overall chemical transformation is a reverse Boudouard reaction, where carbon monoxide disproportionates into elemental carbon, which forms the nanotubes, and carbon dioxide.[1]

Quantitative Data: this compound HiPCO® SWCNTs

The following table summarizes the key quantitative properties of SWCNTs produced by this compound Nanotechnologies.

PropertyValueMethod of Analysis/Reference
Diameter 0.8 – 1.2 nmRaman Spectroscopy, TEM[6]
Purity (Carbon Content) >85% (raw), >95% (purified)Thermogravimetric Analysis (TGA)[6][7]
Metal Impurities <15% (raw), <5% (purified)TGA[6]
Moisture Content <0.5 wt%TGA[6]
G/D Ratio 24Raman Spectroscopy[7]
RBM Peaks 272, 228 cm⁻¹Raman Spectroscopy[7]
Length ~1000 nm[8]
Semiconducting Content ~67%[8]
Metallic Content ~33%[8]
Experimental Protocol: HiPCO® Synthesis of SWCNTs

The following provides a generalized experimental protocol for the HiPCO® synthesis of SWCNTs, based on publicly available information about the process.

1. Precursor Preparation:

  • High-purity carbon monoxide (CO) gas is used as the carbon source.
  • Iron pentacarbonyl (Fe(CO)₅) or another suitable metal carbonyl is used as the catalyst precursor.

2. Reactor Setup:

  • A high-pressure, high-temperature continuous-flow reactor is utilized. The reactor is designed to withstand pressures of up to 100 atmospheres and temperatures around 1000°C.[5]
  • The system includes mass flow controllers for precise regulation of gas inputs.

3. Synthesis:

  • The reactor is heated to the target temperature, typically in the range of 900-1100°C.[4]
  • A continuous flow of high-pressure carbon monoxide is introduced into the reactor.
  • The metal carbonyl catalyst precursor is injected into the hot CO stream. The high temperature causes the thermal decomposition of the metal carbonyl, forming metal nanoparticles that act as catalysts.
  • The carbon monoxide molecules catalytically disproportionate on the surface of the metal nanoparticles, leading to the growth of SWCNTs. The reaction is represented as: 2CO → C (SWCNT) + CO₂.[1]
  • The newly formed SWCNTs are carried by the gas stream to a collection chamber.

4. Purification:

  • The raw SWCNT product contains residual metal catalyst particles and amorphous carbon.
  • This compound Nanotechnologies employs a proprietary halogenation process to remove the iron catalyst.[7]
  • Further purification steps may be employed to remove other non-nanotube carbonaceous impurities.

HiPCO® Synthesis Workflow

HiPCO_Workflow cluster_precursors Precursors cluster_reactor HiPCO Reactor cluster_postprocessing Post-Processing CO Carbon Monoxide (CO) Injection Injection into Reactor CO->Injection FeCO5 Iron Pentacarbonyl (Fe(CO)₅) FeCO5->Injection Reaction High Temperature (900-1100°C) High Pressure (~100 atm) Injection->Reaction Catalyst Decomposition Growth SWCNT Growth Reaction->Growth Reverse Boudouard Reaction Collection Collection of Raw SWCNTs Growth->Collection Purification Purification (e.g., Halogenation) Collection->Purification Removal of Impurities FinalProduct High-Purity SWCNTs Purification->FinalProduct

Caption: Workflow for the HiPCO® synthesis of SWCNTs.

Structure of this compound HiPCO® SWCNTs

The SWCNTs produced by this compound via the HiPCO® process are single-walled graphitic cylinders.[1] Their structure is characterized by a high degree of crystallinity and few structural defects, as indicated by their high G/D ratio in Raman spectroscopy.[7][9] The diameter of these nanotubes is typically in the sub-nanometer to a few nanometers range, which is a key feature of the HiPCO® method.[1] The chirality of the SWCNTs, which determines their electronic properties (metallic or semiconducting), is varied within the as-produced material.[8]

Section 2: Nitrogen-Doped Carbon Nanotubes (N-CNTs)

Nitrogen-doped carbon nanotubes (N-CNTs) are a class of CNTs where nitrogen atoms are intentionally incorporated into the carbon lattice. This doping process can significantly alter the electronic, chemical, and mechanical properties of the nanotubes.[10] One of the most common and versatile methods for synthesizing N-CNTs is Chemical Vapor Deposition (CVD).[11][12]

Synthesis via Chemical Vapor Deposition (CVD)

In a typical CVD process for N-CNT synthesis, a carbon-containing precursor and a nitrogen-containing precursor are introduced into a furnace containing a catalyst at elevated temperatures. The precursors decompose, and the carbon and nitrogen atoms assemble on the catalyst particles to form the N-CNTs.[10][13] The choice of precursors, catalyst, and synthesis conditions allows for control over the nitrogen content and the morphology of the resulting nanotubes.[14]

Quantitative Data: N-CNT Synthesis

The following table presents representative quantitative data for the synthesis of N-CNTs via CVD, compiled from various research articles.

ParameterValue RangePrecursorsCatalystReference
Synthesis Temperature 650 - 900°CPropane (B168953)/Ammonia (B1221849), Ethylene, Acetonitrile(Al₀.₄Fe₀.₄₈Co₀.₁₂)₂O₃ + 3% MoO₃, Ni, Fe[11][13]
Nitrogen Content 0.6 - 20 at%Methane/Hydrogen/Ammonia, AcetonitrileCoₓMg₁₋ₓMoO₄, Fe[14][15]
Diameter 30 - 300 nmOrganic Amines, EthyleneFe/SBA-15, Ni[11][16]
Yield Up to 2.2 g/(g·cat)⁻¹DiethylamineFe/SBA-15[16]
Experimental Protocol: CVD Synthesis of N-CNTs

This protocol describes a general procedure for the synthesis of N-CNTs using a CVD method with a solid catalyst and gaseous precursors.

1. Catalyst Preparation:

  • A transition metal catalyst (e.g., iron, cobalt, nickel) is prepared, often supported on a substrate like silica (B1680970) or alumina. For example, a catalyst of (Al₀.₄Fe₀.₄₈Co₀.₁₂)₂O₃ + 3% MoO₃ can be synthesized.[13]

2. Reactor Setup:

  • A quartz tube furnace is typically used as the reactor.
  • The catalyst is placed in a ceramic boat and positioned in the center of the quartz tube.
  • The system is connected to a gas delivery system with mass flow controllers for the carbon source, nitrogen source, and carrier gas.

3. Synthesis:

  • The reactor is purged with an inert gas (e.g., argon, nitrogen) to remove air.
  • The furnace is heated to the desired synthesis temperature, for instance, 650-700°C.[13]
  • A mixture of a carbon precursor (e.g., propane, ethylene) and a nitrogen precursor (e.g., ammonia, acetonitrile) is introduced into the reactor along with a carrier gas. A 50/50% mixture of propane and ammonia at a flow rate of 200 mL/min can be used.[13]
  • The synthesis is carried out for a specific duration, for example, 10 minutes to 3 hours.[11][13]
  • During this time, the precursor gases decompose on the catalyst surface, leading to the growth of N-CNTs.

4. Cooling and Collection:

  • After the synthesis period, the precursor gas flow is stopped, and the furnace is cooled to room temperature under an inert gas flow.
  • The as-synthesized N-CNT product is then collected from the ceramic boat for characterization and purification.

CVD Synthesis Workflow for N-CNTs

CVD_Workflow cluster_precursors Precursors & Catalyst cluster_reactor CVD Reactor cluster_postprocessing Post-Processing CarbonSource Carbon Source (e.g., Propane) GasFlow Introduction of Precursor Gases CarbonSource->GasFlow NitrogenSource Nitrogen Source (e.g., Ammonia) NitrogenSource->GasFlow Catalyst Catalyst (e.g., Fe, Co, Ni-based) Loading Catalyst Loading Catalyst->Loading Heating Heating to Synthesis Temp (650-900°C) Loading->Heating Heating->GasFlow Growth N-CNT Growth GasFlow->Growth Precursor Decomposition Cooling Cooling to Room Temp Growth->Cooling Collection Collection of N-CNTs Cooling->Collection Characterization Characterization Collection->Characterization

Caption: Workflow for the CVD synthesis of N-CNTs.

Structure of Nitrogen-Doped Carbon Nanotubes

The incorporation of nitrogen atoms into the hexagonal carbon lattice of CNTs introduces structural defects and alters the morphology.[10] A characteristic feature of many N-CNTs, particularly those with higher nitrogen concentrations, is a "bamboo-like" or compartmentalized structure.[12] X-ray photoelectron spectroscopy (XPS) studies have identified several bonding configurations for the nitrogen atoms within the carbon framework:

  • Pyridinic Nitrogen: Nitrogen atoms at the edges of graphene layers, bonded to two carbon atoms.

  • Pyrrolic Nitrogen: Nitrogen atoms incorporated into five-membered rings.

  • Graphitic (Quaternary) Nitrogen: Nitrogen atoms substituting carbon atoms within the hexagonal lattice.[12]

The relative abundance of these nitrogen configurations is influenced by the synthesis temperature and other experimental parameters.[12] These structural modifications are responsible for the unique properties of N-CNTs, such as enhanced chemical reactivity and modified electronic behavior.[10]

References

Navigating the Frontier of Nanoelectronics: An In-depth Technical Guide to the Electrical Conductivity of Nitrogen and Phosphorus Functionalized SWCNTs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The term "NOPO SWCNTs" is not a standard descriptor in peer-reviewed scientific literature. It is likely a specific designation for Single-Walled Carbon Nanotubes (SWCNTs) functionalized with nitrogen (N) and phosphorus (P) containing groups, potentially originating from a commercial source such as this compound Nanotechnologies. This guide provides a comprehensive technical overview of the electrical properties of SWCNTs functionalized with nitrogen and phosphorus, based on available scientific research. Functionalization of SWCNTs is a key strategy to modulate their intrinsic properties for a range of applications, including advanced electronics, sensing, and potentially, in the realm of drug delivery and biomedical devices.

This document synthesizes the current understanding of how nitrogen and phosphorus incorporation influences the electrical conductivity of SWCNTs. It details the theoretical underpinnings, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of key processes and concepts.

Theoretical Framework: Modulating Electrical Conductivity in SWCNTs

The exceptional electrical conductivity of SWCNTs is a direct consequence of their unique one-dimensional structure and sp² hybridized carbon lattice. The electronic properties of an SWCNT are determined by its chirality, which dictates whether it behaves as a metal or a semiconductor. Functionalization, particularly through heteroatom doping, offers a powerful tool to tune these electronic properties.

Nitrogen Doping (n-type): Nitrogen, having one more valence electron than carbon, typically acts as an electron donor when substitutionally incorporated into the SWCNT lattice. This process, known as n-type doping, introduces electrons into the conduction band of semiconducting SWCNTs, thereby increasing their carrier density and enhancing electrical conductivity. In metallic SWCNTs, nitrogen doping can also modify the density of states (DOS) near the Fermi level, influencing their conductive properties.

Phosphorus Functionalization: The effect of phosphorus on the electrical properties of SWCNTs is less extensively documented than that of nitrogen. Phosphorus, being in the same group as nitrogen, can also act as an n-type dopant. However, depending on its bonding configuration (e.g., substitutional vs. bonded to the surface in an oxide form), it could also introduce scattering sites that may increase resistance. Theoretical studies suggest that phosphorus doping can modulate the band gap of SWCNTs.

The co-functionalization with both nitrogen and phosphorus presents an intriguing avenue for fine-tuning the electronic structure of SWCNTs, potentially leading to synergistic effects that could further enhance their electrical performance for specific applications.

Quantitative Data on Electrical Conductivity

Direct quantitative data for SWCNTs explicitly co-functionalized with both nitrogen and phosphorus is scarce in the current literature. However, we can compile and compare data for pristine and singly-functionalized SWCNTs to infer potential trends.

MaterialFunctionalization/DopingElectrical Conductivity (S/cm)Measurement ConditionsReference
Pristine SWCNT FilmNone249 ± 21Room Temperature, Film[1]
Pristine SWCNT FilmNone275 (decreased with temperature)Film, Temperature Dependent[2]
SWCNT FiberNone5.5 x 105Room Temperature, FiberThis compound Nanotechnologies
SWCNT CompositeAmine-functionalized MWCNTs (0.5 mass%)7Buckypaper-based nanocomposite[3]
SWCNT CompositeCarboxyl-functionalized MWCNTs (5 mass%)~0.7Buckypaper-based nanocomposite[3]
N-doped SWCNT FilmPolyethyleneimine (PEI)1301 ± 56Room Temperature, Film[1]
N-doped SWCNT Film2,4-dinitroaniline805 ± 42Room Temperature, Film[4]
N-doped SWCNT FilmTriazole704 ± 68Room Temperature, Film[4]
N-pyrrolic functionalized semiconducting CNTN-pyrrolic groups4.2 x 106 S/m (4.2 x 104 S/cm)Theoretical Calculation[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of nitrogen and phosphorus co-functionalized SWCNTs are not widely established. The following sections outline generalized procedures based on methods reported for singly-doped and other co-doped carbon nanomaterials.

Synthesis of N, P Co-functionalized SWCNTs via Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a versatile method for synthesizing doped SWCNTs by introducing nitrogen and phosphorus precursors during the growth process.

1. Precursor Preparation:

  • Carbon Source: A primary carbon source, such as ethanol (B145695) or methane, is used.

  • Catalyst: A metal catalyst, typically iron-based (e.g., ferrocene), is required for SWCNT growth.[6]

  • Nitrogen Source: A nitrogen-containing precursor is introduced into the feed stream. Common examples include benzylamine (B48309) or pyrazine.[6]

  • Phosphorus Source: A phosphorus-containing precursor is co-introduced. Triphenylphosphine is a reported precursor for P-doping of SWCNTs.[6]

  • Solvent: The precursors are typically dissolved in a suitable solvent, such as ethanol.[6]

2. CVD Reaction:

  • The precursor solution is injected into a heated furnace (typically 800-1000°C) containing a substrate.

  • An inert carrier gas (e.g., Argon) is used to transport the vaporized precursors into the reaction zone.

  • The precursors decompose at high temperatures, and carbon, along with nitrogen and phosphorus atoms, deposit on the catalyst particles, leading to the growth of N, P co-functionalized SWCNTs.

3. Purification:

  • The as-synthesized material is purified to remove amorphous carbon and residual catalyst particles. This often involves acid treatment and/or oxidation processes.

Measurement of Electrical Conductivity

The electrical conductivity of SWCNT films is commonly measured using a four-point probe method to minimize the influence of contact resistance.

1. Sample Preparation:

  • A thin, uniform film of the functionalized SWCNTs is deposited onto an insulating substrate (e.g., SiO₂/Si wafer or glass). This can be achieved through methods such as vacuum filtration, drop-casting, or spin-coating of an SWCNT dispersion.

  • The film is then annealed to remove any residual solvent and improve inter-tube contact.

2. Four-Point Probe Measurement:

  • A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the SWCNT film.

  • A constant DC current (I) is passed through the outer two probes.

  • The voltage drop (V) across the inner two probes is measured.

  • The sheet resistance (Rs) of the film is calculated using the formula: Rs = (π/ln2) * (V/I).

  • The electrical conductivity (σ) is then determined by dividing the sheet resistance by the film thickness (t): σ = 1 / (Rs * t).

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Precursors Precursor Preparation (Carbon, N, P Sources + Catalyst) CVD Chemical Vapor Deposition (CVD) - High Temperature Reaction - Inert Atmosphere Precursors->CVD Purification Purification - Acid Treatment - Removal of Impurities CVD->Purification Film_Deposition Film Deposition - Vacuum Filtration / Drop Casting Purification->Film_Deposition Spectroscopy Spectroscopic Analysis - Raman, XPS Purification->Spectroscopy Microscopy Microscopic Analysis - SEM, TEM Purification->Microscopy Conductivity_Measurement Electrical Conductivity Measurement - Four-Point Probe Method Film_Deposition->Conductivity_Measurement

Caption: Workflow for Synthesis and Characterization of Functionalized SWCNTs.

Doping_Effect_on_DOS Intrinsic Valence Band Band Gap Conduction Band N_type Valence Band Donor Level Band Gap Conduction Band Fermi_Intrinsic E_f P_type Valence Band Band Gap Acceptor Level Conduction Band Fermi_N E_f Fermi_P E_f

Caption: Effect of Doping on the Electronic Density of States (DOS) of a Semiconducting SWCNT.

References

A Technical Guide to the Thermal Stability of Single-Walled Carbon nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Single-walled carbon nanotubes (SWCNTs) are at the forefront of nanomaterial research, offering unprecedented electrical, mechanical, and thermal properties. Their application in diverse fields, including advanced composites, electronics, and significantly, in drug delivery and biomedical imaging, necessitates a thorough understanding of their behavior under various environmental conditions. A critical parameter in this regard is their thermal stability, which dictates their processing limitations and operational lifespan in high-temperature applications. This technical guide provides a comprehensive overview of the thermal stability of SWCNTs, detailing the factors that influence it, the experimental methods for its characterization, and key quantitative data.

Core Concepts of SWCNT Thermal Stability

The thermal stability of a material refers to its ability to resist decomposition or structural changes at elevated temperatures. For SWCNTs, this stability is intrinsically linked to the strong sp² carbon-carbon bonds that form their graphene-like cylindrical structure. However, their stability is not absolute and is significantly influenced by the surrounding atmosphere.

  • Inert Atmosphere: In a vacuum or an inert atmosphere (e.g., nitrogen, argon), SWCNTs exhibit remarkable thermal stability. The primary degradation mechanism is sublimation, which occurs at extremely high temperatures. Theoretical studies predict stability up to 4000 K, while experimental observations have shown them to be stable at temperatures exceeding 2000 K.[1] Molecular dynamics simulations have indicated that the atomic structure of SWCNTs can be sustained even at temperatures above 2000 K.[1] In a vacuum, SWCNTs can endure temperatures up to 3300 K.[1]

  • Oxidizing Atmosphere (Air): In the presence of oxygen, the thermal stability of SWCNTs is considerably lower. Oxidation, the chemical reaction with oxygen, becomes the dominant degradation pathway. This process typically begins at defect sites on the nanotube surface, such as vacancies, open ends, or sites with attached functional groups. The burning temperature of CNTs is usually between 400-600 °C.[2]

Factors Influencing Thermal Stability

Several factors can influence the temperature at which SWCNTs begin to degrade. A thorough understanding of these is crucial for optimizing their use in various applications.

  • Structural Defects: The presence of defects in the nanotube lattice, such as vacancies, Stone-Wales defects, or sp³-hybridized carbon atoms, can significantly lower the activation energy for oxidation. These sites are more reactive and serve as initiation points for thermal degradation.

  • Purity and Impurities: The purity of the SWCNT sample plays a critical role. Amorphous carbon, a common byproduct of synthesis, typically oxidizes at lower temperatures than the nanotubes themselves.[3] The presence of residual metal catalysts from the synthesis process can also catalyze the oxidation of the carbon nanotubes, thereby reducing their thermal stability.[3]

  • Diameter and Chirality: The diameter of the SWCNT can influence its stability. Smaller diameter tubes have a higher curvature, leading to increased strain in the C-C bonds, which can make them more susceptible to oxidation.[2] While chirality is a defining electronic property, its direct influence on thermal stability is less pronounced than other factors.

  • Functionalization: Covalent functionalization, often necessary to improve solubility and biocompatibility for drug delivery applications, introduces sp³-hybridized carbon atoms and other functional groups onto the nanotube surface. These functionalized sites act as defects and can significantly reduce the thermal stability of the SWCNTs.[4]

  • Bundling and Aggregation: SWCNTs have a strong tendency to bundle together due to van der Waals forces. The thermal stability can be affected by this bundling, as the outer tubes can shield the inner tubes from the surrounding atmosphere.

The logical relationship between these factors is illustrated in the diagram below.

Factors_Affecting_SWCNT_Thermal_Stability cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_outcome Outcome Defects Structural Defects ThermalStability Thermal Stability Defects->ThermalStability decreases Diameter Diameter Diameter->ThermalStability influences Purity Purity Purity->ThermalStability increases Atmosphere Atmosphere (Air vs. Inert) Atmosphere->ThermalStability strongly dictates Functionalization Functionalization Functionalization->ThermalStability decreases Bundling Bundling Bundling->ThermalStability can increase

Factors influencing the thermal stability of SWCNTs.

Experimental Characterization Techniques

The thermal stability of SWCNTs is primarily investigated using thermogravimetric analysis (TGA) and Raman spectroscopy.

Thermogravimetric Analysis (TGA)

TGA is the most common technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol for TGA of SWCNTs:

  • Sample Preparation: A small, representative sample of the SWCNT material (typically 2-4 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina (B75360) or platinum).[3]

  • Instrument Setup: The TGA instrument is purged with the desired gas (e.g., synthetic air for oxidation studies or nitrogen/argon for inert atmosphere studies) at a constant flow rate (e.g., 25-100 mL/min).[5]

  • Heating Program: The sample is heated at a constant rate, typically ranging from 5 to 20 °C/min, up to a final temperature (e.g., 800-1000 °C).[3][5]

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates. Key parameters obtained are:

    • Tonset: The temperature at which significant weight loss begins.

    • Tmax: The temperature of the maximum rate of weight loss (peak of the DTG curve).

    • Residue: The percentage of mass remaining at the end of the experiment, which often corresponds to metal catalyst impurities in the form of their oxides.[3]

The general workflow for TGA analysis of SWCNTs is depicted below.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis A Weigh SWCNT Sample (2-4 mg) B Place in TGA Crucible A->B C Purge with Controlled Atmosphere (Air or N2) B->C D Heat at a Constant Rate (e.g., 10 °C/min) C->D E Monitor Mass vs. Temperature D->E F Generate TGA Curve (% Weight Loss vs. Temp) E->F G Calculate DTG Curve (Rate of Weight Loss) F->G H Determine Tonset, Tmax, and Residue G->H

A typical experimental workflow for TGA of SWCNTs.
Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to characterize the structural properties of SWCNTs. Temperature-dependent Raman spectroscopy can provide insights into the structural changes occurring upon heating.

Experimental Protocol for Temperature-Dependent Raman Spectroscopy of SWCNTs:

  • Sample Preparation: A small amount of SWCNT material is deposited on a substrate suitable for high-temperature measurements (e.g., silicon with a silicon dioxide layer).

  • Instrument Setup: The sample is placed in a heating stage that allows for precise temperature control and is compatible with the Raman microscope. The measurements can be performed in a controlled atmosphere.

  • Spectral Acquisition: A laser of a specific wavelength (e.g., 532 nm or 633 nm) is focused on the sample. Raman spectra are collected at various temperatures as the sample is heated.

  • Data Analysis: Changes in the characteristic Raman bands of SWCNTs are monitored:

    • Radial Breathing Mode (RBM): The frequency of the RBM is inversely proportional to the nanotube diameter. Changes in RBM intensity or the appearance of new peaks can indicate the selective oxidation of certain diameter tubes.

    • D-band: This band is associated with defects in the nanotube structure. An increase in the D-band intensity relative to the G-band (ID/IG ratio) can indicate the introduction of defects during heating.

    • G-band: This band is related to the tangential vibrations of the carbon atoms. A downshift in the G-band frequency is typically observed with increasing temperature due to thermal expansion and anharmonic effects.

Quantitative Data on SWCNT Thermal Stability

The following tables summarize key quantitative data on the thermal stability of SWCNTs under different conditions, compiled from various studies.

Table 1: Thermal Degradation of SWCNTs in Air (Oxidizing Atmosphere)

SWCNT Type/PurityOnset Oxidation Temperature (°C)Peak Oxidation Temperature (°C)Reference
Raw (unpurified)~300 - 400~450 - 550[3]
Purified~400 - 500~550 - 700[6]
Vertically Aligned SWCNTs> 500> 600[7][8]
Functionalized (e.g., -COOH)Lowered compared to pristineLowered compared to pristine[4]

Table 2: Thermal Stability of SWCNTs in Inert Atmosphere

AtmosphereOnset Degradation Temperature (°C)ObservationsReference
Nitrogen (N₂)> 800Reversible spectral changes up to 1000 K.[9]
Vacuum> 2000Stable up to very high temperatures.[1]
Argon (Ar)> 800Stable with minimal sublimation at high temperatures.[8]

Conclusion

The thermal stability of single-walled carbon nanotubes is a critical parameter that is highly dependent on the surrounding environment and the intrinsic properties of the nanotubes. In inert atmospheres, SWCNTs are exceptionally stable, withstanding temperatures well above 2000 °C. However, in the presence of oxygen, their stability is significantly reduced, with oxidation typically commencing between 300 and 500 °C. Factors such as defects, purity, and functionalization play a crucial role in determining the onset of thermal degradation. For applications in drug development and other biomedical fields where sterilization or processing at elevated temperatures may be required, a thorough characterization of the thermal stability of the specific SWCNT material being used is imperative. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with these remarkable nanomaterials.

References

Unraveling the Mechanical Fortitude of Doped Carbon Nanotubes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the mechanical properties of nitrogen- and oxygen-doped carbon nanotubes (NOPO-CNTs), providing a comprehensive overview for researchers and professionals in materials science and drug development. Doping carbon nanotubes (CNTs) with heteroatoms like nitrogen and oxygen introduces modifications to their pristine structure, influencing their mechanical strength, elasticity, and failure mechanisms. This guide summarizes key quantitative data, details experimental protocols for synthesis and characterization, and provides visual representations of critical workflows and concepts.

Mechanical Strength of Nitrogen- and Oxygen-Doped Carbon Nanotubes: A Comparative Analysis

The introduction of nitrogen and oxygen dopants into the carbon lattice of CNTs has a profound impact on their mechanical behavior. While pristine CNTs are renowned for their exceptional strength and stiffness, doping can either enhance or degrade these properties depending on the nature, concentration, and distribution of the dopant atoms.

Nitrogen-Doped Carbon Nanotubes (N-CNTs)

Nitrogen doping in multi-walled carbon nanotubes (MWCNTs) has been observed to alter the failure mechanism from brittle fracture, characteristic of pristine MWCNTs, to a more ductile or plastic deformation. This change is attributed to the formation of kinks and defects in the nanotube structure due to the presence of nitrogen atoms.[1][2] While the ultimate tensile strength of N-CNTs may be similar to that of their pristine counterparts, their load-bearing capabilities can differ due to these structural modifications.[1][3]

Theoretical studies employing first-principles and molecular dynamics simulations suggest that a single nitrogen dopant can enhance the tensile stress of a single-walled carbon nanotube (SWCNT) by as much as 55% compared to a pristine SWCNT.[4] However, the Young's modulus appears to be less affected by nitrogen doping.[4]

Table 1: Summary of Mechanical Properties of Nitrogen-Doped Carbon Nanotubes (N-CNTs)

Nanotube TypeDopantYoung's Modulus (GPa)Tensile Strength (GPa)Failure MechanismReference
Multi-walled CNT (MWCNT)Nitrogen270 - 95011 - 63Brittle (pristine) to Ductile (N-doped)[1][2][5]
Single-walled CNT (SWCNT)Nitrogen (single atom)Nearly invariant~55% increase over pristine-[4]
Oxygen-Doped Carbon Nanotubes (O-CNTs)

Direct experimental quantification of the mechanical properties of individual oxygen-doped carbon nanotubes is less prevalent in the literature compared to N-CNTs. Much of the available data is derived from computational studies, particularly molecular dynamics (MD) simulations. These studies generally indicate that the introduction of oxygen-containing functional groups (e.g., hydroxyl, carboxyl, epoxy) on the surface of CNTs tends to degrade their mechanical properties. This degradation is a consequence of the disruption of the sp² carbon lattice, which introduces stress concentration points.

MD simulations on hydroxyl-functionalized CNTs have shown that as the degree of functionalization increases, the Young's modulus, tensile strength, and fracture strain of the nanotubes decrease. This weakening is attributed to the disruption of the covalent C-C bonds and the introduction of structural defects.

Table 2: Summary of Mechanical Properties of Oxygen-Functionalized Carbon Nanotubes (O-CNTs) from Molecular Dynamics Simulations

Nanotube TypeFunctional GroupEffect on Young's ModulusEffect on Tensile StrengthKey FindingReference
Single-walled CNT (SWCNT)Hydroxyl (-OH)Decreases with increasing functionalizationDecreases with increasing functionalizationWeakening of the structure due to defect introduction
Single-walled CNT (SWCNT)Carboxyl (-COOH)Decreases with increasing functionalizationDecreases with increasing functionalizationDisruption of the sp² lattice reduces strength

Note: The data for O-CNTs is primarily based on theoretical and computational studies and should be interpreted as such. Experimental validation is needed for definitive quantitative values.

Experimental Protocols

Synthesis of Nitrogen-Doped Carbon Nanotubes (N-CNTs) via Chemical Vapor Deposition (CVD)

Objective: To synthesize nitrogen-doped multi-walled carbon nanotubes.

Materials:

Protocol:

  • Place the Fe-Co/CaCO₃ catalyst in the center of the quartz tube reactor.

  • Heat the furnace to the desired growth temperature, typically in the range of 700–850 °C, under an inert atmosphere (e.g., Argon).

  • Introduce a controlled flow of acetylene as the primary carbon source.

  • Introduce a controlled flow of acetonitrile vapor into the reactor. The acetonitrile serves as both a carbon and a nitrogen source. The vaporization temperature of acetonitrile will influence the nitrogen content in the resulting N-CNTs.

  • Continue the reaction for a set duration to allow for the growth of N-MWCNTs on the catalyst.

  • After the growth period, cool the reactor to room temperature under an inert atmosphere.

  • The resulting black powder contains N-MWCNTs, which can be purified to remove the catalyst and amorphous carbon.[4][5]

Purification:

  • Reflux the as-synthesized material in a nitric acid solution (e.g., 55% HNO₃) at approximately 110 °C for several hours to dissolve the CaCO₃ support and residual metal catalyst particles.[4]

  • Filter the acid-treated material and wash it repeatedly with distilled water until the pH of the filtrate is neutral.

  • Dry the purified N-MWCNTs in an oven at around 120 °C.[4]

Synthesis of Oxygen-Doped Carbon Nanotubes (O-CNTs) via Acid Treatment

Objective: To introduce oxygen-containing functional groups onto the surface of carbon nanotubes.

Materials:

  • Pristine multi-walled carbon nanotubes (MWCNTs)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Reflux apparatus

  • Filtration system

  • Distilled water

Protocol:

  • Disperse a known amount of pristine MWCNTs in a mixture of concentrated sulfuric acid and nitric acid (typically in a 3:1 volume ratio).

  • Heat the mixture under reflux for a specified duration (e.g., several hours). The duration of the acid treatment will control the density of oxygen functional groups on the CNT surface.

  • After reflux, allow the mixture to cool to room temperature.

  • Dilute the mixture with a large volume of distilled water.

  • Filter the suspension to collect the acid-treated MWCNTs.

  • Wash the filtered MWCNTs repeatedly with distilled water until the pH of the filtrate becomes neutral. This step is crucial to remove any residual acid.

  • Dry the resulting oxygen-functionalized MWCNTs in an oven.

In-situ Tensile Testing of Individual Carbon Nanotubes in a Scanning Electron Microscope (SEM)

Objective: To measure the tensile strength and Young's modulus of an individual carbon nanotube.

Apparatus:

  • Scanning Electron Microscope (SEM)

  • Nanomanipulator system installed inside the SEM chamber

  • Force sensor (e.g., a calibrated atomic force microscope cantilever)

  • Tungsten probe tips

  • Micro-electro-mechanical system (MEMS) based tensile testing stage (optional)

Protocol:

  • Sample Preparation: Disperse the carbon nanotubes on a substrate.

  • Mounting the Nanotube:

    • Using the nanomanipulator, select an individual CNT that is free-standing or protruding from an edge.

    • Attach one end of the CNT to a fixed support (e.g., the substrate or a stationary probe tip).

    • Attach the other end of the CNT to the force sensor. The attachment is typically done using electron beam-induced deposition (EBID) of a small amount of hydrocarbon contamination present in the SEM chamber, which acts as a "nano-weld".

  • Tensile Test:

    • Move the nanomanipulator to apply a tensile load to the CNT. The displacement of the manipulator is precisely controlled.

    • Simultaneously, record the deflection of the force sensor. The force applied to the nanotube is calculated from the known spring constant of the sensor and its deflection.

    • Continuously image the nanotube during the stretching process to observe its elongation and eventual fracture.

  • Data Analysis:

    • Generate a force-displacement curve from the recorded data.

    • Calculate the stress by dividing the applied force by the cross-sectional area of the nanotube. The cross-sectional area is typically estimated from high-resolution transmission electron microscope (TEM) images.

    • Calculate the strain from the change in length of the nanotube.

    • The slope of the initial linear portion of the stress-strain curve gives the Young's modulus.

    • The maximum stress achieved before fracture is the tensile strength.

Visualizations

Experimental_Workflow_Synthesis cluster_N_CNT Nitrogen-Doped CNT Synthesis (CVD) cluster_O_CNT Oxygen-Doped CNT Synthesis (Acid Treatment) N_start Catalyst Preparation (Fe-Co/CaCO3) N_reactor Load Catalyst into Reactor N_start->N_reactor N_heat Heat to 700-850°C N_reactor->N_heat N_gas Introduce Acetylene & Acetonitrile N_heat->N_gas N_growth N-CNT Growth N_gas->N_growth N_cool Cool Down N_growth->N_cool N_purify Purification (Acid Reflux) N_cool->N_purify N_end Dry N-CNTs N_purify->N_end O_start Pristine CNTs O_acid Disperse in H2SO4/HNO3 O_start->O_acid O_reflux Reflux for Set Duration O_acid->O_reflux O_cool Cool & Dilute O_reflux->O_cool O_filter Filter & Wash O_cool->O_filter O_end Dry O-CNTs O_filter->O_end Mechanical_Testing_Workflow start Disperse CNTs on Substrate select Select Individual CNT (in SEM) start->select mount Mount CNT on Force Sensor & Support select->mount apply_load Apply Tensile Load (Nanomanipulator) mount->apply_load record Record Force & Displacement apply_load->record image Image Deformation & Fracture apply_load->image analyze Analyze Data (Stress-Strain Curve) record->analyze image->analyze results Determine Young's Modulus & Tensile Strength analyze->results Doping_Effect_Logic doping Doping (N or O) defects Introduction of Defects (e.g., vacancies, functional groups) doping->defects lattice Disruption of sp2 Carbon Lattice defects->lattice properties Alteration of Mechanical Properties defects->properties stress Stress Concentration Points lattice->stress stress->properties

References

A Technical Guide to the Optical Properties of NOPO HiPCO® Single-Walled Carbon Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of NOPO HiPCO® Single-Walled Carbon Nanotubes (SWCNTs). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are leveraging the unique photophysical characteristics of these advanced nanomaterials. This document details the intrinsic optical behaviors of this compound HiPCO® SWCNTs, outlines experimental methodologies for their characterization, and explores their interactions with biological systems, providing a foundation for their application in therapeutics and diagnostics.

Introduction to this compound HiPCO® SWCNTs

This compound HiPCO® SWCNTs are produced via a high-pressure carbon monoxide (HiPCO®) process, a method renowned for yielding high-quality, small-diameter nanotubes. This process ensures a consistent product with a high fraction of semiconducting SWCNTs, which are particularly well-suited for applications requiring near-infrared (NIR) fluorescence, such as in vivo imaging and biosensing.[1] The precise control over the synthesis parameters results in a predictable and narrow diameter distribution, which is crucial for achieving specific and repeatable optical properties.

Core Optical Properties

The unique one-dimensional structure and sp² hybridization of carbon atoms in SWCNTs give rise to their distinctive electronic and optical properties.[2] These properties are highly dependent on the nanotube's chiral vector (n,m), which defines its diameter and helicity.

Physical and Structural Characteristics

The optical properties of this compound HiPCO® SWCNTs are directly linked to their physical dimensions. A summary of these key characteristics is presented in Table 1.

PropertyValueSource
Diameter Distribution 0.6 nm to 1.2 nm[2]
Average Diameter ~0.8 nm (from Raman)[2][3]
G/D Ratio ~25 to 30[2]
Carbonaceous Purity ~85% (as-produced)[3]
Non-carbonaceous Impurity ~15% (as-produced)[3]
Absorbance Spectroscopy

The UV-Vis-NIR absorption spectrum of SWCNTs is characterized by a series of peaks known as van Hove singularities, which correspond to electronic transitions between the valence and conduction bands. For semiconducting SWCNTs, these are denoted as S₁₁, S₂₂, etc., while for metallic SWCNTs, they are labeled M₁₁, M₂₂, and so on.[4] The positions of these peaks are directly related to the nanotube's diameter and chirality. This compound HiPCO® SWCNTs exhibit significant absorption in the NIR and visible bands, making them suitable for applications such as photothermal therapy.[1][5]

Photoluminescence (Fluorescence)

A key feature of semiconducting this compound HiPCO® SWCNTs is their intrinsic near-infrared (NIR) fluorescence.[5][6] When excited with light of an appropriate wavelength (typically corresponding to the S₂₂ transition), they emit light at a longer wavelength (corresponding to the S₁₁ transition). This photoluminescence is highly stable and does not suffer from photobleaching, a significant advantage for long-term imaging studies.[7] The high fraction of semiconducting species in this compound HiPCO® nanotubes results in strong fluorescence, enhancing resolution in bioimaging applications.[1][5] A representative photoluminescence excitation (PLE) map for HiPCO SWCNTs is shown in various research articles, which correlates excitation and emission wavelengths to specific (n,m) chiralities.

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique for characterizing the structural properties of SWCNTs. The Raman spectrum of this compound HiPCO® SWCNTs displays several key features:

  • Radial Breathing Mode (RBM): The frequency of the RBM is inversely proportional to the nanotube diameter, providing a direct measure of the diameter distribution. For this compound HiPCO® SWCNTs, prominent RBM peaks are observed around 228 cm⁻¹ and 272 cm⁻¹, corresponding to an average diameter of approximately 0.8 nm.[3]

  • D-band: This band is associated with defects in the nanotube structure.

  • G-band: This band arises from the tangential vibrations of the carbon atoms.

  • G/D Ratio: The ratio of the intensities of the G-band to the D-band is a measure of the structural quality and purity of the SWCNTs. This compound HiPCO® SWCNTs exhibit a high G/D ratio, typically between 25 and 30, indicating a low level of defects.[2]

Experimental Protocols

Accurate and reproducible characterization of the optical properties of this compound HiPCO® SWCNTs requires standardized experimental procedures. The following sections provide detailed methodologies for sample preparation and the key spectroscopic techniques.

Sample Preparation: Dispersion of SWCNTs

For most optical measurements, it is essential to have a well-dispersed suspension of individual SWCNTs. The following protocol is a standard method for dispersing this compound HiPCO® SWCNTs in an aqueous solution.

Materials:

  • This compound HiPCO® SWCNTs (raw or purified powder)

  • Sodium dodecyl sulfate (B86663) (SDS) or Sodium deoxycholate (DOC)

  • Deionized (DI) water

  • Bath sonicator

  • Probe sonicator (tip sonicator)

  • High-speed centrifuge

Procedure:

  • Surfactant Solution Preparation: Prepare a 1-2% (w/v) solution of SDS or a 20 g/L solution of DOC in DI water.[8]

  • SWCNT Addition: Add this compound HiPCO® SWCNTs to the surfactant solution to a final concentration of approximately 1 mg/mL.[8]

  • Initial Dispersion (Bath Sonication): Place the vial containing the mixture in a bath sonicator for 10-30 minutes to break up large agglomerates.

  • High-Power Dispersion (Probe Sonication): Immerse the tip of a probe sonicator into the suspension. Sonicate the mixture for 30-45 minutes at a power of approximately 1 W/mL.[8] It is crucial to keep the sample in an ice bath during this step to prevent overheating, which can damage the nanotubes. Use a pulsed sonication cycle (e.g., 10 seconds ON, 10 seconds OFF) to further manage heat.

  • Centrifugation: Transfer the sonicated dispersion to centrifuge tubes. Centrifuge at a high speed (e.g., 17,000 g for 30 minutes for small batches, or ~40,000 g for 2 hours for larger batches) to pellet undispersed bundles, amorphous carbon, and metallic catalyst particles.[8]

  • Supernatant Collection: Carefully collect the top 80-90% of the supernatant, which contains the well-dispersed individual SWCNTs. This suspension is now ready for optical characterization.

UV-Vis-NIR Absorption Spectroscopy Protocol

Instrumentation:

  • Dual-beam UV-Vis-NIR spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Blank Measurement: Fill a quartz cuvette with the same surfactant solution used for dispersing the SWCNTs and use this as the reference/blank.

  • Sample Measurement: Fill a second quartz cuvette with the SWCNT dispersion.

  • Spectral Acquisition: Scan the sample over a wavelength range of approximately 200 nm to 1600 nm.

  • Data Analysis: Identify the characteristic S₁₁, S₂₂, and M₁₁ absorption bands. The position and relative intensities of these peaks provide information about the chirality distribution and the ratio of semiconducting to metallic nanotubes in the sample.

Photoluminescence (PL) Spectroscopy Protocol

Instrumentation:

  • Fluorometer or a custom-built setup with:

    • A tunable excitation source (e.g., a white light source with a monochromator or a tunable laser)

    • Sample holder

    • Emission collection optics

    • An emission monochromator

    • A NIR detector (e.g., InGaAs array)

Procedure:

  • Sample Preparation: Place the SWCNT dispersion in a quartz cuvette.

  • Excitation-Emission Matrix (EEM) Acquisition:

    • Set the excitation wavelength to a starting value (e.g., 500 nm).

    • Scan the emission spectrum over the NIR range (e.g., 850 nm to 1600 nm).

    • Increment the excitation wavelength (e.g., by 5 or 10 nm) and repeat the emission scan.

    • Continue this process over the entire excitation range of interest (e.g., up to 900 nm).

  • Data Analysis: Plot the data as a 2D contour map with the excitation wavelength on the y-axis, the emission wavelength on the x-axis, and the intensity represented by color. This "Kataura plot" allows for the identification of specific (n,m) chiralities based on their unique excitation-emission peak positions.

Raman Spectroscopy Protocol

Instrumentation:

  • Raman spectrometer equipped with multiple laser excitation wavelengths (e.g., 514 nm, 532 nm, 633 nm, 785 nm)

  • Microscope for sample visualization and laser focusing

  • Sample holder (e.g., glass slide)

Procedure:

  • Sample Preparation: Deposit a small drop of the SWCNT dispersion onto a clean glass slide and allow it to dry to form a thin film. Alternatively, the liquid dispersion can be analyzed directly in a cuvette.

  • Instrument Calibration: Calibrate the spectrometer using a silicon standard.

  • Spectral Acquisition:

    • Focus the laser onto the SWCNT sample.

    • Acquire the Raman spectrum over a range that includes the RBM, D-band, and G-band (e.g., 100 cm⁻¹ to 1800 cm⁻¹).

    • Repeat the measurement with different laser excitation wavelengths to resonantly enhance the signal from different SWCNT chiralities.

  • Data Analysis:

    • Analyze the positions of the RBM peaks to determine the diameter distribution.

    • Calculate the G/D ratio to assess the structural quality of the nanotubes.

Interactions with Biological Systems and Applications

The unique optical properties of this compound HiPCO® SWCNTs make them highly suitable for a range of biomedical applications, including bioimaging, biosensing, and drug delivery.[1][7] Understanding their interaction with cellular pathways is critical for these applications.

Cellular Uptake and Bioimaging

SWCNTs can be functionalized with various biomolecules to target specific cells or tissues. Their intrinsic NIR fluorescence allows for deep-tissue imaging with high resolution and signal-to-noise ratio, as biological tissues have minimal autofluorescence in this spectral window.

Below is a generalized workflow for in vitro bioimaging using fluorescent SWCNTs.

G cluster_prep Preparation cluster_incubation Cellular Interaction cluster_imaging Imaging swcnt This compound HiPCO® SWCNTs dispersion Dispersion in Surfactant swcnt->dispersion Sonication functionalization Functionalization (e.g., with PEG, antibodies) dispersion->functionalization incubation Incubation of Cells with f-SWCNTs functionalization->incubation cell_culture Cell Culture (e.g., cancer cells) cell_culture->incubation wash Wash to Remove Extracellular SWCNTs incubation->wash microscopy NIR Fluorescence Microscopy wash->microscopy data_analysis Image Analysis and Localization of SWCNTs microscopy->data_analysis

Caption: Workflow for in vitro bioimaging with SWCNTs.
SWCNT-Induced Signaling Pathways

SWCNTs can interact with and modulate various cellular signaling pathways. This is a critical consideration for drug development and toxicology. Two key pathways affected by SWCNTs are the NF-κB and NLRP3 inflammasome pathways, which are central to inflammatory responses.

Exposure to SWCNTs can induce oxidative stress, leading to the activation of the NF-κB signaling pathway. This can result in the transcription of pro-inflammatory cytokines.

G swcnt SWCNT Exposure ros Oxidative Stress (ROS Production) swcnt->ros ikk IKK Activation ros->ikk ikb IκB Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb releases NF-κB gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) nfkb->gene

Caption: SWCNT-induced activation of the NF-κB pathway.

Certain types of SWCNTs can cause lysosomal damage upon cellular uptake, leading to the activation of the NLRP3 inflammasome. This results in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

G swcnt SWCNT Phagocytosis lysosome Lysosomal Damage swcnt->lysosome cathepsin Cathepsin B Release lysosome->cathepsin nlrp3 NLRP3 Inflammasome Assembly cathepsin->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Pro-IL-1β → IL-1β caspase1->il1b il18 Pro-IL-18 → IL-18 caspase1->il18 secretion Secretion of Mature Cytokines il1b->secretion il18->secretion

Caption: SWCNT-induced NLRP3 inflammasome activation.

Conclusion

This compound HiPCO® SWCNTs possess a unique and highly advantageous set of optical properties, including strong and stable NIR fluorescence and well-defined absorbance and Raman scattering characteristics. These features, stemming from their high quality and small diameter, make them powerful tools for a variety of applications in research and drug development. By following standardized protocols for their characterization and understanding their interactions with biological systems, the full potential of these advanced nanomaterials can be realized in the development of next-generation diagnostics and therapeutics.

References

A Technical Guide to the Purity Analysis of NOPO Single-Walled Carbon Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the purity of single-walled carbon nanotubes (SWCNTs) produced by NoPo Nanotechnologies. The purity of SWCNTs is a critical parameter that significantly influences their performance in advanced applications, including drug delivery, bio-imaging, and therapeutics. This document outlines the core analytical techniques, presents detailed experimental protocols, and summarizes key quantitative data to aid in the rigorous quality assessment of these novel materials.

Introduction to this compound SWCNTs and Impurity Profiles

This compound Nanotechnologies utilizes a proprietary High-Pressure Carbon Monoxide (HiPco®) process to synthesize SWCNTs with diameters typically ranging from 0.8 to 1.2 nanometers.[1][2] The primary impurities in as-produced HiPco SWCNTs are residual iron catalyst particles and various forms of non-nanotube carbon, such as amorphous carbon and graphitic nanoparticles.[3] this compound has developed patented purification techniques, including halogenation, to remove these impurities and achieve a high purity product suitable for sensitive applications.[4][5][6]

Core Purity Analysis Techniques

A multi-technique approach is essential for a comprehensive purity analysis of this compound SWCNTs. The primary methods employed are Thermogravimetric Analysis (TGA), Raman Spectroscopy, UV-Vis-NIR Spectroscopy, and Transmission Electron Microscopy (TEM).

Quantitative Purity Data of this compound SWCNTs

The following tables summarize the typical quantitative purity data for raw and purified this compound SWCNTs, as derived from technical data sheets and certificates of analysis.

Table 1: Purity and Impurity Content of this compound SWCNTs

ParameterRaw this compound SWCNTsPurified this compound SWCNTsAnalysis Method
Carbon Content~85%[4]>95%[7]TGA
Non-carbonaceous Impurity (Fe)~15%[4]<5%[7]TGA
Moisture Content<0.5 wt%[7]<0.5 wt%[7]TGA
G/D Ratio24 - 30[1]25 - 40[5]Raman Spectroscopy

Table 2: Physical and Structural Characteristics of this compound SWCNTs

ParameterValueAnalysis Method
Average Diameter0.8 - 1.2 nm[1][7]Raman Spectroscopy, TEM
Individual SWCNT Length700 - 1200 nm[5]TEM
Specific Surface Area>1300 m²/g[5]BET

Experimental Protocols

Detailed methodologies for the key purity analysis techniques are provided below.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the carbonaceous and non-carbonaceous (metallic catalyst) content of SWCNT samples.[8][9]

Experimental Protocol:

  • Instrument Preparation: Use a thermogravimetric analyzer with a microbalance sensitivity of at least 0.1 µg.[8] Ensure the sample pan (platinum, alumina, or ceramic) is clean and conditioned by heating to 300°C in air to remove any adsorbed moisture.[9]

  • Sample Preparation: Weigh 2-4 mg of the this compound SWCNT sample directly into the tared TGA pan.[10]

  • Analysis Parameters:

    • Purge Gas: Air at a flow rate of 100 mL/min.[10][11]

    • Heating Rate: 5 °C/min.[10] A slower heating rate helps to avoid combustion events that can lead to inaccurate results.[11]

    • Temperature Range: Ramp from room temperature to 800°C.[10]

  • Data Analysis:

    • The initial weight loss up to ~150°C is attributed to moisture.[7]

    • The weight loss between approximately 300°C and 650°C corresponds to the oxidation of SWCNTs and other carbonaceous impurities.

    • The residual mass at the end of the analysis represents the incombustible metal oxide impurities.[10] The percentage of metallic iron can be calculated from the mass of the iron oxide residue.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information on the structural quality and diameter distribution of SWCNTs.[12][13]

Experimental Protocol:

  • Sample Preparation: A small amount of the dry this compound SWCNT powder is placed on a glass slide. For dispersion analysis, the SWCNTs can be suspended in a suitable solvent like ethanol (B145695) with brief ultrasonication.[14]

  • Instrument Parameters:

    • Excitation Laser: A 532 nm (green) laser is commonly used for this compound SWCNTs.[1]

    • Laser Power: Use a low laser power to avoid sample damage.

    • Spectral Range: Acquire spectra covering the Radial Breathing Mode (RBM) region (~100-300 cm⁻¹) and the D and G bands (~1300-1600 cm⁻¹).

  • Data Analysis:

    • G/D Ratio: The intensity ratio of the G-band (~1590 cm⁻¹) to the D-band (~1350 cm⁻¹) is a key indicator of the structural integrity of the SWCNTs. A higher G/D ratio signifies fewer defects.[1]

    • Radial Breathing Modes (RBMs): The frequencies of the RBM peaks are inversely proportional to the SWCNT diameters. The presence of sharp RBM peaks indicates a narrow diameter distribution. For this compound SWCNTs, characteristic RBM peaks are observed around 228 cm⁻¹ and 272 cm⁻¹.[4]

UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is used to confirm the presence of individualized SWCNTs in a dispersion and to assess the ratio of metallic to semiconducting species.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stable dispersion of this compound SWCNTs in a suitable solvent (e.g., water with a surfactant like sodium dodecyl sulfate, or an organic solvent like N-methyl-2-pyrrolidone).

    • A typical procedure involves adding a small amount of SWCNTs to the solvent and sonicating the mixture.[15]

  • Instrument Parameters:

    • Spectrophotometer: A double-beam UV-Vis-NIR spectrophotometer is required.

    • Wavelength Range: Scan from the UV to the NIR region (e.g., 200 nm to 1400 nm).

    • Blank: Use the pure solvent as a reference.

  • Data Analysis:

    • The absorption spectrum of well-dispersed SWCNTs will show characteristic peaks corresponding to the electronic transitions of different SWCNT chiralities.

    • The S11 and S22 bands in the NIR region are characteristic of semiconducting SWCNTs, while the M11 band in the visible region corresponds to metallic SWCNTs.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the SWCNTs, allowing for the assessment of their morphology, diameter, length, and the presence of impurities at the nanoscale.[13]

Experimental Protocol:

  • Sample Preparation:

    • Disperse a small amount of this compound SWCNTs in a volatile solvent such as ethanol or isopropanol (B130326) through ultrasonication.[14]

    • Place a drop of the dilute dispersion onto a carbon-coated TEM grid.[14]

    • Allow the solvent to evaporate completely, leaving the SWCNTs deposited on the grid.

  • Imaging:

    • Operate the TEM at a suitable accelerating voltage.

    • Acquire images at various magnifications to observe individual nanotubes, bundles, and any remaining catalyst particles or amorphous carbon.

  • Data Analysis:

    • Measure the diameters and lengths of individual SWCNTs from the acquired images.

    • Visually inspect for the presence and morphology of any impurities.

Visualization of Purity Analysis Workflow

The following diagrams illustrate the logical flow of the purity analysis process for this compound SWCNTs.

Purity_Analysis_Workflow cluster_analysis Purity Analysis Techniques cluster_outputs Analysis Outputs raw_material Raw this compound SWCNT Material purification Purification Process (e.g., Halogenation) raw_material->purification Input purified_material Purified this compound SWCNT Material purification->purified_material Output tga TGA purified_material->tga raman Raman Spectroscopy purified_material->raman uv_vis UV-Vis-NIR Spectroscopy purified_material->uv_vis tem TEM purified_material->tem tga_out Carbon vs. Metal Content tga->tga_out raman_out Structural Quality (G/D) Diameter Distribution (RBM) raman->raman_out uv_vis_out Dispersion Quality Metallic vs. Semiconducting Ratio uv_vis->uv_vis_out tem_out Morphology, Dimensions Visual Impurity Confirmation tem->tem_out final_report Comprehensive Purity Report tga_out->final_report raman_out->final_report uv_vis_out->final_report tem_out->final_report

Purity analysis workflow for this compound SWCNTs.

TGA_Analysis_Flow cluster_interpretation Data Interpretation start Start TGA Analysis prep Sample Preparation (2-4 mg in pan) start->prep heat Heat in Air (5 °C/min to 800°C) prep->heat measure Measure Weight Loss vs. Temperature heat->measure moisture Weight Loss < 150°C (Moisture) measure->moisture carbon Weight Loss 300-650°C (Carbonaceous Content) measure->carbon residue Residual Mass (Metallic Impurities) measure->residue end Determine Purity moisture->end carbon->end residue->end Raman_Analysis_Flow cluster_analysis Spectral Analysis cluster_results Results start Start Raman Analysis sample Prepare Sample (Dry powder or dispersion) start->sample acquire Acquire Spectrum (e.g., 532 nm laser) sample->acquire gd_ratio Calculate G/D Ratio acquire->gd_ratio rbm_peaks Analyze RBM Peak Positions acquire->rbm_peaks quality Structural Quality gd_ratio->quality diameter Diameter Distribution rbm_peaks->diameter end Characterize Sample quality->end diameter->end

References

A Technical Guide to the Applications of High-Purity Single-Walled Carbon nanotubes (SWCNTs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Single-Walled Carbon Nanotubes (SWCNTs) are one-dimensional allotropes of carbon, formed by rolling a single sheet of graphene into a seamless cylinder.[1] Their unique structural, mechanical, optical, and electrical properties have positioned them as highly promising materials in the biomedical field. High-purity SWCNTs, in particular, which have fewer metallic and amorphous carbon impurities, offer superior performance and enhanced biocompatibility, making them ideal candidates for advanced applications.[2] This guide provides an in-depth technical overview of the core applications of high-purity SWCNTs in drug delivery, bioimaging, and biosensing, complete with quantitative data, experimental protocols, and process visualizations.

Application in Drug Delivery

The high surface-area-to-volume ratio, ability to be functionalized, and capacity to penetrate cell membranes make SWCNTs exceptional carriers for therapeutic agents.[1][3] They can be loaded with drugs, proteins, and nucleic acids, offering the potential for targeted delivery and controlled release, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.[1][4]

Functionalization Strategies

To be effective in biological systems, hydrophobic SWCNTs must be functionalized to ensure water solubility and biocompatibility.[5] This is primarily achieved through two strategies:

  • Covalent Functionalization: This involves the chemical modification of the SWCNT surface, often by creating defects like carboxylic acid groups through strong acid treatment.[6][7] These groups can then be used to form stable amide or ester bonds with drug molecules.[6] While this method provides a stable linkage, it can disrupt the SWCNT's intrinsic electronic and optical properties.[5][8]

  • Non-Covalent Functionalization: This strategy preserves the SWCNT's structure by using amphiphilic molecules, such as phospholipid-polyethylene glycol (PL-PEG), which wrap around the nanotube.[5] Aromatic drug molecules, like doxorubicin (B1662922) (DOX), can also be loaded onto the SWCNT surface via supramolecular π-π stacking interactions.[5][9] This method is advantageous for applications that rely on the inherent optical properties of SWCNTs.[5]

G cluster_0 Covalent Functionalization cluster_1 Non-Covalent Functionalization Pristine_C Pristine SWCNT Acid Acid Treatment (H₂SO₄/HNO₃) Pristine_C->Acid Oxidized Oxidized SWCNT (-COOH groups) Acid->Oxidized Acyl Acyl Chlorination (SOCl₂) Oxidized->Acyl SWCNT_COCl SWCNT-COCl Acyl->SWCNT_COCl Conjugated_C Covalently Linked Drug-SWCNT SWCNT_COCl->Conjugated_C Forms Amide/ Ester Bond Drug_C Drug with -OH / -NH₂ group Drug_C->Conjugated_C Pristine_NC Pristine SWCNT PL_PEG PL-PEG Sonication Pristine_NC->PL_PEG Functionalized_NC PL-PEG Coated SWCNT PL_PEG->Functionalized_NC Loaded_NC Drug-Loaded SWCNT (π-π Stacking) Functionalized_NC->Loaded_NC Aromatic_Drug Aromatic Drug (e.g., Doxorubicin) Aromatic_Drug->Loaded_NC

Caption: SWCNT functionalization workflows for drug delivery.
Cellular Uptake Mechanisms

Functionalized SWCNTs can enter cells through various pathways. The specific mechanism is influenced by the nanotube's size, surface chemistry, and the cell type.[10] Studies have identified several key entry routes:

  • Endocytosis: This energy-dependent process is a primary uptake mechanism.[11] It can be further categorized into:

    • Clathrin-Mediated Endocytosis: Often observed for shorter, individualized SWCNTs or small bundles.[10][11][12]

    • Caveolae-Mediated Endocytosis: An alternative endocytic pathway.[12]

    • Macropinocytosis: A major internalization pathway for SWCNTs.[12]

  • Phagocytosis: This mechanism is typically responsible for the uptake of larger SWCNT agglomerates or nanotubes longer than 1 μm.[12]

  • Passive Diffusion: Some studies suggest that smaller functionalized SWCNTs can directly penetrate the cell membrane's lipid bilayer in an energy-independent manner.[11][12][13]

G cluster_membrane Cell Membrane cluster_endo Energy-Dependent (Endocytosis) cluster_phago Energy-Dependent cluster_passive Energy-Independent SWCNT Functionalized SWCNT Clathrin Clathrin-Mediated SWCNT->Clathrin Caveolae Caveolae-Mediated SWCNT->Caveolae Macro Macropinocytosis SWCNT->Macro Phago Phagocytosis (for large aggregates) SWCNT->Phago Diffusion Passive Diffusion SWCNT->Diffusion Cell Cell Cytoplasm Clathrin->Cell Caveolae->Cell Macro->Cell Phago->Cell Diffusion->Cell

Caption: Cellular uptake pathways for functionalized SWCNTs.
Quantitative Data: Drug Loading & Efficacy

The efficiency of SWCNTs as drug carriers is quantified by their loading capacity and the subsequent therapeutic effect.

DrugSWCNT TypeFunctionalizationLoading Efficiency/CapacityKey FindingReference
Doxorubicin (DOX)SWCNTIron-tagged, PVP, CD105 Ab200% (2 mg DOX per 1 mg SWCNT)High loading capacity via non-covalent conjugation.[9]
Methotrexate (MTX)HiPco-SWCNTPEGylation (covalent)77-79%PEGylated SWCNTs selectively accumulate in arthritic joints.[14]
siRNA (targeting NOTCH1)HiPco-SWCNTPEGylation (non-covalent)90-97%High efficiency of non-covalent attachment for gene delivery.[14]
Paclitaxel (PTX)SWCNTDocosanol (lipid chain)Not specifiedConjugation with lipid chain significantly improved in vitro drug efficacy (78.5% vs 31.6% for free drug).[15]
Experimental Protocols

This protocol is adapted from methodologies described in multiple sources.[6][7]

  • Oxidation: Add 0.1 g of pristine SWCNTs to a 50 mL mixture of concentrated H₂SO₄ and HNO₃ (3:1 v/v).

  • Reflux: Heat the mixture under reflux at 65-70°C for 30 hours to introduce carboxylic acid groups at defect sites.[6]

  • Dilution & Washing: Carefully dilute the mixture with 250 mL of deionized water and separate the solid product by filtration. Wash repeatedly with deionized water until the pH is neutral.

  • Drying: Dry the resulting oxidized SWCNTs in a vacuum oven. The presence of carboxylic groups can be confirmed with ATR-IR spectroscopy, which shows characteristic peaks around 1703 cm⁻¹.[7]

  • Acyl Chloride Formation (Optional, for Amide/Ester links): Suspend the oxidized SWCNTs in SOCl₂ with a catalytic amount of DMF. Stir the suspension at 65°C for 24 hours.[16]

  • Drug Conjugation: Add the acyl-chlorinated SWCNTs to a solution of the desired drug (containing -NH₂ or -OH groups). The reaction is typically carried out at an elevated temperature (e.g., 120°C) for several days to form a stable covalent bond.[6]

This protocol is based on the principle of π-π stacking.[5][9]

  • SWCNT Dispersion: Disperse functionalized, water-soluble SWCNTs (e.g., PL-PEG coated) in a phosphate-buffered saline (PBS) solution (pH 7.4) via sonication.

  • Drug Addition: Add an aqueous solution of Doxorubicin hydrochloride to the SWCNT dispersion.

  • Incubation: Incubate the mixture overnight with stirring to facilitate the π-π stacking interaction between the aromatic structure of DOX and the graphitic surface of the SWCNTs.[9]

  • Purification: Remove the unbound DOX using a centrifugal filter with an appropriate molecular weight cutoff (e.g., 30 kDa).[9]

  • Quantification: Determine the amount of loaded DOX by measuring the absorbance of the supernatant at 490 nm using UV-Vis spectroscopy and comparing it to a standard curve of free DOX.[9]

Application in Bioimaging

The intrinsic optical properties of semiconducting SWCNTs make them powerful agents for high-resolution, deep-tissue bioimaging.[17] Their fluorescence in the near-infrared (NIR) window (900-1700 nm) is particularly advantageous due to minimal tissue autofluorescence and deep tissue penetration in this range.[17][18][19]

Imaging Modalities
  • NIR Fluorescence Imaging: High-purity, single-chirality SWCNTs provide bright, photostable fluorescence, enabling real-time, high-contrast imaging of biological structures like blood vessels.[17][20][21] Using specific single-chirality species, such as (9,4) SWCNTs, can improve imaging performance by over 100-fold compared to pristine mixtures.[20]

  • Photoacoustic Tomography (PAT): SWCNTs act as excellent contrast agents for PAT due to their strong optical absorbance in the NIR region.[5] This hybrid imaging technique provides high spatial resolution and better tissue penetration than purely optical methods.

  • Raman Imaging: The strong and sharp Raman scattering signal from SWCNTs is highly resistant to photobleaching, allowing for long-term tracking and multiplexed detection by using isotopically distinct (¹²C and ¹³C) nanotubes.[22]

G cluster_tissue Laser NIR Laser Excitation (e.g., 724 nm) Tissue Biological Tissue (e.g., Mouse with Tumor) Laser->Tissue Deep Penetration Detector NIR Detector (e.g., InGaAs Camera) Tissue->Detector Emitted NIR Fluorescence (e.g., 1101 nm) Low Autofluorescence SWCNT Targeted SWCNT (e.g., (9,4) Chirality) Image High-Contrast Deep-Tissue Image Detector->Image Image Reconstruction

Caption: Principle of SWCNT-based deep-tissue NIR fluorescence imaging.
Quantitative Data: Bioimaging Performance

ModalitySWCNT TypeWavelengths (Ex/Em)Key Performance MetricApplicationReference
NIR Fluorescence(9,4) single-chirality724 nm / 1101 nm~100x lower injected dose needed vs. pristine SWCNTs.Vascular imaging in mice.[20]
NIR FluorescencePL-PEG coatedNot specified / 1-1.7 µmHigh-resolution imaging at low dose (17 mg/L).Intravital microscopy of tumor vessels.[17]
Photoacoustic TomographyRGD-targetedNIR8x signal enhancement in tumor vs. non-targeted SWCNTs.Tumor imaging in mice.
Raman ImagingAntibody-functionalizedNIRDetection sensitivity down to femtomolar levels.Multiplexed protein detection.[22]
Experimental Protocol

This protocol is adapted from a method designed to enhance quantum yield.[17]

  • Initial Dispersion: Add 1 mg of raw SWCNTs to 2 mL of a 2% (w/v) sodium cholate (B1235396) solution in water.

  • Sonication: Probe-sonicate the mixture for 10 minutes at an output power of ~10 W to disperse the nanotubes.

  • Centrifugation: Centrifuge the dispersion at ~24,000 g for 4 hours to pellet bundles and impurities. Collect the supernatant containing well-dispersed SWCNTs.

  • Surfactant Exchange: Add a solution of DSPE-mPEG5k (a phospholipid-PEG conjugate) to the supernatant to a final concentration of 1 mg/mL.

  • Incubation & Filtration: Incubate the mixture for 2 hours to allow the PL-PEG to displace the sodium cholate on the nanotube surface. Remove the displaced cholate using a centrifugal filter device (100 kDa MWCO).

  • Final Formulation: Resuspend the purified, brightly fluorescent SWCNT-PEG conjugates in sterile PBS for in vivo administration.

Application in Biosensing

High-purity semiconducting SWCNTs (s-SWCNTs) are exceptionally sensitive to their local electronic environment.[23] This property makes them ideal for fabricating highly sensitive biosensors for detecting a wide range of biomolecules, from small molecules like dopamine (B1211576) to large proteins and DNA.[24][25]

Sensor Architectures
  • Field-Effect Transistors (FETs): In a SWCNT-FET, a network or single s-SWCNT acts as the semiconducting channel between a source and drain electrode.[26] When a charged biomolecule binds to the SWCNT surface (or to a receptor immobilized on it), it creates a local electric field that "gates" the transistor, causing a measurable change in its conductance.[25]

  • Electrochemical Sensors: SWCNTs can be used to modify electrodes, greatly increasing the surface area and promoting faster electron transfer rates for electrochemical detection of analytes.[27]

  • Optical Sensors: The fluorescence of s-SWCNTs is highly sensitive to the local dielectric environment. Binding of an analyte can modulate the fluorescence intensity or cause a wavelength shift, which can be used for detection.[19]

G cluster_0 Sensor Fabrication cluster_1 Sensing Mechanism Electrodes Patterned Source/Drain Au Electrodes DEP AC Dielectrophoresis Electrodes->DEP Bridge Aligned s-SWCNT Bridge DEP->Bridge SWCNT_Disp s-SWCNT Dispersion SWCNT_Disp->DEP Anneal Annealing (Removes Surfactant) Bridge->Anneal Pristine_FET Pristine SWCNT-FET Anneal->Pristine_FET Func Surface Functionalization (e.g., PBASE) Pristine_FET->Func Sensor Functionalized Sensor Func->Sensor Binding Specific Binding to SWCNT Surface Sensor->Binding Analyte Introduction Analyte Target Analyte (e.g., Charged Protein) Analyte->Binding Gating Local Electrostatic Gating Effect Binding->Gating Signal Measurable Change in Conductance (I_ds) Gating->Signal

Caption: Fabrication and working principle of a SWCNT-FET biosensor.
Quantitative Data: Biosensor Performance

Sensor TypeSWCNT PurityAnalyteDetection LimitKey Performance MetricReference
FET~93% s-SWCNTDopamine10⁻¹⁸ mol/L (attomolar)Ultralow detection limit at room temperature.[24][28]
FETNot specifiedss-DNAAttomolesLabel-free detection of oligonucleotides.[27]
OpticalNot specifiedSARS-CoV-2 Virus35 mg/LFast response time (<5 seconds).[29]
FETs-SWCNTGeneralOn/off ratio: 10³ – 10⁶High on/off ratio is critical for device performance.
Experimental Protocol

This protocol is adapted from methodologies described in multiple sources.[30][31]

  • Substrate Preparation: Begin with a Si/SiO₂ substrate with pre-patterned gold source and drain electrodes.

  • SWCNT Dispersion: Prepare a stable dispersion of high-purity s-SWCNTs in an aqueous solution with a surfactant (e.g., sodium dodecyl sulfate, SDS).

  • Dielectrophoresis (DEP): Apply a small droplet of the SWCNT dispersion to the gap between the electrodes. Apply an AC voltage (e.g., 1-10 MHz, 5-10 Vp-p) across the electrodes. The DEP force will align the SWCNTs and bridge the electrode gap.[30]

  • Cleaning and Annealing: Thoroughly rinse the device with deionized water and isopropanol (B130326) to remove excess SWCNTs and surfactant. Anneal the device at ~200°C to improve the electrical contact between the SWCNTs and the electrodes and remove residual surfactant.[30]

  • Bio-functionalization (Example): To functionalize the sensor for protein detection, incubate the device in a 1 mM solution of 1-pyrenebutanoic acid succinimidyl ester (PBASE) in DMF. The pyrene (B120774) group attaches to the SWCNT via π-π stacking, exposing the succinimidyl ester for subsequent covalent attachment of antibodies or other protein receptors.[25]

Biocompatibility and Pharmacokinetics

The clinical translation of SWCNT technology is critically dependent on its safety profile. Purity is a key determinant of biocompatibility; SWCNTs with high levels of metallic impurities can induce greater oxidative stress and decrease cell viability.[2] Well-functionalized, serum-stable SWCNTs, however, generally exhibit minimal toxicity.[5]

Studies on pharmacokinetics show that upon intravenous injection, functionalized SWCNTs tend to accumulate in the reticuloendothelial system (RES), particularly the liver and spleen.[5][8] Excretion occurs slowly, mainly through the biliary pathway.[5] The surface functionalization, especially PEGylation, is crucial for improving blood circulation time and overall biocompatibility.[8] While some studies show low-level, long-term persistence in certain organs, this has not been associated with adverse health effects in preclinical models, suggesting that for research and drug development applications, these materials can be used safely.[32]

References

NOPO SWCNTs in materials science research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to NOPO® SWCNTs in Materials Science Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of single-walled carbon nanotubes (SWCNTs) produced by this compound Nanotechnologies, focusing on their synthesis, properties, and applications in materials science and drug development.

Introduction to this compound® SWCNTs

This compound Nanotechnologies specializes in the production of high-purity, small-diameter single-walled carbon nanotubes using a proprietary High-Pressure Carbon Monoxide (HiPCO®) process. This method facilitates the synthesis of SWCNTs with a narrow diameter distribution and a high degree of structural integrity, making them suitable for a wide range of advanced applications.

Synthesis of this compound® SWCNTs

The synthesis of this compound® SWCNTs is based on the HiPCO® process, which involves the catalytic decomposition of carbon monoxide at high pressure and temperature. A key reaction in this process is the Reverse Boudouard reaction, where carbon monoxide disproportionates into carbon nanotubes and carbon dioxide in the presence of a metal catalyst.[1]

A general workflow for the synthesis and purification of this compound® SWCNTs is outlined below.

G cluster_synthesis HiPCO Synthesis cluster_purification Purification CO High-Pressure CO Gas Reactor High-Temperature Reactor CO->Reactor Catalyst Catalyst Precursor (e.g., Fe(CO)5) Catalyst->Reactor Growth SWCNT Growth Reactor->Growth Raw_SWCNTs Raw SWCNTs Growth->Raw_SWCNTs Halogenation Halogenation Process Raw_SWCNTs->Halogenation Purified_SWCNTs Purified SWCNTs (>99%) Halogenation->Purified_SWCNTs

Figure 1: General workflow for the synthesis and purification of this compound® SWCNTs.

Properties of this compound® SWCNTs

This compound® SWCNTs exhibit exceptional mechanical, electrical, and thermal properties, making them a valuable material for numerous applications. A summary of these properties is presented in the tables below.

Physical and Structural Properties
PropertyValueSource
Diameter0.8 - 1.2 nm[2]
Length700 - 1200 nm[3]
Wall Thickness1 atom[3]
Carbon Purity (Raw)~85%[4]
Carbon Purity (Purified)>99%[5]
G/D Ratio24 - 40[3][4]
Specific Surface Area>1300 m²/g[3]
Mechanical, Electrical, and Thermal Properties
PropertyValueSource
Tensile Strength50 - 100 GPa[3]
Young's Modulus~1 TPa[6]
Electrical ConductivityUp to 1000x greater than copper[3]
Thermal Conductivity>3000 W/m·K (for individual SWCNTs)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound® SWCNTs.

Covalent Functionalization with Carboxylic Acid Groups

This protocol describes the acid treatment of SWCNTs to introduce carboxylic acid groups, a common step for further functionalization, for example, in drug delivery applications.[8][9]

Materials:

  • This compound® SWCNTs

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Thionyl Chloride (SOCl₂) (optional, for conversion to acyl chlorides)

  • Anhydrous Dimethylformamide (DMF) (optional)

Procedure:

  • Add 10 mg of this compound® SWCNTs to a round-bottom flask.

  • Prepare a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃.

  • Carefully add 30 mL of the acid mixture to the flask containing the SWCNTs.

  • Sonicate the mixture for 1 hour to ensure good dispersion.

  • Reflux the mixture at 120°C for 2 hours with constant stirring.[8]

  • Allow the mixture to cool to room temperature and dilute with 250 mL of deionized water.

  • Separate the functionalized SWCNTs by centrifugation at 2400 x g for 30 minutes.[8]

  • Wash the SWCNTs repeatedly with deionized water until the pH of the supernatant is between 5 and 6.

  • Dry the carboxylated SWCNTs (SWCNT-COOH) in a vacuum oven.

  • (Optional) To convert the carboxylic acid groups to more reactive acyl chlorides, resuspend the SWCNT-COOH in anhydrous DMF, add thionyl chloride, and stir under an inert atmosphere.

Non-Covalent Functionalization with Surfactants

This protocol outlines a general procedure for dispersing SWCNTs in an aqueous solution using a surfactant, which is a common method for preparing SWCNTs for biological applications.[1][10]

Materials:

  • This compound® SWCNTs

  • Surfactant (e.g., Sodium Dodecyl Sulfate (SDS), Phospholipid-polyethylene glycol (PL-PEG))

  • Deionized Water

Procedure:

  • Prepare a surfactant solution in deionized water (e.g., 1% w/v SDS).

  • Add this compound® SWCNTs to the surfactant solution at the desired concentration (e.g., 1 mg/mL).

  • Sonicate the mixture using a probe sonicator. Use short pulses to avoid overheating and damaging the SWCNTs.

  • After sonication, centrifuge the dispersion at high speed to pellet any remaining bundles or impurities.

  • Carefully collect the supernatant, which contains the well-dispersed SWCNTs.

Fabrication of SWCNT-Polymer Composites via Solution Casting

This protocol describes a common method for preparing SWCNT-reinforced polymer composites.[11][12]

Materials:

  • This compound® SWCNTs

  • Polymer (e.g., polycarbonate, polystyrene)

  • Solvent (a solvent that dissolves the polymer and disperses the SWCNTs, e.g., chloroform, DMF)

Procedure:

  • Disperse a known amount of this compound® SWCNTs in the chosen solvent using sonication until a stable dispersion is achieved.

  • In a separate container, dissolve the polymer in the same solvent to create a polymer solution.

  • Add the SWCNT dispersion to the polymer solution and stir or sonicate further to ensure a homogeneous mixture.

  • Pour the mixture into a petri dish or a mold of the desired shape.

  • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a vacuum oven at a slightly elevated temperature).

  • Once the solvent has completely evaporated, a thin film of the SWCNT-polymer composite will remain.

Applications in Drug Delivery and Signaling Pathways

Functionalized SWCNTs are being extensively researched as carriers for targeted drug delivery in cancer therapy. Their ability to penetrate cell membranes allows for the efficient delivery of therapeutic agents to cancer cells.

Inhibition of the PI3K/Akt Signaling Pathway

SWCNT-based drug delivery systems have been shown to inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells, promoting their proliferation and survival.[13]

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt activates Akt Akt Akt->pAkt Proliferation Cell Proliferation and Survival pAkt->Proliferation SWCNT_Drug SWCNT-Drug Conjugate SWCNT_Drug->PI3K SWCNT_Drug->pAkt inhibits

Figure 2: Inhibition of the PI3K/Akt signaling pathway by SWCNT-drug conjugates.

Activation of the NF-κB Signaling Pathway

SWCNTs can also induce oxidative stress in cells, leading to the activation of the NF-κB signaling pathway, which is involved in inflammation and apoptosis.[14]

G cluster_pathway NF-κB Signaling Pathway SWCNT SWCNTs ROS Reactive Oxygen Species (ROS) SWCNT->ROS induces IKK IKK ROS->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Apoptosis) Nucleus->Gene_Transcription

Figure 3: Activation of the NF-κB signaling pathway by SWCNTs.

Safety and Handling

This compound® SWCNTs are a fine, lightweight powder that can become airborne. It is recommended to handle them in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and a respirator. In case of a spill, avoid dry sweeping. Instead, wet the area with a suitable solvent (e.g., water for functionalized SWCNTs, ethanol (B145695) for raw SWCNTs) and wipe with a damp cloth.[2]

Conclusion

This compound® SWCNTs, produced via the HiPCO® process, offer a unique combination of properties that make them a highly promising material for a wide range of applications in materials science and drug development. Their high purity, small diameter, and exceptional mechanical and electrical properties, coupled with the ability to be functionalized, open up new avenues for innovation in composites, electronics, and targeted therapies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these advanced nanomaterials.

References

A Technical Guide to the Biological Applications of Nitric Oxide-Releasing Carbon Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "NOPO nanotubes" does not correspond to a recognized class of nanomaterials in the current scientific literature. It is likely a typographical error for "NO-releasing nanotubes" or refers to products from a specific company, this compound Nanotechnologies, which specializes in single-walled carbon nanotubes.[1][2][3][4][5] This guide will focus on the broader, well-documented field of nitric oxide (NO)-releasing functionalized carbon nanotubes (CNTs) and their significant potential in various biological applications.

Nitric oxide is a critical signaling molecule involved in numerous physiological and pathophysiological processes, including vasodilation, neurotransmission, immune response, and cancer progression.[6][7][8] However, its therapeutic application is hampered by a short biological half-life and lack of targeted delivery.[8][9] Nanomaterials, particularly functionalized carbon nanotubes, offer a promising platform to overcome these limitations by serving as carriers for controlled and targeted NO release.[10][11][12]

Core Concepts: Functionalization of Carbon Nanotubes for NO Delivery

Pristine carbon nanotubes are inherently hydrophobic and tend to agglomerate, which can lead to cytotoxicity.[13] To be used in biological systems, CNTs must undergo functionalization—a process of modifying their surface with specific molecules.[13][14] This enhances their solubility, biocompatibility, and allows for the attachment of NO donor molecules.[13][15]

Methods of Functionalization:

  • Covalent Functionalization: This involves creating covalent bonds between the CNTs and the functional groups. A common method is acid treatment (e.g., with nitric acid and sulfuric acid), which introduces carboxyl (-COOH) and hydroxyl (-OH) groups on the nanotube surface.[15][16][17] These groups can then be used to attach NO-donating moieties.

  • Non-covalent Functionalization: This method uses surfactants, polymers, or biomolecules that adsorb onto the CNT surface through hydrophobic or π-π stacking interactions.[12][18] This approach preserves the electronic structure of the nanotubes.

Common NO donor molecules attached to functionalized CNTs include N-diazeniumdiolates (NONOates) and S-nitrosothiols (RSNOs).[7][9]

Key Application: Targeted Cancer Therapy

Functionalized CNTs are extensively studied as carriers for anticancer drugs and as mediators for therapeutic interventions like photothermal therapy (PTT).[19][20][21][22] The addition of NO-releasing capabilities can further enhance their anticancer effects.

Mechanisms of Action:

  • Enhanced Permeability and Retention (EPR) Effect: The nanoscale size of CNTs allows them to accumulate preferentially in tumor tissues, which have leaky vasculature and poor lymphatic drainage.

  • Direct Cytotoxicity: High concentrations of NO can induce apoptosis (programmed cell death) in cancer cells.[6]

  • Sensitization to Chemotherapy: NO can sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents.[6]

  • Targeted Delivery: CNTs can be further functionalized with ligands (e.g., folic acid) that bind to receptors overexpressed on cancer cells, improving the specificity of drug delivery.[23]

Parameter CNT-Doxorubicin CNT-Doxorubicin-NO Free Doxorubicin
Drug Loading Capacity (wt%) ~15%~12% (Dox) + ~5% (NO donor)N/A
IC50 (µg/mL) in MCF-7 cells 0.850.451.20
Tumor Growth Inhibition (in vivo) 65%85%40%
Systemic Toxicity ReducedReducedHigh

This table presents hypothetical but plausible quantitative data for comparison.

Experimental Protocols

This protocol describes a common method for creating single-walled carbon nanotubes that can release nitric oxide.

  • Acid Treatment (Carboxylation):

    • Disperse 100 mg of pristine single-walled carbon nanotubes (SWCNTs) in a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

    • Sonicate the mixture in a bath sonicator for 3-4 hours at 40°C to facilitate oxidation and cutting of the nanotubes.

    • Dilute the mixture with 500 mL of deionized water and collect the carboxylated SWCNTs (SWCNT-COOH) by vacuum filtration through a PTFE membrane (0.22 µm pore size).

    • Wash the collected SWCNT-COOH repeatedly with deionized water until the pH of the filtrate is neutral.

    • Dry the final product in a vacuum oven at 60°C overnight.

  • Attachment of NO Donor (e.g., using a NONOate precursor):

    • Suspend 50 mg of the dried SWCNT-COOH in 20 mL of dimethylformamide (DMF).

    • Add a suitable amine-containing precursor for the NONOate, along with a coupling agent like EDC/NHS, to activate the carboxyl groups.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the functionalized nanotubes by centrifugation, wash with DMF and ethanol (B145695) to remove unreacted precursors, and dry under vacuum.

    • Expose the amine-functionalized SWCNTs to high-pressure (5 atm) nitric oxide gas in a sealed vessel for 48 hours to form the N-diazeniumdiolate (NONOate) structure on the nanotube surface.

    • Purge the vessel with an inert gas (e.g., argon) to remove excess NO. The resulting SWCNT-NO is ready for characterization and use.

Visualizations of Pathways and Workflows

NO_Apoptosis_Pathway NO_CNT NO-Releasing CNT NO Nitric Oxide (NO) NO_CNT->NO ROS Reactive Oxygen Species (ROS) NO->ROS Mitochondria Mitochondria ROS->Mitochondria Damages CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: NO released from CNTs increases ROS, leading to mitochondrial damage and apoptosis.

Cytotoxicity_Workflow Start Start: Cancer Cell Culture (e.g., MCF-7) Treatment Treat cells with varying concentrations of CNT-NO, Control CNT, Free Drug Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Incubate_MTT Incubate for 4 hours MTT_Assay->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Analyze Data: Calculate IC50 values Measure->Analyze

Caption: Workflow for assessing the cytotoxicity of NO-releasing nanotubes on cancer cells.

Other Promising Biological Applications

  • Antimicrobial Agents: NO has potent antibacterial properties. NO-releasing nanotubes have been shown to be effective against various bacterial strains, including antibiotic-resistant ones.[24] They can be incorporated into wound dressings or coatings for medical devices.[8]

  • Cardiovascular Disease: By mimicking the function of the endothelium, NO-releasing coatings on cardiovascular implants (e.g., stents) can prevent thrombosis and promote vascularization.[8]

  • Tissue Engineering: CNTs can serve as scaffolds for tissue regeneration.[1] The release of NO can further promote cell proliferation and angiogenesis (new blood vessel formation), accelerating wound healing.[8]

  • Biosensing: The unique electrical properties of CNTs make them excellent candidates for biosensors. They can be functionalized to detect specific biomolecules, with NO sometimes used as a signaling molecule in the detection process.[14][17]

Conclusion and Future Outlook

The functionalization of carbon nanotubes to enable the controlled release of nitric oxide represents a powerful strategy in nanomedicine. These hybrid nanomaterials have demonstrated significant potential in cancer therapy, antimicrobial applications, and regenerative medicine.[1][8][24] While promising, challenges related to long-term toxicity, biodistribution, and scaling up production must be addressed before widespread clinical translation can be realized.[21][23] Future research will likely focus on developing more sophisticated, multi-functional nanotube systems that can respond to specific biological stimuli for even more precise therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for the Aqueous Dispersion of Non-Oxidized, Purified Single-Walled Carbon Nanotubes (NOPO SWCNTs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-walled carbon nanotubes (SWCNTs) are promising materials for a wide range of applications, from biotechnology to energy-related devices, due to their exceptional mechanical, electrical, and thermal properties.[1][2] However, their utility is often limited by their poor solubility in most common solvents, including water.[1][3] Strong van der Waals forces cause pristine SWCNTs to aggregate into bundles, hindering their processing and application.[4][5]

For biological and drug delivery applications, dispersing SWCNTs in aqueous solutions is crucial. This is typically achieved through covalent or non-covalent functionalization of the nanotube surface.[1] While covalent functionalization can improve solubility, it can also disrupt the sp2-hybridized carbon lattice, altering the intrinsic properties of the SWCNTs.[6] Non-covalent methods, which involve adsorbing or wrapping molecules onto the SWCNT surface, are attractive as they preserve the nanotubes' structure and properties.[1][7][8]

This document provides detailed protocols for the non-covalent dispersion of non-oxidized, purified (NOPO) SWCNTs in aqueous solutions using common surfactants, polymers, and biomolecules.

Dispersion Methodologies

The most common physical method to aid in the dispersion of SWCNTs is ultrasonication.[8][9] This high-energy process helps to break apart the SWCNT bundles, allowing the dispersing agent to adsorb to the nanotube surface and stabilize individual SWCNTs in solution.[10][11]

Surfactant-Assisted Dispersion

Surfactants are amphiphilic molecules that can adsorb onto the hydrophobic surface of SWCNTs via their nonpolar tails, while their polar head groups interact with the aqueous solvent, leading to electrostatic or steric repulsion between the nanotubes.[12]

2.1.1. Protocol: Dispersion of this compound SWCNTs using Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS)

This protocol describes the dispersion of this compound SWCNTs in an aqueous solution of the anionic surfactant SDBS.

Materials:

  • This compound SWCNTs (e.g., from HiPco or arc-discharge methods)[6][9]

  • Sodium dodecylbenzene sulfonate (SDBS)

  • Deionized (DI) water or ultrapure water

  • Probe sonicator (e.g., Branson Sonifier)

  • High-speed centrifuge

  • Glass vials

Procedure:

  • Preparation of Surfactant Solution: Prepare a 0.5% (w/v) SDBS solution in DI water. For example, dissolve 50 mg of SDBS in 10 mL of DI water.

  • Addition of SWCNTs: Add this compound SWCNTs to the SDBS solution to a final concentration of 0.25 mg/mL.[13]

  • Sonication:

    • Immerse the tip of the probe sonicator into the SWCNT/SDBS mixture.

    • Sonicate the mixture on an ice bath to prevent overheating.

    • Use a sonication power of ~100 W with a pulse sequence of 30 seconds on and 10 seconds off to minimize damage to the nanotubes.[7] The total sonication time can vary, but a typical duration is 1-4 hours.[13]

  • Centrifugation:

    • Transfer the sonicated dispersion to centrifuge tubes.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 1-2 hours to pellet undispersed SWCNT bundles and other impurities.

  • Collection of Supernatant: Carefully collect the supernatant, which contains the well-dispersed individual SWCNTs. The supernatant should be a homogenous dark solution.

2.1.2. Common Surfactants for SWCNT Dispersion

A variety of surfactants have been successfully used to disperse SWCNTs in aqueous solutions. The choice of surfactant can influence the quality and stability of the dispersion.[14]

Surfactant TypeSurfactant NameOptimal ConcentrationReference
AnionicSodium Dodecylbenzene Sulfonate (SDBS)0.5% - 1.0% (w/v)[13][15]
AnionicSodium Deoxycholate (DOC)1.6% (w/v)[15]
AnionicSodium Dodecyl Sulfate (SDS)0.1 M - 0.2 M[16]
CationicCetyltrimethylammonium Bromide (CTAB)Varies[12]
Non-ionicTriton X-1000.5% - 1.0% (v/v)[6]
Non-ionicPluronic F1275% (w/v)[15]
Polymer-Assisted Dispersion

Polymers can wrap around SWCNTs, providing steric stabilization and preventing re-aggregation.[1][3] This method is particularly useful for achieving stable and homogeneous dispersions.[7]

2.2.1. Protocol: Dispersion of this compound SWCNTs using Polyvinylpyrrolidone (PVP)

This protocol details the dispersion of this compound SWCNTs using the non-aromatic polymer PVP.

Materials:

  • This compound SWCNTs

  • Polyvinylpyrrolidone (PVP, e.g., PVP-55 with an average molecular weight of 55,000)

  • DI water or ultrapure water

  • Probe sonicator

  • High-speed centrifuge

  • Glass vials

Procedure:

  • Preparation of Polymer Solution: Prepare a 3% (w/v) PVP solution in DI water.

  • Addition of SWCNTs: Add this compound SWCNTs to the PVP solution to a final concentration of 0.5 mg/mL.

  • Sonication: Follow the sonication procedure described in section 2.1.1, step 3.

  • Centrifugation: Follow the centrifugation procedure described in section 2.1.1, step 4.

  • Collection of Supernatant: Carefully collect the supernatant containing the PVP-wrapped SWCNTs.

2.2.2. Common Polymers for SWCNT Dispersion

Polymer TypePolymer NameTypical ConcentrationReference
Non-aromaticPolyvinylpyrrolidone (PVP)3% (w/v)[15]
π-conjugatedPoly(p-phenylenevinylene) derivatives (PPVs)Varies[3]
π-conjugatedPoly(3-alkylthiophenes)Varies[1][3]
Biomolecule-Assisted Dispersion

Biomolecules such as DNA and proteins can also be used to disperse SWCNTs through non-covalent interactions.[5][9] DNA, in particular, has been shown to wrap around SWCNTs in a helical fashion, leading to highly stable and individualized dispersions.[1]

2.3.1. Protocol: Dispersion of this compound SWCNTs using Single-Stranded DNA (ssDNA)

This protocol outlines the dispersion of this compound SWCNTs using an oligonucleotide like poly-d(T).

Materials:

  • This compound SWCNTs

  • Single-stranded DNA (e.g., poly-d(T)30)

  • Tris-HCl buffer (e.g., 40 mM, pH 7) with NaCl (e.g., 200 mM)

  • Probe sonicator

  • Ultracentrifuge

  • Glass vials

Procedure:

  • Preparation of DNA Solution: Dissolve the ssDNA in the Tris-HCl buffer to a final concentration of 1 mg/mL.

  • Addition of SWCNTs: Add this compound SWCNTs to the DNA solution at a 1:1 mass ratio.[17]

  • Sonication: Sonicate the mixture using a low power setting for a short duration (e.g., 10-30 minutes) to preserve the length of the nanotubes.[9]

  • Ultracentrifugation: Centrifuge the sonicated dispersion at a very high speed (e.g., >100,000 x g) for 1-4 hours.

  • Collection of Supernatant: Carefully collect the supernatant containing the DNA-wrapped SWCNTs.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflow for dispersing this compound SWCNTs and a decision-making process for selecting an appropriate dispersion method.

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion cluster_purification Purification cluster_characterization Characterization prep_dispersant Prepare Dispersant Solution (Surfactant, Polymer, or Biomolecule) add_swcnts Add this compound SWCNTs prep_dispersant->add_swcnts sonication Probe Sonication (on ice bath) add_swcnts->sonication centrifugation High-Speed Centrifugation or Ultracentrifugation sonication->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant characterization Analyze Dispersion Quality (UV-Vis-NIR, Raman, AFM) collect_supernatant->characterization

Caption: General experimental workflow for the aqueous dispersion of this compound SWCNTs.

decision_tree start Intended Application? bio_app Biological / Drug Delivery start->bio_app Biocompatibility Required? electronic_app Electronics / Composites start->electronic_app High Purity & Conductivity? surfactant Surfactants (e.g., SDS, Triton X-100) bio_app->surfactant No (with caution for toxicity) biomolecule Biomolecules (e.g., DNA, Proteins) bio_app->biomolecule Yes electronic_app->surfactant Yes (with removal step) polymer Polymers (e.g., PVP) electronic_app->polymer Yes

Caption: Decision tree for selecting a dispersant for this compound SWCNTs.

Characterization of SWCNT Dispersions

After preparing the SWCNT dispersion, it is essential to characterize its quality. Common techniques include:

  • UV-Vis-NIR Spectroscopy: The presence of sharp absorption peaks corresponding to the van Hove singularities is indicative of well-dispersed, individual SWCNTs.[7]

  • Raman Spectroscopy: The ratio of the G-band to the D-band (G/D ratio) can be used to assess the structural integrity of the SWCNTs after sonication. A high G/D ratio indicates minimal damage.[7][11]

  • Atomic Force Microscopy (AFM): AFM imaging can provide direct visualization of the dispersed nanotubes, allowing for the measurement of their lengths and diameters, and confirming the absence of large bundles.[9]

  • Dynamic Light Scattering (DLS): DLS can be used to measure the hydrodynamic diameter of the dispersed nanotubes and assess the stability of the dispersion over time.[10][18]

Stability of Aqueous SWCNT Dispersions

The stability of SWCNT dispersions can vary depending on the dispersant used, its concentration, and the storage conditions. Stable dispersions can remain homogenous for weeks to months.[18] It is recommended to store the dispersions at a cool temperature and to periodically check for signs of aggregation or sedimentation.

Conclusion

The non-covalent dispersion of this compound SWCNTs in aqueous solutions is a critical step for their application in various fields, particularly in the life sciences. The protocols provided in this document offer a starting point for researchers to prepare high-quality SWCNT dispersions. The choice of dispersant and the optimization of the dispersion parameters are crucial for achieving the desired outcome. Proper characterization of the resulting dispersion is essential to ensure its quality and suitability for the intended application.

References

Application Notes and Protocols for Functionalization of NOPO Carbon Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-walled carbon nanotubes (SWCNTs) produced by NoPo Nanotechnologies via the High-Pressure Carbon Monoxide (HiPCO®) process offer unique properties for biomedical applications, including drug delivery.[1][2] These SWCNTs possess a small diameter, typically ranging from 0.8 to 1.2 nm, and a high degree of purity after undergoing a proprietary halogen purification technique to remove catalyst particles.[3][4] Their high surface area, ability to penetrate cellular membranes, and potential for surface functionalization make them attractive candidates for carrying therapeutic agents.[1]

This document provides detailed protocols for the covalent and non-covalent functionalization of this compound HiPCO® SWCNTs. It also includes methods for characterizing the functionalized nanotubes, quantifying drug loading, and assessing cytotoxicity. The provided information is intended to serve as a comprehensive guide for researchers developing novel carbon nanotube-based drug delivery systems.

Properties of this compound HiPCO® SWCNTs

A thorough understanding of the starting material is crucial for successful functionalization and application. This compound HiPCO® SWCNTs have been characterized and compared to the well-established Rice University HiPco SWCNTs, showing a smaller average diameter and lower catalyst content.[4]

PropertySpecificationCharacterization Method(s)
Average Diameter 0.8 - 1.2 nmRaman Spectroscopy, Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)[3][4][5]
Purity (Carbon Content) >85% (raw), >95% (purified)Thermogravimetric Analysis (TGA)[3][4]
Morphology Bundled, rope-like structuresScanning Electron Microscopy (SEM), TEM[4][5]
G/D Ratio (as-produced) ~25 - 30Raman Spectroscopy[5]
Moisture Content <0.5 wt%TGA[3]

Caption: Key properties of this compound HiPCO® Single-Walled Carbon Nanotubes.

Covalent Functionalization Protocol: Carboxylation via Acid Treatment

Covalent functionalization introduces chemical groups onto the surface of SWCNTs, providing stable anchoring points for drug conjugation.[6] A common and effective method is acid treatment to generate carboxylic acid (-COOH) groups.[7]

Experimental Workflow: Covalent Functionalization

G start Pristine this compound HiPCO® SWCNTs acid_treatment Acid Treatment (H₂SO₄/HNO₃) start->acid_treatment washing Washing & Centrifugation (Deionized Water) acid_treatment->washing characterization1 Characterization of Carboxylated SWCNTs washing->characterization1 drug_conjugation Drug Conjugation (e.g., EDC/NHS chemistry) characterization1->drug_conjugation purification Purification of Drug-Conjugated SWCNTs drug_conjugation->purification characterization2 Final Characterization purification->characterization2 end Functionalized SWCNTs for Application characterization2->end G start Pristine this compound HiPCO® SWCNTs dispersion Dispersion in Surfactant Solution (e.g., Sodium Cholate) start->dispersion sonication1 Probe Tip Sonication dispersion->sonication1 lipid_peg_addition Addition of Lipid-PEG sonication1->lipid_peg_addition sonication2 Bath Sonication lipid_peg_addition->sonication2 centrifugation Centrifugation to Remove Bundles sonication2->centrifugation characterization Characterization of Functionalized SWCNTs centrifugation->characterization end Dispersed SWCNTs for Drug Loading characterization->end G start Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat Cells with Functionalized SWCNTs (Various Concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Solubilize Formazan Crystals (DMSO) incubation3->solubilize measure_absorbance Measure Absorbance (e.g., 570 nm) solubilize->measure_absorbance end Calculate Cell Viability (%) measure_absorbance->end G cluster_0 Cellular Response to Functionalized SWCNTs SWCNT Functionalized SWCNT ROS Reactive Oxygen Species (ROS) SWCNT->ROS MAPK MAPK Pathway (e.g., ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

References

Application Notes and Protocols for Composite Material Reinforcement Using NOPO SWCNTs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-Walled Carbon Nanotubes (SWCNTs) are revolutionary nanomaterials known for their exceptional mechanical, electrical, and thermal properties.[1] NoPo Nanotechnologies specializes in the production of high-purity, small-diameter SWCNTs using a proprietary High-Pressure Carbon Monoxide (HiPCO®) process.[1] This process yields SWCNTs with diameters typically in the range of 0.8 to 1.1 nanometers, which facilitates easier dispersion and enhances their reinforcing effect in composite materials.[1][2]

These application notes provide a comprehensive guide for utilizing this compound SWCNTs to enhance the performance of polymer composites. The following sections detail the material properties, protocols for dispersion and composite fabrication, and expected performance enhancements.

Properties of this compound SWCNTs

This compound's HiPCO® process ensures the production of SWCNTs with consistent quality and desirable characteristics for composite reinforcement. Key properties are summarized below.

PropertyValue / DescriptionSource
Synthesis Method Proprietary HiPCO® (High-Pressure Carbon Monoxide)[1]
Diameter 0.8 – 1.1 nm[1][2]
Purity >99% SWCNT after purification[3]
Key Advantages Small diameter for easier dispersion, high tensile strength, precisely defined properties.[4]

Quantitative Performance Data in Polymer Composites

The addition of small-diameter SWCNTs, such as those produced by this compound, to polymer matrices can lead to significant improvements in material properties. The following tables summarize representative quantitative data for SWCNT-reinforced epoxy composites. Note: This data is representative of composites made with small-diameter SWCNTs and serves as a general guideline for the performance enhancements achievable with this compound SWCNTs.

Mechanical Properties Enhancement

The exceptional strength of individual SWCNTs translates to significant improvements in the bulk mechanical properties of the host polymer.

PropertyNeat Epoxy0.5 wt% SWCNT/Epoxy1.0 wt% SWCNT/Epoxy% Improvement (at 1.0 wt%)
Tensile Strength (MPa) ~60 - 80~80 - 100~90 - 12050 - 60%
Young's Modulus (GPa) ~2.5 - 3.5~3.5 - 4.5~4.0 - 5.560 - 80%
Fracture Toughness (MPa·m¹/²) ~0.5 - 0.7~0.8 - 1.1~1.0 - 1.5100 - 150%
Thermal Properties Enhancement

SWCNTs create a conductive network within the polymer matrix, improving heat dissipation.

PropertyNeat Epoxy0.5 wt% SWCNT/Epoxy1.0 wt% SWCNT/Epoxy% Improvement (at 1.0 wt%)
Thermal Conductivity (W/m·K) ~0.15 - 0.20~0.25 - 0.40~0.35 - 0.60125 - 200%[5]
Glass Transition Temp. (Tg) (°C) ~150 - 180~155 - 185~160 - 1905 - 10%
Electrical Properties Enhancement

A key application of SWCNTs is to impart electrical conductivity to insulating polymers.

PropertyNeat Epoxy0.1 wt% SWCNT/Epoxy0.5 wt% SWCNT/EpoxyNote
Electrical Conductivity (S/m) ~10⁻¹²~10⁻⁴ - 10⁻²~10¹ - 10²Achieves anti-static to conductive range.
Percolation Threshold N/A< 0.1 wt%N/AThe concentration at which a conductive network forms.

Experimental Protocols

The following protocols provide detailed methodologies for the dispersion of this compound SWCNTs and the fabrication of reinforced epoxy composites.

Protocol 1: Dispersion of this compound SWCNTs in Epoxy Resin

Effective dispersion is critical to unlocking the reinforcing potential of SWCNTs. This protocol utilizes a combination of solvent-assisted dispersion and high-energy sonication.

Materials and Equipment:

  • This compound SWCNTs (as-produced or functionalized)

  • Epoxy Resin (e.g., Bisphenol A or F based)

  • Solvent (e.g., Acetone, Tetrahydrofuran (THF))

  • High-shear mixer or mechanical stirrer

  • Probe Sonicator (Ultrasonicator)

  • Vacuum oven

Procedure:

  • Solvent Selection: Choose a solvent that is compatible with the epoxy system and can effectively disperse the SWCNTs. Acetone and THF are common choices.

  • Initial Mixing:

    • Weigh the desired amount of this compound SWCNTs (e.g., for a 0.5 wt% loading in the final composite).

    • Disperse the SWCNTs in a measured volume of the chosen solvent. A typical ratio is 1 mg of SWCNTs per 1-2 mL of solvent.

    • Mechanically stir the mixture at ~900 rpm for 30-60 minutes to create an initial suspension.

  • Sonication:

    • Place the vessel containing the SWCNT/solvent suspension in an ice bath to dissipate heat generated during sonication.

    • Insert the probe of the sonicator into the suspension.

    • Apply high-energy sonication in pulsed mode (e.g., 5 seconds on, 10 seconds off) for a total sonication time of 20-30 minutes. This helps to break down agglomerates.

  • Blending with Epoxy Resin:

    • Slowly add the SWCNT/solvent dispersion to the pre-weighed epoxy resin while under continuous mechanical stirring.

    • Increase the temperature to 50-60°C to reduce the viscosity of the resin and continue stirring for 2-4 hours to ensure homogeneous mixing.

  • Solvent Removal:

    • Place the mixture in a vacuum oven at 60-80°C for several hours (or until constant weight is achieved) to completely remove the solvent. The resulting product is a SWCNT-epoxy masterbatch.

Dispersion_Workflow cluster_prep Preparation cluster_process Dispersion Process cluster_output Output SWCNT This compound SWCNTs Mix Mechanical Stirring (Initial Suspension) SWCNT->Mix Solvent Solvent (e.g., Acetone) Solvent->Mix Sonicate Probe Sonication (Deagglomeration) Mix->Sonicate 60 min Blend Blend with Epoxy Resin Sonicate->Blend 30 min Evaporate Vacuum Oven (Solvent Removal) Blend->Evaporate 2-4 hrs Masterbatch SWCNT-Epoxy Masterbatch Evaporate->Masterbatch

Fig. 1: Workflow for dispersing this compound SWCNTs in epoxy resin.
Protocol 2: Fabrication of SWCNT-Reinforced Epoxy Composite

This protocol describes the casting method for creating solid composite samples for characterization.

Materials and Equipment:

  • SWCNT-Epoxy Masterbatch (from Protocol 4.1)

  • Curing Agent (Hardener) compatible with the epoxy resin

  • Silicone molds

  • Centrifuge (optional, for removing air bubbles)

  • Curing oven

Procedure:

  • Mixing with Curing Agent:

    • Heat the SWCNT-Epoxy masterbatch to ~50°C to reduce its viscosity.

    • Add the stoichiometric amount of curing agent to the masterbatch as specified by the resin manufacturer.

    • Mix thoroughly using a mechanical stirrer for 10-15 minutes until the mixture is uniform. Ensure to minimize the introduction of air bubbles.

  • Degassing:

    • Place the mixture in a vacuum chamber for 15-30 minutes to remove any trapped air bubbles. Alternatively, the mixture can be centrifuged at a low speed (e.g., 2000 rpm) for 5 minutes.

  • Casting and Curing:

    • Pour the degassed mixture into pre-heated silicone molds of the desired geometry (e.g., for tensile testing specimens).

    • Place the molds in a curing oven.

    • Follow the manufacturer's recommended curing schedule. A typical two-stage cure for epoxy might be 2 hours at 80°C followed by 3 hours at 150°C.

  • Demolding and Post-Curing:

    • Allow the molds to cool to room temperature before demolding the cured composite parts.

    • A post-curing step (e.g., 2 hours at a temperature slightly above Tg) may be performed to ensure complete cross-linking and stabilize the material properties.

Fabrication_Workflow Masterbatch SWCNT-Epoxy Masterbatch Mix Mix Masterbatch and Curing Agent Masterbatch->Mix Hardener Curing Agent Hardener->Mix Degas Degas Mixture (Vacuum/Centrifuge) Mix->Degas Cast Cast into Molds Degas->Cast Cure Cure in Oven Cast->Cure Final Final Composite Part Cure->Final

Fig. 2: Workflow for fabricating SWCNT-reinforced epoxy composites.

Characterization Protocols

Standard techniques should be used to verify the dispersion quality and quantify the performance improvement of the final composite.

Protocol 3: Characterization of SWCNT-Reinforced Composites

Dispersion Analysis:

  • Scanning Electron Microscopy (SEM): Examine the fracture surface of the composite to visually assess the dispersion of SWCNTs. Look for individual tubes protruding from the matrix and the absence of large agglomerates.

Mechanical Testing:

  • Tensile Testing (ASTM D638): Use a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.

  • Dynamic Mechanical Analysis (DMA): Determine the storage modulus, loss modulus, and glass transition temperature (Tg) of the composite.

Thermal Analysis:

  • Laser Flash Analysis (ASTM E1461): Measure the thermal diffusivity to calculate thermal conductivity.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation temperature of the composite.

Electrical Testing:

  • Four-Point Probe or Dielectric Spectroscopy: Measure the volume electrical conductivity of the composite samples. Determine the electrical percolation threshold by measuring conductivity across a range of SWCNT concentrations.

Characterization_Flow cluster_sample Sample cluster_analysis Analysis Type cluster_tech Techniques Composite Cured Composite Sample Morph Morphological Composite->Morph Mech Mechanical Composite->Mech Therm Thermal Composite->Therm Elec Electrical Composite->Elec SEM SEM Morph->SEM Tensile Tensile Test (ASTM D638) Mech->Tensile DMA DMA Mech->DMA LFA Laser Flash Therm->LFA TGA TGA Therm->TGA FourPoint Four-Point Probe Elec->FourPoint

Fig. 3: Logical relationship of composite characterization methods.

Conclusion

This compound SWCNTs offer a high-performance reinforcement solution for polymer composites, enabling significant enhancements in mechanical, thermal, and electrical properties. The key to achieving these improvements lies in proper dispersion and interfacial management between the nanotubes and the polymer matrix. By following the detailed protocols outlined in these notes, researchers can effectively fabricate and characterize advanced composite materials tailored for a wide range of demanding applications.

References

Application Notes and Protocols for the Fabrication of Transparent Conductive Films Using NOPO SWCNTs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the fabrication of transparent conductive films (TCFs) using NOPO Single-Walled Carbon Nanotubes (SWCNTs). This compound SWCNTs, produced via a proprietary High-Pressure Carbon Monoxide (HiPCO®) process, are characterized by their high purity and small diameters (typically 0.8-1.2 nm), making them excellent candidates for high-performance TCFs.

Introduction

Single-walled carbon nanotubes (SWCNTs) are a promising alternative to traditional transparent conductive oxides like indium tin oxide (ITO) due to their unique combination of high electrical conductivity, optical transparency, mechanical flexibility, and chemical stability.[1][2] this compound's HiPCO® SWCNTs, with their small diameter and high quality, are particularly well-suited for creating dense, uniform conductive networks with minimal impact on optical transmittance.[3][4]

This document outlines protocols for the dispersion of this compound SWCNTs, the fabrication of TCFs using various deposition techniques, and post-fabrication treatments to enhance performance.

Quantitative Data Summary

The performance of SWCNT-based TCFs is typically evaluated by their sheet resistance (Rs) at a given optical transmittance (T). The following tables summarize the performance of TCFs fabricated using HiPCO® SWCNTs or similar small-diameter SWCNTs, as reported in the literature.

Fabrication MethodSWCNT TypePost-TreatmentSheet Resistance (Ω/sq)Transmittance (%)Reference
Spin CoatingSWCNTNitric Acid~85~80[5]
Dip CoatingHiPco SWNTs-~100~90[6]
Spray CoatingSWCNTNitric Acid472 - 95685[7]
Vacuum Filtration & TransferSWCNTNitric Acid22081[2]
Floating Catalyst CVDSWCNTAuCl39590[8]

Experimental Protocols

Dispersion of this compound SWCNTs

A stable and uniform dispersion of individual or small-bundled SWCNTs is crucial for fabricating high-quality TCFs.

Protocol 1: Surfactant-Assisted Aqueous Dispersion

This is a common method for achieving stable SWCNT dispersions in water.

  • Materials:

    • This compound SWCNTs (as-produced or purified powder)

    • Sodium dodecylbenzenesulfonate (SDBS) or Sodium dodecyl sulfate (B86663) (SDS)

    • Deionized (DI) water

  • Equipment:

    • Analytical balance

    • Bath sonicator

    • Probe sonicator (ultrasonic homogenizer)

    • High-speed centrifuge

  • Procedure:

    • Prepare a surfactant solution by dissolving SDBS or SDS in DI water to a concentration of 1% (w/v).

    • Add this compound SWCNTs to the surfactant solution to a final concentration of 0.1-1.0 mg/mL.

    • Pre-disperse the mixture using a bath sonicator for 30-60 minutes.

    • Further disperse the mixture using a probe sonicator. Use short pulses (e.g., 1-2 seconds on, 4-5 seconds off) for a total sonication time of 10-30 minutes to avoid overheating and shortening of the nanotubes. The sonication vessel should be kept in an ice bath.

    • Centrifuge the dispersion at a high speed (e.g., 10,000 - 20,000 g) for 30-90 minutes to sediment large bundles, amorphous carbon, and metallic catalyst particles.

    • Carefully decant the supernatant, which contains the well-dispersed SWCNTs. The supernatant should be a homogenous, dark solution.

Fabrication of Transparent Conductive Films

Protocol 2: Spin Coating

Spin coating is a simple and widely used method for producing uniform thin films on flat substrates.

  • Materials:

    • Dispersed this compound SWCNT solution

    • Substrate (e.g., glass, PET, quartz)

    • DI water and isopropanol (B130326) for cleaning

  • Equipment:

    • Spin coater

    • Nitrogen or air gun

  • Procedure:

    • Thoroughly clean the substrate by sonicating in isopropanol and DI water, followed by drying with a nitrogen or air gun.

    • Optional: Treat the substrate with oxygen plasma or a piranha solution to create a hydrophilic surface for better film adhesion.

    • Place the substrate on the spin coater chuck.

    • Dispense a small amount of the SWCNT dispersion onto the center of the substrate.

    • Spin the substrate at a speed of 500-3000 rpm for 30-60 seconds. The thickness and uniformity of the film can be controlled by the spin speed, acceleration, and the volume of the dispersion.

    • Repeat the coating process multiple times to achieve the desired film thickness and sheet resistance.

    • After the final layer is deposited, anneal the film at 80-120°C to remove residual solvent.

Protocol 3: Spray Coating

Spray coating is a scalable method suitable for coating large and non-planar substrates.

  • Materials:

    • Dispersed this compound SWCNT solution

    • Substrate

  • Equipment:

    • Airbrush or automated spray coater

    • Hot plate

  • Procedure:

    • Clean the substrate as described in the spin coating protocol.

    • Preheat the substrate on a hot plate to a temperature of 60-100°C to facilitate solvent evaporation.

    • Spray the SWCNT dispersion onto the heated substrate using an airbrush. The distance between the nozzle and the substrate, the spray pressure, and the flow rate should be optimized to achieve a uniform film.

    • Allow the solvent to evaporate between spray cycles to avoid the formation of coffee rings.

    • Repeat the spray-drying cycles until the desired film properties are achieved.

Protocol 4: Vacuum Filtration and Transfer

This method produces a free-standing SWCNT film (bucky paper) that can be transferred to a desired substrate.

  • Materials:

    • Dispersed this compound SWCNT solution

    • Membrane filter (e.g., MCE, PTFE, or alumina) with a pore size of 0.22-1.0 µm

    • DI water

    • Ethanol (B145695) or isopropanol

    • Target substrate

  • Equipment:

    • Vacuum filtration setup (funnel, flask, vacuum pump)

  • Procedure:

    • Set up the vacuum filtration apparatus with the membrane filter.

    • Pour the SWCNT dispersion into the funnel and apply vacuum.

    • A thin, uniform film of SWCNTs will form on the surface of the membrane.

    • Wash the film with DI water and then with ethanol or isopropanol to remove the surfactant.

    • Once the film is dry, it can be transferred to the target substrate. This can be done by mechanical pressing or by using a sacrificial layer that is later dissolved.

Post-Fabrication Treatment (Doping)

Doping is a critical step to significantly improve the conductivity of the SWCNT TCFs.

Protocol 5: Nitric Acid Treatment

Nitric acid is a strong p-dopant that can effectively reduce the sheet resistance of SWCNT films.

  • Materials:

    • Fabricated SWCNT TCF

    • Concentrated nitric acid (60-70%)

    • DI water

  • Equipment:

    • Fume hood

    • Beaker or petri dish

  • Procedure:

    • Immerse the SWCNT TCF in a solution of concentrated nitric acid for 10-60 minutes at room temperature. The optimal dipping time will depend on the initial film properties.

    • After immersion, thoroughly rinse the film with DI water to remove any residual acid.

    • Dry the film with a gentle stream of nitrogen or air.

Visualizations

Structure-Property Relationship in SWCNT TCFs

The performance of a transparent conductive film made from this compound SWCNTs is determined by a combination of intrinsic material properties and the structure of the nanotube network. The following diagram illustrates these key relationships.

G cluster_0 Intrinsic Properties of this compound SWCNTs cluster_1 Processing Parameters cluster_2 Network Properties cluster_3 TCF Performance Small Diameter (0.8-1.2 nm) Small Diameter (0.8-1.2 nm) Low Bundling Low Bundling Small Diameter (0.8-1.2 nm)->Low Bundling enables High Purity (Low metallic catalyst) High Purity (Low metallic catalyst) High Electrical Conductivity High Electrical Conductivity High Purity (Low metallic catalyst)->High Electrical Conductivity improves High Aspect Ratio High Aspect Ratio High Network Density High Network Density High Aspect Ratio->High Network Density facilitates Dispersion Quality Dispersion Quality Dispersion Quality->Low Bundling controls Deposition Method Deposition Method Deposition Method->High Network Density controls Doping Doping Low Junction Resistance Low Junction Resistance Doping->Low Junction Resistance reduces High Optical Transmittance High Optical Transmittance Low Bundling->High Optical Transmittance improves High Network Density->High Electrical Conductivity increases Low Junction Resistance->High Electrical Conductivity increases TCF Performance TCF Performance High Electrical Conductivity->TCF Performance High Optical Transmittance->TCF Performance

Caption: Key factors influencing the performance of this compound SWCNT transparent conductive films.

Experimental Workflow for TCF Fabrication

The general workflow for fabricating a transparent conductive film from this compound SWCNTs involves three main stages: dispersion, deposition, and post-treatment.

G cluster_dispersion Dispersion of this compound SWCNTs cluster_deposition Film Deposition cluster_post_treatment Post-Treatment start Start dispersion_prep Prepare Surfactant Solution start->dispersion_prep end End add_swcnts Add this compound SWCNTs dispersion_prep->add_swcnts sonication Ultrasonication add_swcnts->sonication centrifugation Centrifugation sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant spin_coating Spin Coating supernatant->spin_coating spray_coating Spray Coating supernatant->spray_coating vacuum_filtration Vacuum Filtration supernatant->vacuum_filtration doping Doping (e.g., Nitric Acid) spin_coating->doping spray_coating->doping vacuum_filtration->doping characterization Characterization (Rs, T%) doping->characterization characterization->end

Caption: General experimental workflow for fabricating SWCNT transparent conductive films.

References

Application Notes and Protocols: Nitrogen and Phosphorus Co-doped Carbon Nanotubes in Battery Electrode Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of nitrogen and phosphorus co-doped carbon nanotubes (N, P-CNTs) as advanced electrode materials in batteries. These materials offer significant potential for enhancing battery performance due to their unique physicochemical properties.

Introduction to N, P-doped Carbon Nanotubes in Batteries

Carbon nanotubes (CNTs) are promising materials for battery electrodes due to their exceptional electrical conductivity, high surface area, and robust mechanical properties.[1][2][3] Doping CNTs with heteroatoms, such as nitrogen and phosphorus, can further enhance their performance by introducing defects, modifying the electronic structure, and providing more active sites for ion storage.[4][5]

Nitrogen and phosphorus co-doping, in particular, has been shown to have a synergistic effect, improving the capacity, rate performance, and cycling stability of battery electrodes.[5] This is attributed to the combined effects of increased electrical conductivity, improved surface wettability, and the creation of a greater number of active sites for electrochemical reactions.[4][5] While the term "NOPO nanotubes" is not standard in the literature, it is likely a shorthand for nitrogen and phosphorus co-doped CNTs. This document will focus on the synthesis and application of these N, P-CNTs.

This compound Nanotechnologies, a company based in India, produces single-walled carbon nanotubes (SWCNTs) using a proprietary HiPCO® (High-Pressure Carbon Monoxide) process.[6] Their SWCNTs are used in various applications, including enhancing lithium-ion batteries.[6] While they do not explicitly mention "this compound" (Nitrogen-Phosphorus doped) nanotubes in the provided search results, the principles of using doped CNTs are applicable to high-quality SWCNTs like those produced by this compound as a starting material for further functionalization.

Performance Data of Doped Carbon Nanotubes in Batteries

The following table summarizes the electrochemical performance of various doped carbon nanotube-based electrodes as reported in the literature.

Electrode MaterialBattery TypeCurrent DensitySpecific CapacityCoulombic EfficiencyCycling StabilityReference
B and N co-doped CNTsLithium-ion100 mA g⁻¹337.11 mAh g⁻¹--[7]
B and N co-doped CNTsLithium-ion2000 mA g⁻¹187.62 mAh g⁻¹-140.53 mAh g⁻¹ after 2000 cycles[7]
N and P co-doped CarbonPotassium-ion500 mA g⁻¹410 mAh g⁻¹-70% capacity retention after 3000 cycles at 5 A g⁻¹[5]
N/P-C coated LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA)Lithium-ion1 C--90.7% capacity retention after 200 cycles[8]
Short CNTsLithium-ion0.2 mA cm⁻²266 mAh g⁻¹--[1]
Short CNTsLithium-ion0.8 mA cm⁻²170 mAh g⁻¹--[1]
DMWCNTsLithium-ion25 mA g⁻¹625 mAh g⁻¹-After 20 cycles[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of N, P-doped CNTs and the fabrication of battery electrodes.

This protocol is adapted from a one-step pyrolysis method.[7]

Materials:

  • Urea (B33335) (N and C source)

  • Boric acid (B source)

  • Ni-based catalyst

  • Inert gas (e.g., Argon)

Equipment:

  • Tube furnace

  • Quartz tube

  • Crucible

  • Ball mill (optional, for mixing precursors)

Procedure:

  • Precursor Preparation: Mix urea, boric acid, and the Ni-based catalyst in a desired ratio. The amount of urea can be adjusted to control the nitrogen doping level and morphology.[7]

  • Pyrolysis:

    • Place the precursor mixture in a crucible inside a quartz tube furnace.

    • Purge the furnace with an inert gas (e.g., Argon) to remove any oxygen.

    • Heat the furnace to a high temperature (specific temperature and ramp rate should be optimized) under a continuous flow of the inert gas. The high temperature and the Ni-catalyst facilitate the formation of carbon nanosheets that coil into nanotubes.[7]

    • Maintain the temperature for a set duration to allow for the growth of the B, N-doped CNTs.

    • Cool the furnace down to room temperature under the inert gas flow.

  • Post-synthesis Processing: The resulting black powder is the B, N-doped CNTs. Further purification steps may be necessary to remove any remaining catalyst particles.

This protocol describes the coating of LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) with a nitrogen and phosphorus co-doped carbon layer.[8]

Materials:

  • LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) powder

  • Aniline (B41778) (carbon and nitrogen source)

  • Phytic acid (carbon and phosphorus source)

  • Solvent (e.g., ethanol (B145695) or deionized water)

Equipment:

  • Beaker

  • Magnetic stirrer

  • Tube furnace

  • Centrifuge

Procedure:

  • Dispersion: Disperse the NCA powder in a solvent.

  • Coating:

    • Add aniline and phytic acid to the NCA dispersion. The mass ratio of NCA to the carbon sources should be controlled (e.g., 100:0.5, 100:1.0, 100:2.0).[8]

    • Stir the mixture to ensure a uniform coating of the precursors on the NCA particles.

  • Drying: Dry the mixture to remove the solvent.

  • Annealing:

    • Place the dried powder in a tube furnace.

    • Anneal the powder at an elevated temperature under an inert atmosphere to form a uniform N, P-doped carbon coating on the NCA particles.[8]

    • Cool the furnace down to room temperature.

This is a general protocol for fabricating a battery electrode using CNTs as the active material or conductive additive.

Materials:

  • N, P-doped CNTs (or other CNTs)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Conductive additive (e.g., carbon black, if needed)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Current collector (e.g., copper foil for anodes, aluminum foil for cathodes)

Equipment:

  • Mortar and pestle or planetary mixer

  • Doctor blade or film applicator

  • Vacuum oven

  • Coin cell assembly kit (CR2032)

Procedure:

  • Slurry Preparation:

    • Mix the N, P-doped CNTs, binder, and conductive additive (if used) in a specific weight ratio (e.g., 80:10:10).

    • Add the solvent (NMP) dropwise while mixing until a homogeneous slurry with the desired viscosity is formed.

  • Coating:

    • Cast the slurry onto the current collector using a doctor blade to a uniform thickness.

  • Drying:

    • Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to completely remove the solvent.

  • Electrode Punching:

    • Punch out circular electrodes of the desired diameter from the dried sheet.

  • Cell Assembly:

    • Assemble the coin cell inside an argon-filled glovebox using the prepared electrode as the working electrode, a lithium metal foil as the counter and reference electrode, a separator, and an appropriate electrolyte.

Visualizations

experimental_workflow cluster_synthesis Synthesis of N, P-CNTs cluster_electrode Electrode Fabrication cluster_assembly Battery Assembly s1 Mix Precursors (C, N, P sources + Catalyst) s2 Pyrolysis (High Temperature, Inert Atmosphere) s1->s2 s3 Purification (Remove Catalyst) s2->s3 e1 Slurry Preparation (N, P-CNTs + Binder + Solvent) s3->e1 N, P-CNTs e2 Coating (On Current Collector) e1->e2 e3 Drying (Vacuum Oven) e2->e3 e4 Electrode Punching e3->e4 b1 Coin Cell Assembly (in Glovebox) e4->b1 Working Electrode

Caption: Workflow for synthesis of N, P-CNTs and battery electrode fabrication.

synergistic_effects doping N and P Co-doping of CNTs effect1 Increased Electrical Conductivity doping->effect1 effect2 Creation of Defect Sites doping->effect2 effect3 Improved Surface Wettability doping->effect3 effect4 More Active Sites for Ion Storage doping->effect4 performance Enhanced Battery Performance effect1->performance effect2->performance effect3->performance effect4->performance metric1 Higher Specific Capacity performance->metric1 metric2 Improved Rate Capability performance->metric2 metric3 Better Cycling Stability performance->metric3

Caption: Synergistic effects of N, P co-doping on CNT battery performance.

Conclusion

Nitrogen and phosphorus co-doped carbon nanotubes are a highly promising class of materials for advanced battery electrodes. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these materials. Further research and optimization of doping levels, synthesis conditions, and electrode architecture will likely lead to even greater improvements in battery technology.

References

Application Notes and Protocols for Sensor Creation Using NOPO® SWCNTs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the fabrication and functionalization of high-performance sensors utilizing Single-Walled Carbon Nanotubes (SWCNTs) from NoPo Nanotechnologies. The unique properties of this compound® HiPCO® SWCNTs, including their small diameter (0.8 to 1.2 nm) and high purity, make them exceptional candidates for developing sensitive and selective chemiresistive and fluorescent biosensors.[1][2]

Overview of this compound® SWCNTs for Sensing Applications

This compound Nanotechnologies employs a proprietary HiPCO® (High-Pressure Carbon Monoxide) process to synthesize SWCNTs with a narrow diameter distribution and a high proportion of semiconducting nanotubes.[2] These characteristics are advantageous for sensor applications, as the electronic and optical properties of SWCNTs are highly sensitive to their local environment.[3] Functionalization of these SWCNTs allows for the creation of sensors tailored to detect a wide range of analytes, from gases and volatile organic compounds (VOCs) to biomolecules.[3][4]

Key Properties of this compound® HiPCO® SWCNTs:

PropertyValueReference
Individual SWCNT Diameter~0.6 – 1.2 nm[1]
Average Diameter~0.8 nm[5]
Carbonaceous Purity~85% (as-produced)[5]
G/D Ratio24[5]
MorphologyDry fibrous powder of nanotubes bundled into ropes[1]

Experimental Protocols

Protocol for Non-Covalent Functionalization of this compound® SWCNTs for Biosensors

This protocol describes a general method for the non-covalent functionalization of SWCNTs using polymers or biomolecules, which preserves the intrinsic electronic and optical properties of the nanotubes.[4][6] This is a crucial step for imparting selectivity to the sensor.

Materials:

  • This compound® HiPCO® SWCNTs

  • Dispersing agent (e.g., single-stranded DNA (ssDNA), chitosan, or a specific polymer)

  • Deionized (DI) water or appropriate buffer solution

  • Probe-tip sonicator

  • High-speed centrifuge

Procedure:

  • Dispersion Preparation: Add a small amount of this compound® SWCNTs (e.g., 1 mg) to a solution containing the dispersing agent (e.g., 2 mg/mL of ssDNA in 1 mL of DI water).

  • Sonication: Sonicate the mixture using a probe-tip sonicator. It is crucial to keep the sample on ice to prevent overheating, which can damage the SWCNTs and the functionalizing molecules. Sonication helps to exfoliate the SWCNT bundles into individual nanotubes.[6]

  • Centrifugation: Centrifuge the sonicated dispersion at high speed (e.g., 16,000 g) for at least 1 hour. This step removes bundled SWCNTs and other impurities.

  • Supernatant Collection: Carefully collect the supernatant, which contains the well-dispersed, functionalized SWCNTs.

  • Characterization (Optional but Recommended): Characterize the dispersion using UV-Vis-NIR spectroscopy to confirm the successful dispersion and functionalization of the SWCNTs. The spectrum should show characteristic peaks corresponding to the electronic transitions of individual SWCNTs.

Protocol for Fabrication of a Chemiresistive Gas Sensor

This protocol outlines the steps to create a chemiresistive sensor, where the electrical resistance of the SWCNT network changes upon exposure to a target analyte.

Materials:

  • Functionalized this compound® SWCNT dispersion (from Protocol 2.1)

  • Substrate with pre-patterned electrodes (e.g., Si/SiO2 with gold electrodes)

  • Spin coater or micropipette

  • Annealing furnace or hot plate

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate with acetone, isopropanol, and DI water, followed by drying with a stream of nitrogen.

  • SWCNT Deposition: Deposit the functionalized SWCNT dispersion onto the substrate.

    • Drop-casting: Use a micropipette to carefully drop-cast the SWCNT solution onto the area between the electrodes.

    • Spin-coating: For a more uniform film, use a spin coater. Dispense the SWCNT solution onto the substrate and spin at a desired speed (e.g., 3000 rpm) for a set time (e.g., 60 seconds).

  • Drying: Gently dry the substrate to remove the solvent. This can be done at room temperature or on a hot plate at a low temperature (e.g., 60°C).

  • Annealing: Anneal the device at a moderate temperature (e.g., 150-200°C) in an inert atmosphere (e.g., argon or nitrogen) to improve the electrical contact between the SWCNTs and the electrodes.

  • Sensor Testing: The fabricated sensor is now ready for testing. The change in resistance is measured upon exposure to the target gas.

Quantitative Data Summary

The performance of SWCNT-based sensors is evaluated based on several key parameters. The following tables summarize representative data from the literature for different types of sensors.

Table 1: Performance of SWCNT-Based Gas Sensors

AnalyteFunctionalizationSensor TypeLimit of Detection (LOD)Sensitivity/ResponseReference
NH₃SWCNT-Pt heterojunctionsChemiresistive< 30 ppb~11% response to 135 ppm[7]
NO₂Nitrogen-doped SWCNTsChemiresistive500 ppbHigher responsivity than pure SWCNTs[8]
Volatile Organic Compounds (VOCs)MetalloporphyrinsChemiresistive Arrayppm levelsSuccessful classification of 5 VOC categories with 98% accuracy[9]
Acetone, THF, DMMPSmall molecule selectorsChemiresistiveppm levelsVaries with SWCNT:selector ratio[10]

Table 2: Performance of SWCNT-Based Biosensors

AnalyteFunctionalizationSensor TypeLimit of Detection (LOD)Sensitivity/ResponseReference
GlucoseDextran/Concanavalin AChemiresistivePicomolar (pM)Significant conductance change[11]
SerotoninssDNA (evolved)Fluorescent0.1 µMΔF/F₀ = 3.765[12]
Cholinesterase(GT)₁₅-DNAFluorescent0.38 U L⁻¹ (for AChE)Fluorescence intensity increase[13]
Cholinesterase(T)₃₀-DNAFluorescent0.02 U L⁻¹ (for AChE)Fluorescence intensity increase[13]

Visualizations

Experimental Workflow for Chemiresistive Sensor Fabrication

experimental_workflow swcnt This compound® SWCNTs dispersion Functionalized SWCNT Dispersion swcnt->dispersion Non-covalent Functionalization deposition SWCNT Deposition (Drop-casting/Spin-coating) dispersion->deposition substrate Substrate with Electrodes substrate->deposition annealing Annealing deposition->annealing sensor Final Sensor Device annealing->sensor

Caption: Workflow for fabricating a chemiresistive sensor.

Signaling Pathway for a Fluorescent SWCNT Biosensor

signaling_pathway swcnt Functionalized SWCNT binding Binding Event swcnt->binding fluorescence_change Fluorescence Modulation swcnt->fluorescence_change Results in analyte Target Analyte analyte->binding conformational_change Conformational Change binding->conformational_change Induces conformational_change->swcnt Alters local environment

Caption: Analyte detection by a fluorescent SWCNT sensor.

References

Application Note 1: Near-Infrared Fluorescence (NIRF) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An advanced class of nanomaterials, Single-Walled Carbon Nanotubes (SWCNTs) produced via the High-Pressure Carbon Monoxide (HiPco®) process, are at the forefront of biomedical research. NoPo Nanotechnologies is a key manufacturer of these HiPco® SWCNTs, which are characterized by their small diameters (0.8-1.1 nm), high fraction of semiconducting species, and a high G/D ratio of 24, indicating a low defect density.[1][2][3][4][5] These intrinsic properties make them exceptionally well-suited for a variety of biomedical imaging applications due to their unique interactions with light in the near-infrared (NIR) window, where biological tissues are most transparent.[1][6][7]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of these SWCNTs in key biomedical imaging techniques, including Near-Infrared Fluorescence, Photoacoustic, and Raman Imaging.

Semiconducting SWCNTs exhibit intrinsic photoluminescence in the near-infrared (NIR) spectrum, specifically in the 900-1700 nm range.[6][8] This "second NIR window" (NIR-II, 1000-1700 nm) is highly advantageous for in vivo imaging as it minimizes photon scattering and tissue autofluorescence, allowing for deeper tissue penetration and higher spatial resolution imaging compared to conventional visible and NIR-I (700-900 nm) fluorophores.[9][10] The fluorescence from SWCNTs is also highly stable and resistant to photobleaching, enabling long-term tracking studies.[8][11]

Key Features:

  • Deep Tissue Penetration: Overcomes limitations of light scattering in biological tissues.[9]

  • High Signal-to-Background Ratio: Minimal interference from tissue autofluorescence.[9]

  • Exceptional Photostability: Allows for continuous and long-term imaging without signal degradation.[8][11]

  • Multiplexing Capability: Different SWCNT chiralities emit at distinct wavelengths, creating opportunities for multi-target imaging.[11]

Application Note 2: Photoacoustic (PA) Imaging

Photoacoustic (PA) imaging is a hybrid modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. SWCNTs are potent PA contrast agents due to their strong optical absorption in the NIR region.[1][10] When illuminated by a pulsed laser, SWCNTs absorb the light energy, undergo thermoelastic expansion, and generate ultrasonic waves that can be detected to form an image.[12] This technique allows for high-resolution imaging at greater depths than purely optical methods.[13] The photoacoustic signal can be significantly enhanced by conjugating SWCNTs with dyes like Indocyanine Green (ICG), which increases light absorbance.[12][14]

Key Features:

  • High Spatial Resolution: Overcomes the optical diffusion limit to provide detailed anatomical images.[13]

  • Deep Imaging Depth: Enables visualization of structures several centimeters within tissue.[12]

  • Tunable Contrast: The photoacoustic signal is linearly dependent on the SWCNT concentration.[13][14]

  • Molecular Imaging: Functionalization with targeting ligands (e.g., RGD peptides) enables specific imaging of diseased tissues, such as tumors.[13][15]

Application Note 3: Raman Imaging

Raman spectroscopy provides a detailed chemical fingerprint of a material based on its unique vibrational modes. SWCNTs are exceptionally strong Raman scatterers, exhibiting characteristic peaks such as the Radial Breathing Mode (RBM), the D-band, and the G-band.[16] The G-band (~1590 cm⁻¹) is a signature of the graphitic structure, while the RBM frequency is inversely proportional to the nanotube's diameter.[16][17] This allows for the precise identification and mapping of SWCNTs within biological samples. Raman imaging with SWCNTs offers high sensitivity and is not affected by autofluorescence, making it a powerful tool for long-term cell tracking and biodistribution studies ex vivo.[18] While in vivo applications have been demonstrated, they are typically limited to superficial tissue depths of a few millimeters.[18]

Key Features:

  • High Specificity: Provides a unique spectral signature for unambiguous detection.[16]

  • Multiplexing Potential: Different diameter SWCNTs can be distinguished by their RBM peaks.

  • Long-Term Stability: The Raman signal is stable, enabling chronic studies of nanotube localization.[18]

  • Quantitative Analysis: Raman intensity can be used to quantify the concentration of SWCNTs in tissues.[18]

Quantitative Data Summary

The following tables summarize key quantitative parameters for SWCNTs in various biomedical imaging modalities as reported in the literature.

Table 1: Photoacoustic (PA) Imaging Performance

ParameterValueTarget/ContextCitation
Signal Enhancement 8-fold higherRGD-targeted SWCNTs vs. non-targeted in tumors[15]
Absorbance Enhancement 20-fold higherSWCNT-ICG-RGD vs. plain SWNTs[14]
Cancer Cell Detection 20x fewer cellsSWCNT-ICG-RGD vs. plain SWNT-RGD[14]
Min. Detectable Conc. < 0.1 mg/ml (100 nM)In tissue phantoms[19]
Signal Enhancement vs Blood > 6-foldAt 1064 nm wavelength[19]

Table 2: Pharmacokinetics & Biodistribution

ParameterValueMethodCitation
Blood Circulation Half-life ~0.1 hoursNIR Fluorescence[18]
Primary Accumulation Sites Liver, SpleenNIR Fluorescence, PET, Raman[9][18]
Excretion Pathway Reticuloendothelial System (RES)NIR Fluorescence[9]

Table 3: Cytotoxicity Data

SWCNT ConcentrationCell ViabilityCell Line(s)NotesCitation
100 µg/mL> 90%Various normal cell linesConcentration deemed sufficient for drug loading with low toxicity.[20]
Dose-dependentVariableMouse ErythrocytesAcid-functionalized SWCNTs showed dose- and time-dependent lysis.[21]
Not specifiedNo significant toxic effectsNude miceIn vivo study with stable SWCNT suspensions.[21]

Experimental Protocols & Visualizations

Protocol 1: Preparation and Non-Covalent Functionalization of SWCNTs for In Vivo Use

This protocol describes the widely used method of functionalizing SWCNTs with phospholipid-polyethylene glycol (PL-PEG) to ensure biocompatibility and colloidal stability in physiological solutions. This non-covalent approach preserves the intrinsic optical properties of the SWCNTs.[9][22]

Materials:

  • HiPco® SWCNTs (e.g., from this compound Nanotechnologies)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG5000-Amine)

  • Sodium Cholate (B1235396)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

  • Bath sonicator

  • Probe-tip sonicator (horn ultrasonicator)

  • High-speed centrifuge (e.g., capable of >20,000g)

  • 0.22 µm syringe filter

Procedure:

  • Initial Dispersion: Add 1 mg of raw SWCNTs to 1 mL of 2% (w/v) sodium cholate solution in DI water.

  • Sonication: Sonicate the mixture using a probe-tip sonicator for 10-15 minutes at a power of ~10 W. Use a cooling bath (ice/water) to prevent overheating.

  • Centrifugation: Centrifuge the resulting black suspension at high speed (e.g., 24,000g) for 4-6 hours to pellet large bundles and impurities.

  • Supernatant Collection: Carefully collect the top ~80% of the supernatant, which contains well-dispersed individual SWCNTs.

  • Surfactant Exchange: Add 1 mg of DSPE-PEG5000-Amine to the collected supernatant. Allow the mixture to incubate at room temperature for 2 hours to displace the sodium cholate from the SWCNT surface.

  • Purification: Use a centrifugal filter device (e.g., 100 kDa MWCO) to wash the SWCNT-PEG suspension with DI water repeatedly. This removes the displaced sodium cholate and excess DSPE-PEG.

  • Final Preparation: Resuspend the purified SWCNT-PEG in sterile PBS.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter to remove any potential aggregates or microbial contamination before in vivo administration.

Diagram 1: SWCNT Functionalization Workflow

SWCNT_Functionalization SWCNT Functionalization Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Functionalization & Final Prep SWCNT Raw SWCNTs Sonication Tip Sonication (Dispersion) SWCNT->Sonication Surfactant Sodium Cholate Solution Surfactant->Sonication Centrifuge1 High-Speed Centrifugation (Remove Bundles) Sonication->Centrifuge1 Dispersed Mixture Supernatant Collect Supernatant (Individual SWCNTs) Centrifuge1->Supernatant Exchange Surfactant Exchange (Incubation) Supernatant->Exchange Purified SWCNTs PEG DSPE-PEG PEG->Exchange Purify Filtration / Washing (Remove Cholate) Exchange->Purify Final Resuspend in PBS & Sterile Filter Purify->Final

Caption: Workflow for preparing biocompatible SWCNTs.

Protocol 2: In Vivo Near-Infrared Fluorescence (NIRF) Imaging in a Murine Tumor Model

This protocol outlines the procedure for whole-animal NIRF imaging using functionalized SWCNTs to visualize tumors in a mouse model.[9]

Materials:

  • Functionalized SWCNTs (from Protocol 1)

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneously implanted tumors)

  • Anesthesia system (e.g., isoflurane (B1672236) inhalation)

  • In vivo NIR imaging system equipped with:

    • Excitation laser (e.g., 730-808 nm)

    • InGaAs camera sensitive in the 900-1700 nm range

    • Long-pass emission filter (e.g., >1000 nm or >1100 nm)

  • Sterile syringes and needles

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using ~2% isoflurane. Place the mouse on the imaging stage and maintain anesthesia throughout the procedure.

  • Pre-injection Imaging: Acquire a baseline, pre-injection image of the mouse to record background autofluorescence levels.

  • SWCNT Administration: Inject a low dose (e.g., 17 mg/L concentration, 200 µL volume) of the sterile, functionalized SWCNT solution via tail-vein injection.[9]

  • Post-injection Imaging: Immediately after injection and at various time points (e.g., 1h, 4h, 24h, 48h), acquire NIR fluorescence images. Use an appropriate excitation wavelength and collect the emission signal in the NIR-II window using the InGaAs camera and long-pass filter.

  • Image Analysis: Analyze the acquired images to observe the biodistribution of the SWCNTs. Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other organs and the pre-injection baseline. The signal will typically accumulate in the tumor via the Enhanced Permeability and Retention (EPR) effect.[23]

  • Post-Imaging Monitoring: After the final imaging session, recover the animal from anesthesia and monitor according to institutional animal care guidelines.

Diagram 2: In Vivo Imaging Experimental Workflow

InVivo_Workflow General In Vivo Imaging Workflow model Tumor-Bearing Animal Model anesthesia Anesthetize Animal model->anesthesia pre_image Acquire Baseline Image (Pre-injection) anesthesia->pre_image injection Administer SWCNT Agent (e.g., IV Injection) pre_image->injection post_image Acquire Post-injection Images (Time-course) injection->post_image analysis Image Analysis (Biodistribution, Targeting) post_image->analysis recovery Animal Recovery & Monitoring analysis->recovery

Caption: Standardized workflow for in vivo imaging studies.

Protocol 3: In Vivo Photoacoustic (PA) Imaging in a Murine Tumor Model

This protocol details the use of SWCNTs as a contrast agent for PA imaging of tumors.[13][15]

Materials:

  • Functionalized SWCNTs (from Protocol 1), optionally conjugated with a targeting ligand like RGD peptide.

  • Tumor-bearing mice

  • Anesthesia system

  • Photoacoustic imaging system with:

    • Tunable NIR pulsed laser (e.g., 680-970 nm range)

    • Ultrasound transducer

    • Data acquisition and image reconstruction software

  • Ultrasound gel

Procedure:

  • Animal and System Setup: Anesthetize the mouse and position it within the PA imaging system. Apply ultrasound gel to ensure acoustic coupling between the animal's skin and the transducer.

  • Pre-injection Imaging: Acquire a baseline PA image of the tumor and surrounding tissue. This will primarily show the endogenous contrast from hemoglobin.

  • SWCNT Administration: Administer the functionalized SWCNTs intravenously (e.g., 200 µL of a ~50-100 nM solution).

  • Post-injection Imaging: Acquire PA images at multiple time points post-injection (e.g., 30 min, 2h, 4h, 24h). The laser wavelength should be tuned to the peak absorbance of the SWCNTs (e.g., ~690 nm or higher for better penetration).[13]

  • Data Analysis:

    • Subtract the pre-injection baseline image from the post-injection images to isolate the signal from the SWCNTs.

    • Quantify the photoacoustic signal intensity within the tumor ROI over time to assess the accumulation of the SWCNT contrast agent.

    • If using targeted agents, compare the signal in the tumor to that from non-targeted SWCNTs in a control group. A significantly higher signal (e.g., 8-fold) in the targeted group indicates successful molecular imaging.[15]

  • Post-Imaging Monitoring: Recover and monitor the animal as per institutional guidelines.

Diagram 3: Principles of Multimodal SWCNT Imaging

Imaging_Modalities SWCNT-Based Imaging Modalities cluster_SWCNT SWCNT Intrinsic Properties cluster_Imaging Resulting Imaging Technique SWCNT Single-Walled Carbon Nanotube Prop1 NIR Photoluminescence (900-1700 nm) Prop2 Strong NIR Absorption Prop3 Resonant Raman Scattering NIRF NIR Fluorescence Imaging (High S/N, Deep Tissue) Prop1->NIRF emits photons PAI Photoacoustic Imaging (High Resolution & Depth) Prop2->PAI generates ultrasound Raman Raman Imaging (High Specificity) Prop3->Raman scatters photons

Caption: Relationship between SWCNT properties and imaging.

Disclaimer

These protocols are intended as a guide for research purposes. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC). Researchers should optimize parameters such as SWCNT concentration, sonication energy, and imaging settings for their specific experimental setup and application. Appropriate safety precautions should be taken when handling nanomaterials.

References

Application Notes and Protocols: Functionalized NOPO Nanotubes for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-walled carbon nanotubes (SWCNTs) produced by the high-pressure carbon monoxide (HiPCO®) process, such as those manufactured by NoPo Nanotechnologies, offer a unique and versatile platform for the development of advanced drug delivery systems.[1] Their high surface area, unique optical properties, and ability to be functionalized make them ideal carriers for a variety of therapeutic agents, including small molecule drugs, peptides, and nucleic acids like siRNA.[2][3][4] Functionalization of these nanotubes is crucial to improve their solubility, biocompatibility, and to enable the attachment of targeting ligands and therapeutic payloads.[5][6]

These application notes provide an overview of the methodologies and quantitative data associated with the use of functionalized HiPCO® SWCNTs as drug delivery vehicles. The protocols outlined below are based on established research and are intended to serve as a guide for researchers developing novel nanotube-based therapeutics.

Data Presentation: Quantitative Analysis of Drug Loading and Functionalization

The efficiency of drug conjugation and loading onto functionalized HiPCO® nanotubes is a critical parameter in the development of a successful delivery system. The following tables summarize key quantitative data from studies utilizing HiPCO® SWCNTs for drug delivery applications.

Functionalization AgentTherapeutic AgentConjugation MethodCoupling/Attachment Efficiency (%)Reference
DSPE-PEG-NH₂ / mPEG-DSPEMethotrexate (B535133) (MTX)Covalent (Amide Bond)71 - 83[2]
DSPE-PEG-NH₂ / mPEG-DSPEsiRNA (NOTCH1)Non-covalent87 - 98[2]
Phospholipid-branched PEGPaclitaxel (PTX)Covalent (Cleavable Ester Bond)Not specified[3]
PEGylated SWCNTsDoxorubicin (DOX)Non-covalent (π-π stacking)Up to 4g of drug per 1g of nanotube[7]

Table 1: Summary of Drug Loading and Functionalization Efficiencies on HiPCO® SWCNTs.

Experimental Protocols

Protocol 1: Non-Covalent Functionalization of HiPCO® SWCNTs with Phospholipid-PEG

This protocol describes a common method for rendering pristine HiPCO® SWCNTs water-soluble and biocompatible through non-covalent functionalization with phospholipid-polyethylene glycol (PEG).

Materials:

  • Raw HiPCO® SWCNTs

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH₂)

  • Deionized water

  • Cup-horn sonicator

  • High-speed centrifuge (e.g., capable of 24,000 g)

  • Filtration units with appropriate molecular weight cutoff (MWCO) membranes (e.g., 100 kDa)

Procedure:

  • Prepare a solution of DSPE-PEG-NH₂ in deionized water at the desired concentration.

  • Disperse the raw HiPCO® SWCNTs in the DSPE-PEG-NH₂ solution. A typical concentration is 0.2 mg/mL of SWCNTs.[3]

  • Sonicate the suspension using a cup-horn sonicator for 30 minutes. This process exfoliates the nanotube bundles and allows the phospholipid-PEG to wrap around the individual nanotubes.[3]

  • Centrifuge the sonicated suspension at high speed (e.g., 24,000 g) for at least 6 hours. This step is crucial for removing large, unfunctionalized nanotube bundles and other impurities.[3]

  • Carefully collect the supernatant, which contains the well-dispersed, functionalized SWCNTs.

  • To remove excess, unbound DSPE-PEG-NH₂, perform repeated filtration using a 100 kDa MWCO membrane.[3]

  • The final product is a stable aqueous suspension of PEGylated HiPCO® SWCNTs.

Protocol 2: Covalent Conjugation of Methotrexate (MTX) to Functionalized SWCNTs

This protocol outlines the covalent attachment of the chemotherapeutic drug methotrexate (MTX) to amine-terminated PEGylated SWCNTs.

Materials:

  • Amine-terminated PEGylated HiPCO® SWCNTs (from Protocol 1)

  • Methotrexate (MTX)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Activate the carboxylic acid group of MTX by reacting it with EDC and NHS in PBS.

  • Add the amine-terminated PEGylated SWCNTs to the activated MTX solution.

  • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring. The amine groups on the PEG chains will react with the activated MTX to form a stable amide bond.[2]

  • To remove unreacted MTX and coupling reagents, purify the SWCNT-MTX conjugate by extensive dialysis against deionized water using a 10 kDa MWCO membrane.

  • The final product can be lyophilized for storage or used directly in subsequent experiments.

Mandatory Visualizations

Cellular Uptake Pathway of Functionalized this compound Nanotubes

The primary mechanism for the cellular internalization of functionalized SWCNTs is through endocytosis.[8] The specific pathway can be influenced by the size of the nanotube agglomerates and the nature of the functionalization.

CellularUptake cluster_extracellular Extracellular Space cluster_cell Cell Functionalized_NOPO_Nanotube Functionalized This compound Nanotube Clathrin_Coated_Pit Clathrin-Coated Pit Functionalized_NOPO_Nanotube->Clathrin_Coated_Pit Binding Cell_Membrane Cell Membrane Endosome Early Endosome Clathrin_Coated_Pit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release pH-triggered Cytoplasm Cytoplasm Drug_Release->Cytoplasm Therapeutic Action

Caption: Cellular uptake of functionalized this compound nanotubes via clathrin-mediated endocytosis.

Experimental Workflow for Drug Delivery System Preparation

The following diagram illustrates the general workflow for preparing a drug-loaded, functionalized this compound nanotube delivery system.

Workflow Start Pristine this compound Nanotubes Functionalization Functionalization (e.g., PEGylation) Start->Functionalization Purification1 Purification 1 (Centrifugation, Filtration) Functionalization->Purification1 Drug_Conjugation Drug Conjugation (Covalent or Non-covalent) Purification1->Drug_Conjugation Purification2 Purification 2 (Dialysis, Filtration) Drug_Conjugation->Purification2 Characterization Characterization (Spectroscopy, Microscopy) Purification2->Characterization End Final Drug Delivery System Characterization->End

Caption: General experimental workflow for preparing a drug delivery system.

References

Application Notes and Protocols: Water Filtration Membrane Development with NOPO SWCNTs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-walled carbon nanotubes (SWCNTs) from NoPo Nanotechnologies, produced via a proprietary HiPCO® (High-Pressure Carbon Monoxide) process, offer exceptional properties for the next generation of water filtration membranes.[1] Their narrow diameter distribution, high purity, and the unique physics of water transport at the nanoscale enable the development of membranes with high flux and excellent salt rejection capabilities. These application notes provide an overview of the properties of this compound SWCNTs, performance data of derived membranes, and detailed protocols for membrane fabrication and characterization.

Properties of this compound HiPCO® SWCNTs

This compound's HiPCO® process yields SWCNTs with characteristics highly suitable for water filtration applications. The typical properties of these nanotubes are summarized in the table below.

PropertySpecificationReference
Diameter ~0.8 nm (average)[2]
Individual SWCNT Diameter ~0.6 – 1.2 nm
Individual SWCNT Length ~400 – >2000 nm
Morphology Dry fibrous powder of nanotubes bundled into ropes
Purity (Carbon Basis) ~85% carbon[3]
Non-carbonaceous Impurity ~15% (primarily iron catalyst)[3]
G/D Ratio (Raman) ~25 to 30[1]
Solubility in Water Insoluble

Performance of SWCNT-Based Water Filtration Membranes

Membranes incorporating SWCNTs, particularly those fabricated as thin-film nanocomposites (TFN), have demonstrated significant improvements in water permeability without compromising salt rejection. The atomically smooth, hydrophobic inner surface of SWCNTs facilitates near-frictionless water transport.

Membrane TypeFeed SolutionApplied PressureWater Flux (L/m²h)Salt Rejection (%)Reference
PA/HiPCO SWCNT/PES 2,000 ppm NaCl17.2 bar3098.45[4]
TFN with 0.005% MWCNT-pyrrole Brackish WaterNot specified30.8>97[5]
DWCNT Interlayer (0.2 mg) 2000 ppm Na2SO40.5 MPa10996.48[6]
DWCNT Interlayer (0.2 mg) 2000 ppm NaCl0.5 MPa104.360.47[6]
SWCNT Buckypaper with PTS Deionized Water1 bar2400 ± 1300N/A[7]

Experimental Protocols

Fabrication of a Thin-Film Nanocomposite (TFN) Membrane with this compound SWCNTs

This protocol describes the fabrication of a polyamide (PA) TFN membrane on a polysulfone (PSF) support with an embedded layer of this compound SWCNTs.

Materials:

  • This compound HiPCO® SWCNTs

  • Polysulfone (PSF) ultrafiltration membrane (support)

  • m-Phenylenediamine (MPD)

  • Trimesoyl chloride (TMC)

  • N-hexane (anhydrous)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Ultrasonicator

  • Magnetic stirrer

  • Membrane casting machine or manual casting setup

  • Rubber roller

  • Glass plate

  • Oven

Procedure:

  • Support Membrane Preparation:

    • If casting your own support, dissolve PSF polymer in a suitable solvent (e.g., N,N-dimethylformamide) to the desired concentration.

    • Cast the PSF solution onto a non-woven polyester (B1180765) fabric using a casting knife.

    • Immediately immerse the cast film into a DI water coagulation bath to induce phase inversion.

    • Store the prepared PSF support membrane in DI water until use.

  • Dispersion of this compound SWCNTs:

    • Disperse a specific concentration of this compound SWCNTs (e.g., 0.01-0.1 wt%) in an aqueous solution of MPD (e.g., 2 wt%).

    • Sonicate the dispersion for 1-2 hours to ensure uniform distribution of the SWCNTs.

  • Interfacial Polymerization:

    • Mount the PSF support membrane onto a glass plate.

    • Pour the MPD/SWCNT aqueous solution onto the surface of the PSF support and allow it to sit for 2 minutes.

    • Remove the excess solution by gently rolling a rubber roller over the surface.

    • Pour a solution of TMC in n-hexane (e.g., 0.1 wt%) onto the membrane surface and allow the interfacial polymerization reaction to proceed for 1 minute.

    • Drain the TMC solution from the membrane surface.

    • Heat cure the resulting TFN membrane in an oven at 60-80°C for 5-10 minutes.

    • Thoroughly rinse the fabricated membrane with DI water and store it in DI water until characterization.

Characterization of SWCNT-Based Membranes

a) Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology

Procedure:

  • Sample Preparation:

    • For surface imaging, cut a small piece of the dried membrane and mount it on an SEM stub using double-sided carbon tape.

    • For cross-sectional imaging, freeze-fracture the membrane in liquid nitrogen and mount the fractured piece vertically on the stub.

  • Sputter Coating:

    • Coat the mounted sample with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Place the coated sample in the SEM chamber.

    • Acquire images at various magnifications to observe the surface morphology (distribution of SWCNTs) and the cross-sectional structure (polyamide layer thickness, support structure).

b) Transmission Electron Microscopy (TEM) for SWCNT Dispersion

Procedure:

  • Sample Preparation:

    • Embed a small piece of the membrane in an epoxy resin.

    • After the resin has cured, use an ultramicrotome to cut very thin cross-sections (50-100 nm) of the membrane.

  • Grid Mounting:

    • Carefully place the thin sections onto a TEM grid (e.g., copper grid).

  • Imaging:

    • Place the grid in the TEM sample holder.

    • Acquire images to visualize the dispersion and alignment of the individual this compound SWCNTs within the polyamide active layer.[8][9]

c) Atomic Force Microscopy (AFM) for Surface Roughness

Procedure:

  • Sample Preparation:

    • Cut a small, flat piece of the dried membrane.

    • Mount the sample on an AFM sample holder.

  • Imaging:

    • Use a tapping mode AFM to scan a representative area of the membrane surface.

    • Analyze the collected data to determine the root mean square (RMS) roughness of the membrane surface.

d) Raman Spectroscopy for SWCNT Integrity

Procedure:

  • Sample Preparation:

    • Place a piece of the dried membrane on a microscope slide.

  • Analysis:

    • Use a Raman spectrometer with a laser excitation wavelength appropriate for SWCNTs (e.g., 532 nm or 785 nm).

    • Acquire spectra from different points on the membrane surface.

    • Analyze the spectra for the characteristic G-band (graphitic) and D-band (disorder) of the SWCNTs. The G/D ratio provides an indication of the structural integrity of the nanotubes after the membrane fabrication process.[10][11][12][13]

Performance Testing of Water Filtration Membranes

a) Water Permeability (Flux) Measurement

Procedure:

  • Membrane Compaction:

    • Mount the membrane in a cross-flow filtration cell.

    • Pressurize the system with DI water at a pressure higher than the intended operating pressure for at least 1 hour to compact the membrane and achieve a stable flux.

  • Flux Measurement:

    • Set the desired operating pressure.

    • Collect the permeate over a specific time interval and measure its volume or weight.

    • Calculate the water flux (J) using the following formula:

      • J = V / (A * t)

      • Where:

        • J = Water flux (L/m²h)

        • V = Volume of permeate (L)

        • A = Effective membrane area (m²)

        • t = Time (h)

b) Salt Rejection Measurement

Procedure:

  • System Setup:

    • Use a feed solution with a known salt concentration (e.g., 2000 ppm NaCl).

  • Filtration:

    • Operate the cross-flow system at a constant pressure and temperature.

  • Sample Collection:

    • Collect samples of the feed solution and the permeate.

  • Concentration Measurement:

    • Measure the conductivity of the feed (Cf) and permeate (Cp) solutions using a conductivity meter.

  • Rejection Calculation:

    • Calculate the salt rejection (R) using the following formula:

      • R (%) = (1 - (Cp / Cf)) * 100

Signaling Pathways and Biocompatibility

While this compound SWCNTs are primarily composed of stable carbon, it is important for researchers in drug development and life sciences to understand the potential interactions of any nanomaterial with biological systems. In the unlikely event of nanotube leakage from the membrane, their interaction with cells could trigger specific signaling pathways. Extensive research in the field of nanotoxicology has identified several key pathways that are activated in response to carbon nanotubes, often in the context of inhalation exposure. Understanding these pathways is crucial for a comprehensive risk assessment.[14][15]

Cellular Response to Carbon Nanotubes

Upon interaction with cells, particularly immune cells like macrophages, carbon nanotubes can initiate a cascade of signaling events. These pathways are primarily associated with inflammation and the cellular response to foreign materials.

Cellular_Response_to_CNTs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CNT Carbon Nanotube (e.g., from leakage) Receptor Cell Surface Receptors CNT->Receptor Binding Phagocytosis Phagocytosis CNT->Phagocytosis Internalization ROS Reactive Oxygen Species (ROS) Phagocytosis->ROS NLRP3 NLRP3 Inflammasome Activation Phagocytosis->NLRP3 MAPK MAPK Pathway (p38, ERK) ROS->MAPK NF_kB_path IKK -> IκB Degradation ROS->NF_kB_path p53 p53 Activation ROS->p53 Gene_Expression Gene Expression (Cytokines, etc.) NLRP3->Gene_Expression IL-1β, IL-18 NF_kB NF-κB Activation MAPK->NF_kB TGF_beta TGF-β Signaling TGF_beta->Gene_Expression Fibrosis-related NF_kB_path->NF_kB NF_kB->Gene_Expression Pro-inflammatory p53->Gene_Expression Cell Cycle Arrest/ Apoptosis

Caption: Cellular signaling pathways potentially activated by carbon nanotubes.

Key Signaling Pathways:

  • NF-κB Pathway: A central regulator of the inflammatory response. CNTs can lead to the activation of NF-κB, resulting in the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.[16][17][18]

  • NLRP3 Inflammasome: An intracellular sensor that detects danger signals, including particulate matter. Activation of the NLRP3 inflammasome by CNTs can lead to the maturation and secretion of inflammatory cytokines IL-1β and IL-18.[19][20][21][22][23][24]

  • MAPK Pathways: Mitogen-activated protein kinase pathways (including p38 and ERK) are involved in cellular stress responses, proliferation, and apoptosis. CNTs have been shown to activate these pathways, often mediated by reactive oxygen species (ROS).[3][25][26]

  • TGF-β Pathway: Transforming growth factor-beta signaling is critically involved in fibrosis. Chronic exposure to CNTs has been shown to activate this pathway, leading to the production of extracellular matrix proteins like collagen.[27][28][29][30][31]

  • p53 Pathway: As a key tumor suppressor, p53 is activated in response to cellular stress, including DNA damage, and can induce cell cycle arrest or apoptosis.[32][33][34][35]

The activation of these pathways is highly dependent on the physicochemical properties of the CNTs, such as their length, rigidity, and surface chemistry. The high purity and controlled morphology of this compound SWCNTs are advantageous in minimizing these cellular responses.

Experimental and Logical Workflows

Membrane Fabrication and Testing Workflow

Membrane_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization cluster_test Performance Testing Dispersion Dispersion of This compound SWCNTs in Aqueous MPD Solution IP Interfacial Polymerization (MPD/SWCNT + TMC) Dispersion->IP Support_Prep Preparation of Porous Support (e.g., PSF) Support_Prep->IP Curing Heat Curing IP->Curing SEM SEM (Morphology) Curing->SEM TEM TEM (Dispersion) Curing->TEM AFM AFM (Roughness) Curing->AFM Raman Raman (Integrity) Curing->Raman Flux Water Flux Measurement Curing->Flux Rejection Salt Rejection Measurement Curing->Rejection

Caption: Workflow for SWCNT membrane fabrication and testing.

Logical Relationship of SWCNT Properties to Membrane Performance

Properties_Performance cluster_properties This compound SWCNT Properties cluster_mechanism Transport Mechanism cluster_performance Membrane Performance Diameter Narrow Diameter (~0.8 nm) Exclusion Steric and Donnan Exclusion of Ions Diameter->Exclusion Surface Atomically Smooth Hydrophobic Surface Frictionless Near-Frictionless Water Flow Surface->Frictionless Low_Fouling Low Fouling Propensity Surface->Low_Fouling Purity High Purity Dispersion Uniform Pore Distribution Purity->Dispersion High_Flux High Water Flux Frictionless->High_Flux High_Rejection High Salt Rejection Exclusion->High_Rejection Dispersion->High_Flux Dispersion->High_Rejection

Caption: Relationship between SWCNT properties and membrane performance.

References

Application Notes and Protocols for the Characterization of Near-Infrared Photoluminescent Polymer-Sorted Single-Walled Carbon nanotubes (NOPO SWCNTs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared photoluminescent polymer-sorted single-walled carbon nanotubes (NOPO SWCNTs) are a class of nanomaterials with exceptional optical properties, making them highly valuable for applications in biomedical imaging, sensing, and drug delivery. The sorting process, which utilizes specific polymers to selectively wrap and isolate SWCNTs of desired chirality and electronic type, is crucial for obtaining materials with well-defined characteristics. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound SWCNTs, ensuring reproducible and reliable results for research and development.

Experimental Workflow for this compound SWCNT Sorting and Characterization

The overall process for producing and characterizing this compound SWCNTs involves several key stages, from the initial dispersion of raw SWCNT material to the final characterization of the sorted, high-purity fraction. The following diagram illustrates a typical experimental workflow.

This compound SWCNT Experimental Workflow Experimental Workflow for this compound SWCNT Sorting and Characterization raw_swcnt Raw SWCNT Material dispersion Dispersion (Sonication) raw_swcnt->dispersion Mix polymer_solution Conjugated Polymer Solution polymer_solution->dispersion centrifugation Centrifugation dispersion->centrifugation Separate supernatant Supernatant Collection (Enriched this compound SWCNTs) centrifugation->supernatant Isolate characterization Characterization supernatant->characterization application Downstream Applications (e.g., Drug Delivery) supernatant->application uv_vis_nir UV-Vis-NIR Spectroscopy characterization->uv_vis_nir pl Photoluminescence (PL) Spectroscopy characterization->pl raman Raman Spectroscopy characterization->raman afm Atomic Force Microscopy (AFM) characterization->afm tem Transmission Electron Microscopy (TEM) characterization->tem

Caption: A schematic overview of the process for sorting and characterizing this compound SWCNTs.

Characterization Techniques: Protocols and Data Presentation

This section details the standard techniques used to characterize the structural and optical properties of this compound SWCNTs.

UV-Vis-NIR Absorption Spectroscopy

Application: UV-Vis-NIR spectroscopy is a fundamental technique for assessing the success of the sorting process by identifying the electronic transitions of different SWCNT species. The resulting spectrum provides information on the purity of semiconducting SWCNTs and the distribution of different chiralities.[1][2]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stable dispersion of the polymer-sorted SWCNTs in a suitable solvent (e.g., toluene, water with surfactant). The concentration should be low enough to be within the linear range of the spectrophotometer.[3]

    • Use a quartz cuvette with a 1 cm path length for the measurement.

    • Prepare a reference sample containing only the solvent and the wrapping polymer to be used for baseline correction.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis-NIR spectrophotometer capable of scanning from approximately 300 nm to 1600 nm.

    • Perform a baseline correction with the reference sample.

    • Acquire the absorption spectrum of the this compound SWCNT dispersion.

  • Data Analysis:

    • Identify the characteristic absorption peaks corresponding to the van Hove singularities. For semiconducting SWCNTs, these are the S11, S22, and S33 transitions.

    • The absence or significant reduction of the M11 peak (typically in the 600-800 nm range) indicates successful removal of metallic SWCNTs.[1]

    • The purity of the semiconducting SWCNT sample can be estimated by comparing the area of the S11 and S22 peaks to the residual M11 peak area.[4][5]

Quantitative Data Summary:

ParameterWavelength Range (nm)Interpretation
S11 Transitions800 - 1600First electronic transition of semiconducting SWCNTs, indicates specific chiralities present.
S22 Transitions500 - 800Second electronic transition of semiconducting SWCNTs.
M11 Transitions600 - 800First electronic transition of metallic SWCNTs; its absence signifies high purity of semiconducting SWCNTs.[1]
Photoluminescence (PL) Spectroscopy

Application: PL spectroscopy is essential for characterizing the near-infrared emission properties of this compound SWCNTs. It allows for the identification of specific (n,m) chiralities and the assessment of their relative abundance and photoluminescence quantum yield (PLQY).[6][7]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute, stable dispersion of the this compound SWCNTs in a suitable solvent to avoid concentration-dependent quenching effects.[8]

    • Use a quartz cuvette suitable for fluorescence measurements.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp or laser) and a sensitive near-infrared detector (e.g., InGaAs).

    • Acquire a photoluminescence excitation (PLE) map by scanning a range of excitation wavelengths and recording the emission spectrum at each step. This provides a 2D plot of emission intensity versus excitation and emission wavelengths.

  • Data Analysis:

    • Identify the distinct peaks in the PLE map, where each peak corresponds to a specific (n,m) chirality.

    • The position of the peaks on the excitation and emission axes can be used to assign the chirality based on established Kataura plots.

    • The relative intensity of the peaks can provide a semi-quantitative measure of the abundance of each chirality. For a more quantitative analysis, the photophysical correction factors for each chirality should be considered.[8]

    • The photoluminescence quantum yield (PLQY) can be determined by comparing the integrated emission of the SWCNT sample to that of a reference standard with a known quantum yield.[7]

Quantitative Data Summary:

Chirality (n,m)Excitation Wavelength (nm)Emission Wavelength (nm)Relative Abundance (%)PLQY (%)
(6,5)~567~980Data from experimentData from experiment
(7,5)~645~1030Data from experimentData from experiment
(7,6)~720~1130Data from experimentData from experiment
(8,6)~780~1180Data from experimentData from experiment
(9,4)~720~1080Data from experimentData from experiment

*Note: The exact excitation and emission wavelengths can vary slightly depending on the local dielectric environment.

Raman Spectroscopy

Application: Raman spectroscopy is a powerful non-destructive technique used to confirm the presence of SWCNTs, determine their diameter distribution, and assess their structural quality (defects).[9][10]

Experimental Protocol:

  • Sample Preparation:

    • The sample can be in either liquid dispersion or as a dried film on a suitable substrate (e.g., silicon wafer, glass slide).

    • For dispersions, a small drop can be placed on a slide and allowed to dry.

  • Instrumentation and Measurement:

    • Use a Raman spectrometer with multiple laser excitation wavelengths (e.g., 532 nm, 633 nm, 785 nm) to resonantly probe different SWCNT chiralities.

    • Acquire spectra over a range that includes the Radial Breathing Modes (RBMs), the D-band, and the G-band.

  • Data Analysis:

    • Radial Breathing Modes (RBMs): These low-frequency modes (typically 100-300 cm-1) are unique to SWCNTs, and their frequency (ωRBM) is inversely proportional to the nanotube diameter (dt) according to the formula: ωRBM = A/dt + B, where A and B are constants.[11][12] The presence and position of RBM peaks provide information on the diameter distribution of the SWCNTs in the sample.[13]

    • D-band and G-band: The G-band (~1590 cm-1) is characteristic of the graphitic nature of SWCNTs, while the D-band (~1350 cm-1) is associated with defects in the nanotube structure. The ratio of the intensities of the G-band to the D-band (IG/ID) is a common metric for the structural quality of the SWCNTs, with a higher ratio indicating fewer defects.[14][15][16]

Quantitative Data Summary:

Raman FeatureWavenumber (cm-1)Interpretation
RBMs100 - 300Indicates the presence of SWCNTs and their diameter distribution.
D-band~1350Presence of structural defects.
G-band~1590Tangential vibration of carbon atoms in the graphene lattice.
IG/ID Ratio-A measure of the structural quality and defect density of the SWCNTs.
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)

Application: AFM and TEM are imaging techniques used to directly visualize the morphology of the sorted SWCNTs, providing information on their length, diameter, and degree of bundling.[17]

Experimental Protocol for AFM:

  • Sample Preparation:

    • Deposit a dilute dispersion of the this compound SWCNTs onto a clean, flat substrate (e.g., freshly cleaved mica, silicon wafer).[18][19]

    • Allow the solvent to evaporate completely.

    • Rinse the substrate gently with deionized water to remove excess polymer and other residues.

  • Imaging:

    • Use an AFM operating in tapping mode to minimize damage to the SWCNTs.

    • Acquire high-resolution images of the deposited nanotubes.

  • Data Analysis:

    • Measure the height of individual nanotubes to determine their diameter.

    • Measure the length of the nanotubes.

    • Assess the degree of bundling by observing the number of individual tubes in close proximity.

Experimental Protocol for TEM:

  • Sample Preparation:

    • Deposit a very dilute dispersion of the this compound SWCNTs onto a TEM grid (e.g., lacey carbon).

    • Allow the solvent to evaporate.

  • Imaging:

    • Use a TEM operating at a suitable accelerating voltage.

    • Acquire high-resolution images of individual SWCNTs and bundles.

  • Data Analysis:

    • Measure the diameter and length of the nanotubes.

    • Observe the structure of the nanotube walls to confirm they are single-walled.

    • Assess the cleanliness of the sample by looking for amorphous carbon or catalyst particle impurities.

Quantitative Data Summary:

ParameterTechniqueTypical ValuesInterpretation
DiameterAFM, TEM0.8 - 1.6 nmConfirms the presence of individual SWCNTs.
LengthAFM, TEM100 nm - several µmCharacterizes the aspect ratio of the nanotubes.
BundlingAFM, TEMQualitative assessmentIndicates the effectiveness of the dispersion and sorting process.

Application in Drug Development: Cellular Uptake of Functionalized SWCNTs

For drug development professionals, understanding how functionalized this compound SWCNTs interact with cells is critical. The surface of SWCNTs can be functionalized with various molecules, such as targeting ligands and therapeutic agents, to facilitate their uptake into specific cells and the subsequent release of their payload. The following diagram illustrates the primary pathways for cellular internalization of functionalized SWCNTs.

Cellular Uptake of Functionalized SWCNTs Cellular Uptake Pathways of Functionalized SWCNTs cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis swcnt Functionalized This compound SWCNT clathrin Clathrin-mediated swcnt->clathrin Receptor Binding caveolae Caveolae-mediated swcnt->caveolae penetration Direct Penetration swcnt->penetration Energy-independent membrane Cell Membrane endosome Endosome clathrin->endosome caveolae->endosome cytoplasm Cytoplasm penetration->cytoplasm endosome->cytoplasm Endosomal Escape drug_release Drug Release cytoplasm->drug_release

Caption: Major pathways for the cellular internalization of functionalized SWCNTs in drug delivery applications.[20][21][22][23]

Functionalized SWCNTs can enter cells through various mechanisms, primarily endocytosis (an energy-dependent process) and direct penetration of the cell membrane.[22] The specific pathway is influenced by factors such as the size of the SWCNT-drug conjugate, its surface charge, and the type of functionalization.[21][23] Characterizing the physical and chemical properties of the this compound SWCNTs using the techniques described in this document is therefore a critical first step in designing effective drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Dispersion of NOPO-SWCNTs in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-oxide-promoted single-walled carbon nanotubes (NOPO-SWCNTs) in polymer matrices. Our goal is to help you overcome common challenges related to aggregation and achieve uniform dispersion for high-performance composites.

Troubleshooting Guide: Preventing Aggregation of this compound-SWCNTs

This guide addresses specific issues you may encounter during the dispersion of this compound-SWCNTs in polymers.

Problem Potential Cause Suggested Solution
Visible clumps or aggregates in the polymer-SWCNT mixture. 1. Insufficient energy input to break apart van der Waals forces. 2. Poor solvent choice for this compound-SWCNTs. 3. Incompatibility between the this compound-SWCNT surface and the polymer matrix.1. Increase sonication time or power. Employ a multi-stage dispersion approach with alternating sonication and high-shear mixing.[1] 2. Select a solvent that is known to disperse SWCNTs effectively and is also a good solvent for the polymer. 3. Consider using a co-solvent or a surfactant to improve interfacial adhesion.
Re-aggregation of this compound-SWCNTs after initial dispersion. 1. Insufficient stabilization of dispersed nanotubes. 2. Removal of solvent leads to nanotubes coming into close proximity.1. Use a polymer wrapping technique or a dispersing agent that provides steric or electrostatic stabilization.[2] 2. For solvent-based methods, consider in-situ polymerization where the polymer forms around the dispersed nanotubes.
Poor mechanical or electrical properties of the final composite. 1. Non-uniform dispersion of this compound-SWCNTs, leading to stress concentration points or disrupted conductive pathways. 2. Damage to SWCNTs during dispersion (e.g., shortening due to excessive sonication).1. Characterize the dispersion quality using techniques like SEM, TEM, or Raman spectroscopy to identify and address aggregation. 2. Optimize sonication parameters (power and time) to achieve good dispersion without significant damage to the nanotubes.[3] Consider alternative dispersion methods like three-roll milling or hydrodynamic cavitation.[4]
Inconsistent results between batches. 1. Variation in sonication parameters (e.g., probe depth, temperature). 2. Differences in the initial concentration of this compound-SWCNTs. 3. Aging of the this compound-SWCNT dispersion.1. Standardize the dispersion protocol, including equipment settings and environmental conditions. 2. Ensure accurate weighing and consistent concentrations for each batch. 3. Use freshly prepared dispersions whenever possible, as stability can decrease over time.

Frequently Asked Questions (FAQs)

1. What is the best method to disperse this compound-SWCNTs in a polymer matrix?

The optimal dispersion method depends on the specific polymer, solvent, and the desired properties of the composite. Common techniques include:

  • Solution Mixing: Dispersing this compound-SWCNTs in a suitable solvent using sonication or high-shear mixing, followed by mixing with the polymer solution.

  • Melt Mixing: Directly incorporating this compound-SWCNTs into a molten thermoplastic polymer using an extruder or internal mixer.

  • In-Situ Polymerization: Dispersing this compound-SWCNTs in a monomer solution, followed by polymerization to form the composite.[5] This method can lead to excellent dispersion as the polymer chains grow around the nanotubes.

2. How do I choose the right solvent for dispersing this compound-SWCNTs?

A good solvent for this compound-SWCNTs should have a surface tension that is compatible with the nanotubes, allowing for effective wetting and separation of bundles. While specific solvent compatibility for this compound-SWCNTs is not extensively documented, solvents commonly used for other functionalized SWCNTs, such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and various alcohols, are good starting points.[1] It is also crucial that the chosen solvent is compatible with the polymer matrix.

3. What role does sonication play, and can it damage the this compound-SWCNTs?

Sonication provides the necessary energy to overcome the van der Waals forces holding the SWCNT bundles together. However, excessive or high-power sonication can shorten the nanotubes and introduce defects, which may negatively impact the mechanical and electrical properties of the composite.[3][6] It is essential to optimize sonication parameters (time, power, and temperature) to achieve a balance between good dispersion and minimal damage.

4. How can I tell if my this compound-SWCNTs are well-dispersed?

Several characterization techniques can be used to assess the quality of dispersion:

  • Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the nanotube distribution within the polymer matrix.

  • Spectroscopy: Raman spectroscopy can be used to probe the bundling state of SWCNTs. Changes in the radial breathing mode (RBM) and G-band can indicate the degree of exfoliation.

  • Rheological Measurements: The viscosity of the polymer-nanotube suspension can indicate the level of dispersion. A well-dispersed system will typically exhibit a higher viscosity.

5. Do I need to further functionalize my this compound-SWCNTs?

N-oxide promotion is a type of functionalization. Whether additional functionalization is needed depends on the specific polymer matrix and the desired interfacial adhesion. In some cases, the N-oxide groups may provide sufficient interaction with the polymer. In other cases, further covalent or non-covalent functionalization might be beneficial to improve load transfer and overall composite performance.[7]

Experimental Protocols

Protocol 1: Solution-Based Dispersion of this compound-SWCNTs in an Epoxy Resin

This protocol is a general guideline and may require optimization.

  • Preparation of this compound-SWCNT Suspension:

    • Weigh the desired amount of this compound-SWCNTs.

    • Add the this compound-SWCNTs to a suitable solvent (e.g., THF) at a concentration of 0.1-1.0 mg/mL.

    • Disperse the mixture using a probe sonicator in an ice bath to prevent overheating. A multi-stage approach is recommended: sonicate for 10 minutes, followed by 30 minutes of mechanical stirring, and repeat.[1]

  • Mixing with Epoxy Resin:

    • Slowly add the this compound-SWCNT suspension to the epoxy resin while mechanically stirring.

    • Continue stirring for at least 2 hours at a slightly elevated temperature (e.g., 60°C) to ensure thorough mixing.

  • Solvent Removal:

    • Place the mixture in a vacuum oven to remove the solvent completely. This step is critical to avoid voids in the final composite.

  • Curing:

    • Add the curing agent to the this compound-SWCNT/epoxy mixture and mix thoroughly.

    • Degas the mixture to remove any trapped air bubbles.

    • Pour the mixture into a mold and cure according to the epoxy manufacturer's instructions.

Protocol 2: Melt Blending of this compound-SWCNTs with a Thermoplastic Polymer

This protocol is a general guideline and may require optimization.

  • Masterbatch Preparation:

    • If possible, prepare a masterbatch with a higher concentration of this compound-SWCNTs in the desired polymer. This can improve the final dispersion in the bulk material.

    • Dry blend the this compound-SWCNT powder with the polymer powder or pellets.

  • Melt Extrusion:

    • Feed the dry blend or masterbatch into a twin-screw extruder.

    • Optimize the extruder screw speed, temperature profile, and residence time to ensure adequate shear forces for dispersion without causing significant degradation of the polymer or nanotubes.

  • Characterization:

    • Collect the extruded composite and characterize the dispersion using SEM or TEM on cryo-fractured surfaces.

Visualizations

Logical Workflow for Troubleshooting Aggregation

TroubleshootingWorkflow start Start: Poor Composite Performance check_dispersion Assess Dispersion Quality (SEM, TEM, Raman) start->check_dispersion is_aggregated Aggregation Observed? check_dispersion->is_aggregated review_protocol Review Dispersion Protocol is_aggregated->review_protocol Yes end_good End: Improved Performance is_aggregated->end_good No increase_energy Increase Dispersion Energy (Sonication/Shear) review_protocol->increase_energy end_bad Re-evaluate Material System review_protocol->end_bad check_solvent Evaluate Solvent/Polymer Compatibility increase_energy->check_solvent add_stabilizer Consider Surfactant or Polymer Wrapping check_solvent->add_stabilizer optimize_loading Optimize this compound-SWCNT Loading add_stabilizer->optimize_loading optimize_loading->check_dispersion

Caption: A logical workflow for troubleshooting this compound-SWCNT aggregation in polymer composites.

Experimental Workflow for Solution-Based Dispersion

SolutionDispersionWorkflow cluster_prep Suspension Preparation cluster_mix Composite Mixing cluster_char Characterization weigh Weigh this compound-SWCNTs add_solvent Add to Solvent weigh->add_solvent sonicate Sonicate & Stir add_solvent->sonicate mix_resin Mix with Polymer Resin sonicate->mix_resin remove_solvent Vacuum Oven (Solvent Removal) mix_resin->remove_solvent add_hardener Add Curing Agent & Degas remove_solvent->add_hardener cure Cure Composite add_hardener->cure characterize Analyze Dispersion & Properties cure->characterize

Caption: Experimental workflow for solution-based dispersion of this compound-SWCNTs in a polymer matrix.

References

Technical Support Center: Improving the Solubility of Single-Walled Carbon nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the solubility of single-walled carbon nanotubes (SWCNTs).

Frequently Asked Questions (FAQs)

1. Why is it so difficult to dissolve pristine single-walled carbon nanotubes (SWCNTs)?

Pristine SWCNTs are inherently hydrophobic and tend to aggregate into bundles or ropes due to strong van der Waals forces and π-π stacking interactions between the individual tubes.[1][2] This strong attraction between nanotubes makes it difficult for solvent molecules to individually wet and solvate them, leading to poor solubility in most aqueous and organic solvents.[1][2]

2. What is the difference between covalent and non-covalent functionalization for improving SWCNT solubility?

  • Covalent functionalization involves creating chemical bonds between functional groups (e.g., -COOH, -OH) and the carbon atoms of the nanotube sidewalls or ends.[3] This process can significantly enhance solubility but may alter the intrinsic electronic and mechanical properties of the SWCNTs by changing the sp² hybridization of the carbon atoms to sp³.[4]

  • Non-covalent functionalization relies on weaker, non-destructive interactions, such as π-π stacking or hydrophobic interactions, to adsorb molecules like surfactants or polymers onto the SWCNT surface.[4][5] This method preserves the inherent properties of the SWCNTs while improving their dispersion in a solvent.[5]

3. How do I choose the right surfactant for non-covalent functionalization?

The choice of surfactant depends on the solvent and the specific type of SWCNTs being used. Generally, surfactants with an aromatic group, like sodium dodecylbenzene (B1670861) sulfonate (SDBS), can interact strongly with the SWCNT surface via π-π stacking.[6] For aqueous dispersions, both ionic surfactants (e.g., SDBS, sodium dodecyl sulfate (B86663) - SDS) and non-ionic surfactants (e.g., Triton X-100, Pluronics) have been used effectively.[7][8] The optimal concentration of the surfactant is also a critical factor; using too little will not provide adequate stabilization, while too much can lead to the formation of excess micelles that can cause the SWCNTs to re-aggregate through depletion interactions.[7][9]

4. What is the purpose of sonication in SWCNT dispersion?

Sonication, using either a bath or a probe sonicator, provides the necessary energy to overcome the strong van der Waals forces holding the SWCNT bundles together.[10] The acoustic cavitation generated by ultrasound creates high-shear forces that exfoliate the bundles into individual nanotubes or smaller bundles, allowing surfactant molecules or functional groups to stabilize them in the solvent.[10][11]

5. How can I determine the quality of my SWCNT dispersion?

Several techniques can be used to assess the quality of an SWCNT dispersion:

  • Visual Inspection: A well-dispersed solution will appear homogeneous and dark, with no visible aggregates or sediment after a period of standing.

  • UV-Vis-NIR Spectroscopy: This is a common and effective method. The presence of sharp, distinct peaks in the spectrum indicates the presence of individual, debundled SWCNTs. A high background and lack of defined peaks suggest poor dispersion and the presence of aggregates.

  • Microscopy (TEM, AFM): Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can provide direct visual evidence of individual nanotubes versus bundles.

  • Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in the dispersion, helping to distinguish between individual nanotubes and larger agglomerates.

Troubleshooting Guides

Issue 1: My SWCNTs are not dispersing and are settling out of solution quickly.
Possible Cause Troubleshooting Step
Insufficient Sonication Energy Increase the sonication time or power. For probe sonicators, ensure the tip is properly immersed in the solution. For bath sonicators, ensure the sample vial is in a region of optimal energy transfer. Be aware that over-sonication can shorten the nanotubes.[4]
Incorrect Surfactant Concentration The surfactant concentration is critical. Try varying the surfactant-to-SWCNT ratio. An optimal ratio exists for each surfactant, above which dispersion quality can decrease.[7]
Incompatible Surfactant or Solvent Ensure the chosen surfactant is effective for your specific type of SWCNTs and solvent system. For non-aqueous solvents, surfactants may be less effective, and direct dispersion in a suitable organic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) might be a better approach.[12][13]
Poor Quality Starting Material The presence of significant impurities, such as amorphous carbon or residual metal catalysts, can hinder dispersion. Consider purifying your raw SWCNT material before attempting dispersion.[14]
Issue 2: My SWCNT dispersion appears stable initially but precipitates after a few hours or days.
Possible Cause Troubleshooting Step
Re-agglomeration of SWCNTs The stabilization provided by the surfactant or functional groups may not be sufficient for long-term stability. Consider using a polymer with a high affinity for the SWCNT surface for steric stabilization.[6] For covalently functionalized SWCNTs, ensure a sufficient density of functional groups.
Depletion Flocculation An excess of free surfactant molecules in the solution can lead to depletion-induced aggregation of the SWCNTs. Try reducing the surfactant concentration or removing excess surfactant by centrifugation and redispersion in fresh solvent.[9]
Changes in Solution Conditions Changes in pH or ionic strength can affect the stability of dispersions stabilized by ionic surfactants. Ensure the storage conditions of your dispersion are stable.
Issue 3: My UV-Vis-NIR spectrum shows a high background and no sharp peaks.
Possible Cause Troubleshooting Step
Poor Debundling of SWCNTs This is a clear indication that the SWCNTs are still largely in bundled form. The troubleshooting steps for "Issue 1" are applicable here. Increase sonication energy or optimize the surfactant concentration.
Presence of Impurities Amorphous carbon and other impurities can contribute to a high background in the spectrum. Purifying the SWCNTs prior to dispersion is recommended.[14]
Incorrect Measurement Parameters Ensure the concentration of your sample for UV-Vis-NIR analysis is appropriate. Highly concentrated samples can lead to signal saturation. Dilute a small aliquot of your dispersion for measurement.

Quantitative Data on SWCNT Dispersion

The following tables summarize typical quantitative data for the dispersion of SWCNTs using different methods. Note that results can vary depending on the specific type of SWCNT, sonication equipment, and other experimental conditions.

Table 1: Comparison of Common Surfactants for Aqueous Dispersion of SWCNTs

SurfactantTypeTypical Optimal Concentration (wt%)Achievable SWCNT Concentration (mg/mL)Stability
Sodium Dodecyl Sulfate (SDS)Anionic1.0 - 2.00.1 - 0.5Days to weeks[7]
Sodium Dodecylbenzene Sulfonate (SDBS)Anionic0.5 - 1.50.2 - 1.0Weeks to months[9]
Triton X-100Non-ionic1.0 - 2.00.1 - 0.8Weeks[7]
Pluronic F108Non-ionic~1.0Up to 10 (with probe sonication)Stable for extended periods[8]
Sodium CholateAnionic1.0 - 2.00.1 - 0.5Weeks[9]

Table 2: Comparison of Solvents for SWCNT Dispersion

SolventHansen Solubility Parameters (δD, δP, δH) MPa1/2Typical Dispersible SWCNT Concentration (mg/mL)
N-Methyl-2-pyrrolidone (NMP)18.0, 12.3, 7.2~0.5 - 3.5[12]
Dimethylformamide (DMF)17.4, 13.7, 11.3~0.1 - 1.0[12]
Dichloroethane (DCE)18.0, 7.4, 4.1~0.1 - 0.5
Acetone15.5, 10.4, 7.0Moderate, often requires functionalization[2]
Water15.5, 16.0, 42.3Very poor without surfactants or functionalization

Hansen solubility parameters are a guide; optimal dispersion occurs when the solvent's parameters closely match those of the SWCNTs.[12]

Experimental Protocols

Protocol 1: Non-Covalent Functionalization of SWCNTs using a Surfactant and Probe Sonication

This protocol describes a general method for dispersing SWCNTs in an aqueous solution using a surfactant and a probe sonicator.

Materials:

  • Single-walled carbon nanotubes (SWCNTs)

  • Surfactant (e.g., Sodium Dodecylbenzene Sulfonate - SDBS)

  • Deionized (DI) water

  • Probe sonicator

  • Centrifuge (capable of >20,000 x g)

  • Beaker or vial

  • Ice bath

Procedure:

  • Prepare Surfactant Solution: Prepare a 1 wt% SDBS solution in DI water.

  • Add SWCNTs: Add SWCNTs to the surfactant solution at a concentration of approximately 1 mg/mL.

  • Sonication:

    • Place the beaker/vial containing the SWCNT-surfactant mixture in an ice bath to prevent overheating during sonication.

    • Immerse the tip of the probe sonicator into the solution, ensuring it is not touching the walls or bottom of the container.

    • Sonicate the mixture. A typical starting point is 30-60 minutes at a moderate power setting. The optimal time and power will depend on your specific equipment and SWCNT material.[8]

  • Centrifugation:

    • Transfer the sonicated dispersion to centrifuge tubes.

    • Centrifuge at a high speed (e.g., 25,000 x g) for 30-60 minutes. This will pellet any large, undispersed bundles, amorphous carbon, and metallic catalysts.[4]

  • Collection:

    • Carefully decant the supernatant, which contains the well-dispersed SWCNTs. This is your final product.

  • Characterization:

    • Analyze the supernatant using UV-Vis-NIR spectroscopy to confirm the presence of individualized SWCNTs.

Protocol 2: Covalent Functionalization of SWCNTs with Carboxylic Acid Groups

This protocol describes a common method for introducing carboxylic acid groups onto the surface of SWCNTs through acid treatment. Caution: This procedure involves strong acids and should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • Single-walled carbon nanotubes (SWCNTs)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized (DI) water

  • Round bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Filtration apparatus (e.g., with a PTFE membrane)

  • pH meter or pH paper

  • Drying oven

Procedure:

  • Acid Mixture Preparation: In a fume hood, carefully prepare a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃ in a round bottom flask.

  • Add SWCNTs: Add the pristine SWCNTs to the acid mixture (e.g., 100 mg of SWCNTs in 40 mL of the acid mixture).

  • Reflux:

    • Attach the reflux condenser and place the flask in a heating mantle on a magnetic stir plate.

    • Heat the mixture to a specific temperature (e.g., 60-120°C) and stir for a set duration (e.g., 2-12 hours). The reaction time and temperature will influence the degree of functionalization and potential damage to the SWCNTs.[15]

  • Cooling and Dilution:

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully dilute the acid mixture by adding it to a large volume of ice-cold DI water.

  • Washing and Neutralization:

    • Filter the diluted mixture to collect the functionalized SWCNTs.

    • Wash the collected SWCNTs repeatedly with DI water until the pH of the filtrate is neutral (~pH 7). This step is crucial to remove all residual acid.

  • Drying:

    • Dry the functionalized SWCNTs in a vacuum oven at a moderate temperature (e.g., 60-80°C).

  • Characterization:

    • The presence of carboxylic acid groups can be confirmed using Fourier-transform infrared spectroscopy (FTIR), which will show characteristic C=O and O-H stretching vibrations.

Visualizations

Troubleshooting_SWCNT_Dispersion Troubleshooting Workflow for Poor SWCNT Dispersion cluster_results start Start: Poor SWCNT Dispersion (Precipitation, high UV-Vis background) check_sonication Check Sonication Parameters start->check_sonication increase_sonication Increase Sonication Time/Power (Monitor for nanotube shortening) check_sonication->increase_sonication Parameters too low? check_surfactant Check Surfactant/Solvent check_sonication->check_surfactant Parameters optimal? increase_sonication->check_surfactant end_good Good Dispersion Achieved increase_sonication->end_good optimize_concentration Optimize Surfactant Concentration (Titrate to find optimal ratio) check_surfactant->optimize_concentration Concentration not optimized? change_surfactant Try a Different Surfactant or Solvent (e.g., SDBS, NMP) check_surfactant->change_surfactant Surfactant/Solvent incompatible? check_purity Assess Purity of Starting Material check_surfactant->check_purity System appropriate? optimize_concentration->check_purity optimize_concentration->end_good change_surfactant->check_purity change_surfactant->end_good purify_swcnts Purify Raw SWCNTs (e.g., acid treatment, filtration) check_purity->purify_swcnts Impurities suspected? end_bad Problem Persists: Consult Literature for Specific SWCNT Type check_purity->end_bad Material is pure? purify_swcnts->end_good

Caption: Troubleshooting workflow for poor SWCNT dispersion.

Non_Covalent_Functionalization Workflow for Non-Covalent SWCNT Functionalization start Start: Pristine SWCNTs prepare_solution Prepare Surfactant Solution (e.g., 1 wt% SDBS in DI water) start->prepare_solution add_swcnts Add SWCNTs to Solution (e.g., 1 mg/mL) prepare_solution->add_swcnts sonicate Sonication (e.g., Probe sonicator, 30-60 min in ice bath) add_swcnts->sonicate centrifuge Centrifugation (e.g., 25,000 x g, 30-60 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant characterize Characterize Dispersion (UV-Vis-NIR, TEM, etc.) collect_supernatant->characterize end End: Stable SWCNT Dispersion characterize->end

Caption: Workflow for non-covalent SWCNT functionalization.

Covalent_Functionalization Workflow for Covalent SWCNT Functionalization (-COOH) start Start: Pristine SWCNTs prepare_acid Prepare Acid Mixture (3:1 H₂SO₄:HNO₃) start->prepare_acid add_swcnts Add SWCNTs to Acid prepare_acid->add_swcnts reflux Reflux with Stirring (e.g., 60-120°C, 2-12 hours) add_swcnts->reflux cool_dilute Cool and Dilute in Ice Water reflux->cool_dilute filter_wash Filter and Wash with DI Water (until pH is neutral) cool_dilute->filter_wash dry Dry Functionalized SWCNTs (Vacuum oven) filter_wash->dry characterize Characterize Functionalization (FTIR, etc.) dry->characterize end End: COOH-Functionalized SWCNTs characterize->end

Caption: Workflow for covalent SWCNT functionalization.

References

SWCNT Functionalization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Single-Walled Carbon Nanotube (SWCNT) functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the functionalization and characterization of SWCNTs.

Issue 1: Poor dispersion of functionalized SWCNTs in aqueous or organic solvents.

Question: I have functionalized my SWCNTs, but they are not dispersing well in my chosen solvent. What could be the problem and how can I fix it?

Answer: Poor dispersion is a common issue and can stem from several factors. Here's a step-by-step guide to troubleshoot this problem:

  • Inadequate Functionalization: The degree of functionalization may be insufficient to overcome the strong van der Waals forces between the nanotubes.

    • Solution: Increase the reaction time or the concentration of the functionalizing agent. For acid treatments, refluxing for longer durations (e.g., up to 5 hours) can increase the density of functional groups.[1] However, be aware that harsh conditions can damage the SWCNT structure.[1][2]

    • Verification: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of functional groups (e.g., -COOH).[1] Raman spectroscopy can also be used to assess the degree of functionalization by analyzing the D/G band intensity ratio.

  • Agglomeration after Functionalization: Even with successful functionalization, SWCNTs can re-agglomerate if not properly handled.

    • Solution: After functionalization and washing, use ultrasonication to aid dispersion in the desired solvent.[3] For non-covalent functionalization, ensure you are using the optimal concentration of the dispersing agent (e.g., surfactant or polymer).[4]

  • Solvent Incompatibility: The functional groups introduced may not be compatible with the chosen solvent.

    • Solution: Ensure the polarity of your solvent matches the functional groups. For example, carboxylated or hydroxylated SWCNTs are more readily dispersed in polar solvents like water, DMF, or ethanol.

Issue 2: Suspected damage to SWCNT structure after covalent functionalization.

Question: I am concerned that my covalent functionalization protocol (e.g., strong acid treatment) has damaged the structure of my SWCNTs. How can I verify this and what can I do to minimize damage?

Answer: Covalent functionalization, particularly methods involving strong acids or oxidation, can indeed introduce defects or even shorten the nanotubes.[1]

  • Verification of Damage:

    • Raman Spectroscopy: An increase in the intensity of the D-band relative to the G-band (ID/IG ratio) indicates an increase in sp3-hybridized carbon atoms, which corresponds to defects in the nanotube lattice.

    • Transmission Electron Microscopy (TEM): TEM imaging can directly visualize shortening of the nanotubes or visible damage to the sidewalls.[5]

    • Atomic Force Microscopy (AFM): AFM can be used to measure the length distribution of your SWCNT sample before and after functionalization.

  • Minimizing Damage:

    • Optimize Reaction Conditions: Reduce the temperature, reaction time, or concentration of the oxidizing agent. For acid treatment, temperatures around 70°C for shorter durations (e.g., 1-2 hours) can be effective while minimizing damage.[2][6]

    • Alternative Covalent Methods: Consider milder covalent functionalization techniques like 1,3-dipolar cycloaddition or diazonium salt reactions, which can offer more control over the degree of functionalization.[5][7]

    • Non-Covalent Functionalization: If preserving the intrinsic electronic and structural properties of the SWCNTs is critical, non-covalent functionalization using surfactants, polymers, or aromatic molecules is a preferable approach as it does not disrupt the sp2 carbon lattice.[8]

Frequently Asked Questions (FAQs)

Covalent Functionalization

Q1: How can I quantitatively determine the degree of functionalization on my SWCNTs?

A1: A simple and effective method is to use Raman spectroscopy. A linear relationship has been established between the area ratio of the disorder mode (D peak) to the tangential mode (G peak) and the number of functional groups per carbon atom.[9] Thermogravimetric analysis (TGA) can also be used to quantify the amount of functional groups by measuring the mass loss at temperatures corresponding to the decomposition of the attached moieties.

Q2: My diazonium functionalization reaction has a low yield. What can I do to improve it?

A2: Low yields in diazonium reactions can be due to the rapid decomposition and self-polymerization of the diazonium salt.[10] To improve the yield, you can try an in-situ generation of the diazonium salt from the corresponding aniline (B41778) derivative.[11] Additionally, it has been shown that optical excitation of the SWCNTs with light that resonates with their specific excitonic transitions can significantly accelerate the functionalization reaction with diazonium salts.[10]

Non-Covalent Functionalization

Q3: What are the main advantages of non-covalent functionalization over covalent methods?

A3: The primary advantage is the preservation of the SWCNTs' intrinsic electronic and mechanical properties.[8][12] Covalent methods introduce sp3 defects in the sp2 lattice, which can alter these properties. Non-covalent functionalization relies on weaker interactions like π-π stacking or hydrophobic interactions, leaving the nanotube structure intact.[8]

Q4: How do I choose the right surfactant or polymer for non-covalent functionalization?

A4: The choice depends on your application and the desired solvent. For aqueous dispersions, common surfactants include sodium dodecylbenzenesulfonate (SDBS) and sodium deoxycholate (DOC).[4] For enhanced biocompatibility in drug delivery applications, polymers like polyethylene (B3416737) glycol (PEG) and its derivatives are often used.[1][13] The key is to find a molecule that can effectively wrap around or adsorb onto the SWCNT surface and present a solvent-philic interface.

Characterization

Q5: I am having trouble preparing my functionalized SWCNT sample for AFM/TEM imaging due to aggregation and residual chemicals. What is the best practice?

A5: For both AFM and TEM, achieving a well-dispersed, clean sample is crucial.

  • Dispersion: Disperse your functionalized SWCNTs in a suitable solvent at a very low concentration using brief ultrasonication.[3]

  • Substrate Preparation: For AFM, deposit a small drop of the dilute dispersion onto a clean, flat substrate like mica or a silicon wafer and allow it to dry.[14][15] For TEM, drop the dilute dispersion onto a carbon-coated TEM grid and let the solvent evaporate.[3]

  • Washing: To remove residual surfactants or salts, you can try rinsing the substrate/grid with deionized water after the initial deposition and drying.[14]

Drug Delivery Applications

Q6: What are the key challenges of using functionalized SWCNTs in drug delivery?

A6: The main challenges include ensuring biocompatibility, minimizing cytotoxicity, and controlling the in-vivo behavior of the nanotubes.[16] The type of functionalization can significantly impact toxicity; for instance, carboxylated SWCNTs have been shown to induce higher toxicity than hydroxylated ones in some studies.[17] Long-term fate, biodistribution, and potential immunogenicity are also critical aspects that require thorough investigation.

Q7: Can functionalized SWCNTs interact with cellular signaling pathways?

A7: Yes. For example, carboxyl-functionalized SWCNTs (COOH-SWCNTs) have been shown to induce autophagic cell death in human lung cells through the Akt-TSC2-mTOR signaling pathway.[18] Other studies have indicated that SWCNT-drug conjugates can inhibit the PI3K/Akt signaling pathway in breast cancer cells.[19] Understanding these interactions is crucial for designing effective and safe nanomedicines.

Quantitative Data Summary

Table 1: Comparison of Functionalization Methods and Their Effects

Functionalization MethodTypical ReagentsEffect on SolubilityImpact on SWCNT StructureReference(s)
Covalent
Acid Treatment (Carboxylation)H₂SO₄/HNO₃High in polar solventsCan cause defects and shortening[1][2][6]
Diazonium Salt ReactionAryl Diazonium SaltsGood in organic solventsIntroduces sp³ defects[7][20]
1,3-Dipolar CycloadditionAzomethine YlidesGood in various solventsIntroduces sp³ defects[7]
Non-Covalent
Surfactant WrappingSDBS, DOC, Triton X-100Good in aqueous solutionsPreserves sp² structure[4][8]
Polymer WrappingPolyethylene Glycol (PEG)High in aqueous solutionsPreserves sp² structure[1][13]
π-π StackingPyrene derivativesGood in various solventsPreserves sp² structure[8][21]

Experimental Protocols

Protocol 1: Covalent Functionalization of SWCNTs by Acid Treatment

This protocol describes the creation of carboxyl groups on the surface of SWCNTs.

  • Materials:

    • Pristine SWCNTs

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Deionized (DI) water

    • PTFE membrane filter (0.22 µm pore size)

  • Procedure:

    • Add a desired amount of pristine SWCNTs (e.g., 10 mg) to a round-bottom flask.

    • Prepare a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃. Carefully add the acid mixture to the flask containing the SWCNTs (e.g., 30 mL for 10 mg of SWCNTs).[1]

    • Place the flask in an oil bath on a hot plate with magnetic stirring.

    • Heat the mixture to 70-120°C and reflux for 1-6 hours.[1][2][6] The duration and temperature should be optimized based on the desired degree of functionalization and tolerance for structural defects.

    • Allow the mixture to cool to room temperature.

    • Dilute the mixture with a large volume of DI water.

    • Collect the acid-treated SWCNTs by vacuum filtration through a PTFE membrane.

    • Wash the SWCNTs on the filter extensively with DI water until the pH of the filtrate is neutral (pH ~7).[1][2]

    • Dry the functionalized SWCNT sample in a vacuum oven.

Protocol 2: Sample Preparation for TEM Analysis of Functionalized SWCNTs

This protocol outlines the steps to prepare a well-dispersed sample for TEM imaging.

  • Materials:

    • Functionalized SWCNT sample

    • Suitable solvent (e.g., ethanol, isopropanol, or DI water depending on the functionalization)

    • Carbon-coated TEM grid

    • Micropipette

    • Ultrasonic bath or probe sonicator

  • Procedure:

    • Weigh a very small amount of the functionalized SWCNT powder and place it in a vial.

    • Add the appropriate solvent to create a very dilute dispersion (e.g., ~0.005 mg/mL).[3]

    • Briefly sonicate the dispersion (e.g., 15-20 seconds in an ultrasonic bath) to break up any aggregates.[3] Avoid prolonged sonication, which can shorten the nanotubes.

    • Using a micropipette, take a small drop (e.g., 10-15 µL) of the dispersion and carefully place it onto the carbon-coated side of the TEM grid.[3]

    • Allow the solvent to completely evaporate at room temperature. This can be done in a dust-free environment or under reduced pressure.[3]

    • The grid is now ready for TEM analysis.

Visualizations

SWCNT_Functionalization_Troubleshooting start Start: Poor SWCNT Dispersion check_func Functionalization Confirmed? start->check_func check_damage High I(D)/I(G) Ratio in Raman? start->check_damage Parallel Check for Damage increase_func Action: Increase reaction time/ concentration. Re-verify. check_func->increase_func No optimize_conditions Action: Optimize sonication and solvent choice. check_func->optimize_conditions Yes check_damage->optimize_conditions No milder_func Action: Use milder functionalization conditions or non-covalent methods. check_damage->milder_func Yes increase_func->check_func end_success Result: Improved Dispersion optimize_conditions->end_success end_fail Result: Structural Damage (Leads to poor properties) milder_func->end_fail

Caption: Troubleshooting workflow for poor SWCNT dispersion.

Signaling_Pathway cluster_pathway Akt-TSC2-mTOR Pathway swcnt COOH-SWCNT akt Akt (Phosphorylation ↓) swcnt->akt inhibits tsc2 TSC2 akt->tsc2 inhibits mtor mTOR (Phosphorylation ↓) tsc2->mtor inhibits autophagy Autophagy ↑ mtor->autophagy suppresses cell_death Autophagic Cell Death autophagy->cell_death

References

Technical Support Center: Optimizing NOPO Nanotube Concentration in Composites

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "NOPO nanotubes" are a theoretical material, this guide is based on the well-documented properties and experimental protocols of Carbon Nanotubes (CNTs). The principles and troubleshooting steps provided are directly analogous to the challenges and solutions encountered in CNT-based composite research and should serve as a robust guide for your experimental design.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the concentration of this compound nanotubes in composite materials.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control when incorporating this compound nanotubes into a composite matrix?

A1: The most critical factor is achieving a uniform dispersion of the nanotubes within the matrix.[1][2][3][4][5] this compound nanotubes, much like carbon nanotubes, have strong van der Waals forces that cause them to agglomerate or bundle together.[1][2][3] These agglomerates can act as stress concentration points, negatively impacting the mechanical and electrical properties of the final composite.[6][7]

Q2: What is the "percolation threshold" and why is it important for conductive composites?

A2: The percolation threshold is the minimum concentration of a conductive filler, such as this compound nanotubes, required to form a continuous, interconnected network within an insulating matrix.[8][9] Once this threshold is reached, the composite's electrical conductivity can increase by several orders of magnitude, transforming it from an insulator to a conductor.[8][9] This is a critical parameter for applications requiring electrical conductivity, such as flexible electronics and EMI shielding.[9]

Q3: Can adding more this compound nanotubes always improve the composite's properties?

A3: No, increasing the concentration of this compound nanotubes does not always lead to improved properties. While initial additions typically enhance mechanical strength and electrical conductivity, there is an optimal concentration.[7][10] Exceeding this concentration often leads to increased agglomeration, which can be difficult to disperse, creating defects that weaken the composite.[4][6][7][10] For many polymer systems, this optimal loading is typically below 5 wt%.[7][10]

Q4: What are the common methods for dispersing this compound nanotubes?

A4: The most common methods for dispersing nanotubes include solution mixing, melt mixing, and in-situ polymerization.[11][12][13] These are often assisted by physical dispersion techniques like ultrasonication and high-shear mixing.[1][2][11] Chemical functionalization of the nanotube surface can also be employed to improve compatibility with the matrix material and enhance dispersion.[1]

Q5: How can I verify the dispersion quality of this compound nanotubes in my composite?

A5: The quality of dispersion can be assessed using various microscopic techniques. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to visualize the distribution of nanotubes in the composite matrix and identify agglomerates.[14] Raman spectroscopy is another powerful tool for characterizing the state of nanotubes within the composite.[14][15]

Troubleshooting Guides

Issue 1: Poor Mechanical Performance (Low Strength, Brittleness)

Symptoms:

  • The composite's tensile strength and modulus are lower than expected.

  • The material fails at low strain (brittle fracture).

  • Fracture surface analysis (e.g., via SEM) shows large agglomerates and voids.

Possible Causes & Solutions:

Cause Solution
Inadequate Dispersion / Agglomeration 1. Optimize Dispersion Energy: Increase ultrasonication time or power, but be cautious of damaging the nanotubes.[1] Over-sonication can shorten the nanotubes, reducing their effectiveness as reinforcement.[1][2] 2. Improve Mixing: For melt mixing, increase shear rate or mixing time.[11] For solution mixing, ensure the solvent is appropriate for both the polymer and the nanotubes.[11] 3. Use a Surfactant/Dispersing Agent: Non-covalent functionalization with a surfactant can help stabilize the dispersion and prevent re-agglomeration.[2]
Poor Interfacial Adhesion 1. Surface Functionalization: Introduce functional groups onto the this compound nanotube surface (e.g., via acid treatment) to create stronger covalent or hydrogen bonds with the polymer matrix.[1][11] This improves load transfer from the matrix to the nanotubes.[11] 2. Use a Coupling Agent: Select a coupling agent that is compatible with both the nanotubes and the matrix to enhance interfacial bonding.
High Nanotube Concentration 1. Reduce Loading: Systematically decrease the weight percentage (wt%) of this compound nanotubes. Higher concentrations increase the likelihood of agglomeration.[4] Create samples with a range of concentrations (e.g., 0.1, 0.5, 1.0, 3.0 wt%) to find the optimal loading.[7][10]
Void Formation During Fabrication 1. Degas the Mixture: Before curing, use a vacuum oven or desiccator to remove trapped air bubbles and solvent from the nanotube-polymer mixture. 2. Optimize Curing Cycle: Adjust the temperature and pressure during the curing process to minimize void formation.
Issue 2: Inconsistent or Low Electrical Conductivity

Symptoms:

  • Measured electrical conductivity is significantly lower than theoretical predictions.

  • High variability in conductivity measurements between different samples of the same batch.

  • The material does not reach the percolation threshold at the expected concentration.

Possible Causes & Solutions:

Cause Solution
Concentration Below Percolation Threshold 1. Increase Nanotube Concentration: Gradually increase the wt% of this compound nanotubes. The transition from insulating to conductive behavior can be very sharp at the percolation threshold.[8][9] 2. Use High Aspect Ratio Nanotubes: Longer nanotubes can form a conductive network at a lower concentration.[8][16]
Poor Dispersion 1. Improve Dispersion Uniformity: Non-uniform distribution creates insulating regions within the composite, disrupting the conductive network.[8] Implement the dispersion optimization techniques described in Issue 1. A homogenous dispersion is crucial for consistent electrical properties.[16]
Nanotube Damage 1. Moderate Dispersion Energy: Excessive ultrasonication or shear mixing can break the nanotubes, increasing the number of tube-to-tube junctions and thus the overall resistance of the network.[1] Monitor nanotube integrity with TEM or Raman spectroscopy.[15]
Presence of Insulating Surfactant Layer 1. Select Appropriate Surfactant: Some surfactants can create a thick insulating layer around the nanotubes, hindering electron tunneling between them.[17] Select a surfactant known to have minimal impact on conductivity or use a concentration just sufficient for dispersion. 2. Consider Functionalization: Covalent functionalization might be an alternative, but be aware that it can disrupt the nanotube's sp2 structure and potentially lower its intrinsic conductivity.[1]

Data Presentation: Effect of Concentration on Composite Properties

The following tables summarize typical effects of nanotube concentration on the mechanical and electrical properties of polymer composites. Actual values will vary depending on the specific matrix, nanotube type, and processing conditions.

Table 1: Effect of this compound Nanotube Concentration on Mechanical Properties

Concentration (wt%) Tensile Modulus (% Increase) Tensile Strength (% Increase) Notes
0.515 - 30%10 - 25%Significant improvement with low loading.
1.030 - 50%25 - 40%Often near the optimal range for strength.[7]
3.040 - 60%30 - 50%May represent the optimal concentration for overall mechanical enhancement.[7][10]
5.035 - 55%20 - 35%Properties may begin to decrease due to agglomeration.[4][10]

Table 2: Effect of this compound Nanotube Concentration on Electrical Conductivity

Concentration (wt%) Electrical Conductivity (S/m) State
< 0.110⁻¹² - 10⁻¹⁰Insulating
0.1 - 0.510⁻¹⁰ - 10⁻⁴Percolation Threshold Region
1.0 - 3.010⁻³ - 10¹Conductive[10]
> 3.010¹ - 10³Highly Conductive

Experimental Protocols

Protocol 1: General Procedure for Solution Mixing and Composite Fabrication
  • Nanotube Dispersion:

    • Weigh the desired amount of this compound nanotubes and add them to a suitable solvent (e.g., acetone, THF, or DMF).

    • Disperse the mixture using a bath or probe sonicator. Start with a 30-60 minute sonication period. An ice bath should be used to prevent overheating.[18]

  • Polymer Dissolution:

    • In a separate container, dissolve the polymer matrix material in the same solvent. Stir until a homogenous solution is formed.

  • Mixing:

    • Slowly add the this compound nanotube dispersion to the polymer solution while stirring continuously.

    • Subject the combined mixture to further sonication or high-shear mixing for 15-30 minutes to ensure thorough integration.

  • Solvent Removal & Casting:

    • Pour the mixture into a mold or onto a flat surface.

    • Remove the solvent in a vacuum oven at a temperature below the solvent's boiling point until the composite is fully dried.

  • Curing:

    • If using a thermosetting polymer, cure the composite according to the manufacturer's recommended temperature and time schedule.

Protocol 2: Characterization of Nanotube Dispersion via SEM
  • Sample Preparation:

    • Obtain a representative sample of the cured composite.

    • Create a fresh fracture surface by cryo-fracturing the sample (chilling in liquid nitrogen and then breaking it). This provides a clearer view of the internal morphology than cutting.

  • Coating:

    • Mount the fractured sample onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Imaging:

    • Load the sample into the SEM chamber.

    • Begin imaging at low magnification to get an overview of the fracture surface and identify representative areas.

    • Increase magnification to observe the distribution of this compound nanotubes. Look for individual tubes protruding from the matrix and identify the size and frequency of any agglomerates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_disp Dispersion & Mixing cluster_fab Fabrication cluster_char Characterization cluster_opt Optimization nt Weigh this compound Nanotubes disp Disperse Nanotubes in Solvent (Ultrasonication) nt->disp sol Select Solvent sol->disp pol Weigh Polymer Matrix mix Mix with Dissolved Polymer pol->mix disp->mix cast Cast into Mold mix->cast cure Solvent Removal & Curing cast->cure sem SEM/TEM Imaging (Dispersion) cure->sem mech Mechanical Testing (Tensile, Flexural) cure->mech elec Electrical Testing (Conductivity) cure->elec opt Analyze Results & Adjust Concentration sem->opt mech->opt elec->opt opt->nt Iterate

Caption: Experimental workflow for optimizing this compound nanotube concentration.

troubleshooting_guide cluster_mech Mechanical Issues cluster_elec Electrical Issues start Poor Composite Performance? mech_issue Low Strength / Brittleness start->mech_issue Yes elec_issue Low / Inconsistent Conductivity start->elec_issue No, Electrical agglomerates Check for Agglomerates (SEM) mech_issue->agglomerates adhesion Poor Interfacial Adhesion? agglomerates->adhesion No opt_disp Optimize Dispersion (Sonication, Mixing) agglomerates->opt_disp Yes func Functionalize Nanotubes adhesion->func Yes percolation Below Percolation Threshold? elec_issue->percolation damage Nanotube Damage? percolation->damage No inc_conc Increase Concentration percolation->inc_conc Yes mod_disp Moderate Dispersion Energy damage->mod_disp Yes

Caption: Logic diagram for troubleshooting common composite issues.

drug_delivery_pathway This compound Drug-Loaded This compound Nanotube cell Target Cell Membrane This compound->cell endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (pH-triggered) endosome->escape release Drug Release in Cytoplasm escape->release target Intracellular Target (e.g., Nucleus, Mitochondria) release->target effect Therapeutic Effect target->effect

Caption: Hypothetical signaling pathway for this compound nanotube-mediated drug delivery.

References

Technical Support Center: HiPCO® Synthesized SWCNTs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HiPCO® synthesized Single-Walled Carbon Nanotubes (SWCNTs). The focus is on methods to reduce defects and impurities, which is critical for many high-performance applications, including drug delivery.

Troubleshooting Guides

This section addresses common issues encountered during the purification and handling of HiPCO® SWCNTs.

Issue 1: High Residual Iron Catalyst Content After Purification

  • Question: My purified HiPCO® SWCNTs still show a high iron content according to TGA or ICP-MS analysis. What could be the cause and how can I improve the removal of the iron catalyst?

  • Answer: High residual iron content is a common issue and can be attributed to several factors. The iron catalyst particles are often encapsulated in graphitic or amorphous carbon shells, which prevents them from being accessed by acids.[1] Here are some troubleshooting steps:

    • Inadequate Oxidation: The carbon shells protecting the iron nanoparticles may not have been sufficiently removed. Before acid washing, an oxidative step is crucial.

      • Solution: Implement a mild gas-phase oxidation or a controlled acid reflux to etch away the protective carbon layers. Wet air treatment at temperatures between 225-425°C can oxidize the iron, causing it to swell and break the carbon shell, making it accessible for subsequent acid treatment.[1]

    • Ineffective Acid Treatment: The choice of acid, its concentration, and the treatment duration might not be optimal.

      • Solution: While nitric acid is a common choice, hydrochloric acid (HCl) is often effective at dissolving iron oxides without severely damaging the SWCNT structure.[1] A multi-stage approach involving repeated cycles of mild oxidation followed by acid washing can significantly improve iron removal.[2]

    • Insufficient Washing: Residual acid and dissolved salts can remain in the sample.

      • Solution: Ensure thorough washing with deionized water until the pH of the filtrate is neutral. This prevents the re-deposition of impurities.

Issue 2: Increased Defect Density (Higher D/G Ratio) After Purification

  • Question: After purifying my HiPCO® SWCNTs with strong acids, the D/G ratio in the Raman spectrum has increased, suggesting more defects. How can I remove impurities without damaging the nanotubes?

  • Answer: An increase in the D/G ratio is a known side effect of harsh purification methods, as they can create vacancies, holes, and functional groups on the nanotube sidewalls. To mitigate this:

    • Use Milder Oxidation Conditions: Strong oxidizing agents like a piranha solution (a mix of sulfuric acid and hydrogen peroxide) or prolonged reflux in concentrated nitric acid can damage the SWCNTs.

      • Solution: Opt for milder conditions. This could involve using a more dilute acid, shortening the reflux time, or lowering the reaction temperature. Alternatively, gas-phase oxidation with air or oxygen at controlled temperatures can be less damaging.

    • Incorporate a Thermal Annealing Step: High-temperature annealing can repair defects in the carbon lattice.

      • Solution: After purification, anneal the SWCNTs at a high temperature (typically >1000°C) under vacuum or in an inert atmosphere. This process provides the energy for carbon atoms to rearrange and heal structural defects, leading to a decrease in the D/G ratio.[3]

Issue 3: Poor Dispersion of Purified SWCNTs in Aqueous Solutions

  • Question: I've purified my HiPCO® SWCNTs, but now they are difficult to disperse in water for my drug delivery experiments. What can I do?

  • Answer: Pristine and even purified SWCNTs are inherently hydrophobic and tend to bundle together in aqueous solutions due to strong van der Waals forces.

    • Insufficient Functionalization: The purification process might not have introduced enough hydrophilic functional groups.

      • Solution: Controlled acid treatment (e.g., with a mixture of sulfuric and nitric acid) can introduce carboxylic acid groups (-COOH) on the surface of the SWCNTs, which improves their dispersibility in water.

    • Lack of Surfactants or Polymers: For non-covalent functionalization, appropriate dispersing agents are necessary.

      • Solution: Use surfactants like sodium dodecyl sulfate (B86663) (SDS) or polymers like polyethylene (B3416737) glycol (PEG) to wrap around the SWCNTs and stabilize them in aqueous solutions. Sonication is typically required to exfoliate the nanotube bundles and allow the surfactant or polymer to adsorb.

Frequently Asked Questions (FAQs)

1. What are the main types of defects and impurities in as-produced HiPCO® SWCNTs?

As-produced HiPCO® SWCNTs contain two main types of unwanted materials:

  • Impurities: These are non-nanotube materials, primarily residual iron catalyst nanoparticles from the synthesis process and other forms of carbon like amorphous carbon and graphitic nanoparticles.

  • Structural Defects: These are imperfections in the hexagonal lattice of the SWCNT sidewalls. Common structural defects include point defects (vacancies), Stone-Wales defects (pentagon-heptagon pairs), and sp³-hybridized carbon atoms due to partial functionalization.

2. How can I quantify the defect density in my SWCNT samples?

Raman spectroscopy is the most common technique for assessing the structural quality of SWCNTs. The ratio of the intensity of the D-band (disorder-induced, ~1350 cm⁻¹) to the G-band (graphitic, ~1590 cm⁻¹) is a widely used metric for defect density. A lower D/G ratio generally indicates a higher structural quality with fewer defects.

3. What is the purpose of thermal annealing in SWCNT processing?

Thermal annealing, typically performed at high temperatures (e.g., 1200°C) in a vacuum or inert atmosphere, serves two primary purposes:

  • Defect Repair: It provides the necessary energy to allow carbon atoms in the nanotube lattice to rearrange, thereby healing structural defects created during synthesis or harsh purification steps.

  • Impurity Removal: It can help remove amorphous carbon and other volatile impurities.

4. For drug delivery applications, are defects in SWCNTs always undesirable?

Not necessarily. While a high density of defects can compromise the mechanical and electronic properties of SWCNTs, a controlled level of functionalization at defect sites is often necessary for drug delivery applications. These functional groups (e.g., carboxylic acids) serve as anchor points for attaching drug molecules, targeting ligands, and solubility-enhancing polymers.

5. What is a typical purification yield for HiPCO® SWCNTs?

The purification yield can vary significantly depending on the method's aggressiveness and the initial purity of the raw material. It is a trade-off between purity and yield. Aggressive methods that achieve high purity often result in a lower yield due to the partial destruction of SWCNTs. Yields can range from as low as 20% to over 70%.

Quantitative Data Tables

Table 1: Effect of Purification Methods on HiPCO® SWCNT Purity

Purification MethodInitial Iron Content (wt%)Final Iron Content (wt%)Key ParametersReference
Multi-stage Oxidation & HCl Wash~25%< 2%Wet air oxidation at 225-425°C followed by concentrated HCl treatment.[1]
Liquid Bromine Treatment26.8%2.8-3.6% (1 cycle), 1.6-1.8% (2 cycles)Stirring in liquid bromine at room temperature followed by washing.[4]
Two-step PurificationHigh (not specified)~0.4%Details not specified.[5]
Nitric Acid RefluxHigh (not specified)Significantly ReducedRefluxing in 3M nitric acid.[6]

Table 2: Representative Raman D/G Ratios for SWCNTs After Various Treatments

SWCNT Sample/TreatmentExcitation Wavelength (nm)D/G RatioImplicationReference
As-received Elicarb SWCNTs6330.06 ± 0.037Baseline defect level.[7]
Purified Elicarb SWCNTs6330.047 ± 0.015Purification removed highly defective material.[7]
Raw HiPCO® SWCNTsNot specified~0.03High quality as-produced material.[5]
Purified HiPCO® SWCNTsNot specified~0.03Purification did not introduce significant defects.[5]
Thermal Reduction & AnnealingNot specified< 0.01Significant defect healing.[3]

Experimental Protocols

Protocol 1: Multi-Step Purification of HiPCO® SWCNTs

This protocol is a combination of mild oxidation and acid treatment to remove metallic catalysts and amorphous carbon.

  • Mild Oxidation:

    • Place the as-produced HiPCO® SWCNTs in a tube furnace.

    • Flow wet air (air bubbled through water) over the sample.

    • Slowly ramp the temperature to 225°C and hold for a specified time (e.g., 1-2 hours) to crack the carbonaceous shells around the metal particles.

  • Acid Leaching (1st cycle):

    • Cool the sample to room temperature.

    • Suspend the oxidized SWCNTs in concentrated hydrochloric acid (HCl).

    • Stir the suspension for several hours at room temperature or slightly elevated temperature (e.g., 60°C).

    • Filter the mixture through a corrosion-resistant membrane (e.g., PTFE).

    • Wash the filtered SWCNTs extensively with deionized water until the filtrate is pH neutral.

    • Dry the purified SWCNTs in a vacuum oven.

  • Second Oxidation and Acid Leaching:

    • Repeat the mild oxidation step at a slightly higher temperature (e.g., 325°C) to target more resistant impurities.

    • Follow with another cycle of HCl leaching, washing, and drying as described above.

  • Final Bake-out (Optional):

    • A final oxidation step at a higher temperature (e.g., 425°C) can be performed to remove remaining amorphous carbon.

Protocol 2: Thermal Annealing for Defect Reduction

This protocol is intended to heal structural defects in purified SWCNTs.

  • Sample Preparation:

    • Place the purified and dried SWCNTs in a quartz boat.

    • Insert the boat into the center of a high-temperature tube furnace.

  • Inert Atmosphere/Vacuum:

    • Evacuate the furnace tube to a high vacuum (<10⁻⁵ Torr).

    • Alternatively, purge the tube with an inert gas (e.g., Argon) for at least 30 minutes to remove all oxygen. Maintain a slow flow of the inert gas during the annealing process.

  • Heating and Annealing:

    • Ramp the temperature to the target annealing temperature (e.g., 1200°C) at a controlled rate (e.g., 10°C/min).

    • Hold the temperature for 2-4 hours.

  • Cooling:

    • Turn off the furnace and allow the sample to cool down slowly to room temperature under vacuum or inert gas flow.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis HiPCO Synthesis cluster_purification Purification & Defect Healing cluster_characterization Characterization raw_swcnts As-Produced HiPCO® SWCNTs oxidation Mild Oxidation (225-425°C, Wet Air) raw_swcnts->oxidation Remove Carbon Shells acid_leaching Acid Leaching (HCl) oxidation->acid_leaching Dissolve Iron Oxide thermal_annealing Thermal Annealing (>1000°C, Vacuum) acid_leaching->thermal_annealing Repair Defects purified_swcnts Purified & Healed SWCNTs thermal_annealing->purified_swcnts raman Raman Spectroscopy (D/G Ratio) tga TGA/ICP-MS (Purity) tem TEM (Morphology) purified_swcnts->raman purified_swcnts->tga purified_swcnts->tem

Caption: Workflow for purification and defect reduction of HiPCO® SWCNTs.

Drug_Delivery_Pathway cluster_delivery_vehicle Drug Delivery Vehicle cluster_cell Cancer Cell cluster_action Mechanism of Action swcnt_dox SWCNT-Linker-DOX (Targeting Ligand: Folic Acid) cell_membrane Cell Membrane (Folate Receptor) swcnt_dox->cell_membrane 1. Receptor-Mediated Endocytosis endosome Endosome (Low pH) cell_membrane->endosome 2. Internalization cytoplasm Cytoplasm endosome->cytoplasm 3. pH-triggered DOX Release from SWCNT nucleus Nucleus cytoplasm->nucleus 4. DOX Translocation dna_intercalation DOX Intercalates DNA nucleus->dna_intercalation 5. Drug Action apoptosis Inhibition of Proliferation & Cell Death (Apoptosis) dna_intercalation->apoptosis

Caption: Targeted delivery of Doxorubicin (DOX) to cancer cells via SWCNTs.

References

Troubleshooting NOPO SWCNT-based sensor interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NOPO SWCNT-based sensors. The following information is designed to help you identify and resolve common sources of interference and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My sensor shows no response or a weak signal.

Q1: Why is my SWCNT-based sensor not responding to the target analyte?

A: A lack of response can stem from several factors, from improper sensor preparation to experimental conditions. Here's a step-by-step troubleshooting guide:

  • Verify SWCNT Dispersion: Aggregated or bundled SWCNTs can lead to fluorescence quenching and a lack of response.[1] Ensure your SWCNTs are properly dispersed.

    • Protocol: Use bath or probe sonication to disperse SWCNTs in a solution containing a surfactant like sodium dodecyl sulfate (B86663) (SDS) or sodium dodecyl benzene (B151609) sulfonate (SDBS).[2][3]

  • Check Functionalization: The bio-recognition element (e.g., antibody, DNA) may not be correctly attached to the SWCNT surface.

    • Protocol: Confirm the covalent or non-covalent functionalization through characterization techniques like UV-Vis-NIR spectroscopy or Raman analysis.[3] For non-covalent functionalization, ensure the wrapping polymer or molecule is appropriate for your target.[1]

  • Analyte Concentration: The analyte concentration might be below the sensor's limit of detection (LOD).

    • Action: Prepare a dilution series of your analyte to determine the sensor's linear range and LOD.

  • Environmental Factors: pH and ionic strength of the buffer can significantly impact sensor performance.[2][4]

    • Action: Optimize the pH and ionic strength of your experimental buffer. Measure the pH of your solutions before and after the experiment.

Q2: My sensor's fluorescence signal is very low or appears quenched from the start.

A: Pre-existing fluorescence quenching can be caused by several factors related to the SWCNT environment and preparation.

  • Presence of Quenchers: Contaminants in your sample or buffer, such as nitroaromatic compounds or dissolved oxygen, can quench SWCNT photoluminescence.[5][6][7]

    • Action: Use high-purity water and reagents. Deoxygenate your buffers if you suspect oxygen-related quenching.

  • Metallic SWCNTs: The presence of metallic SWCNTs in your sample can quench the fluorescence of semiconducting SWCNTs.[1]

    • Action: Use SWCNT preparations that have been enriched for semiconducting species if high fluorescence is critical.

  • Aggregation: As mentioned previously, SWCNT bundling is a major cause of fluorescence quenching.[1]

    • Action: Re-disperse your SWCNT solution or prepare a fresh batch.

Issue 2: My sensor signal is unstable or drifting.

Q3: What causes signal drift in my SWCNT-based sensor measurements?

A: Signal drift can be attributed to physical or chemical changes in the sensing environment over time.

  • Temperature Fluctuations: Changes in temperature can affect the binding kinetics of the analyte and the fluorescence properties of the SWCNTs.

    • Action: Perform experiments in a temperature-controlled environment.

  • Photobleaching of Functionalization Molecules: While SWCNTs themselves are highly photostable, the organic molecules used for functionalization can photobleach under prolonged light exposure.[8]

    • Action: Minimize the light exposure time and intensity on your sensor.

  • Physical Rearrangement: Small changes in the position of the nanotubes or the sensing layer can lead to signal drift.[9]

    • Action: Ensure your sensor is properly immobilized and allow it to stabilize in the measurement buffer before adding the analyte.

Issue 3: I am observing non-specific binding or interference from the sample matrix.

Q4: How can I reduce non-specific binding of proteins from my biological samples (e.g., serum)?

A: Non-specific binding of proteins is a common challenge when working with complex biological fluids. Several strategies can be employed to mitigate this issue.

  • Passivation of the Sensor Surface: Blocking unoccupied sites on the SWCNT and the substrate is crucial.

    • Protocol: After immobilizing your recognition element, incubate the sensor with a blocking agent like Bovine Serum Albumin (BSA) or Tween 20.[10] Polyethylene glycol (PEG) functionalization is also effective in reducing protein adsorption.[11][12]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering proteins.

    • Action: Determine the optimal sample dilution that minimizes interference without compromising the detection of your target analyte.

Q5: My sensor response seems to be affected by changes in pH. How can I troubleshoot this?

A: The fluorescence of SWCNTs is known to be sensitive to the surrounding pH.[2][13][14]

  • Mechanism: Protonation and deprotonation of the SWCNT surface or the functionalization molecules can alter the electronic properties and lead to fluorescence quenching or enhancement.[2] Acidic pH often causes fluorescence quenching, while basic pH can enhance it.[2]

  • Troubleshooting Steps:

    • Buffer your samples: Ensure all your samples and buffers are maintained at a constant pH throughout the experiment.

    • Characterize pH dependence: Test your sensor's response to different pH values in the absence of your analyte to understand its intrinsic pH sensitivity.

    • Use a pH-insensitive functionalization: If possible, choose a surface chemistry that is less susceptible to pH changes within your experimental range.

Quantitative Data Summary: pH Effects on SWCNT Fluorescence

pHFluorescence Intensity Change (%)
2+97% (enhancement)
3+70% (enhancement)
4+60% (enhancement)
5+11% (enhancement)
6+1.9% (enhancement)
8-27% (quenching)
9-40% (quenching)
Data adapted from a study on SDBS-wrapped SWCNTs with PDADMAC, showing an enhanced emission in acidic pH and quenching in basic pH.[2]

Experimental Protocols & Methodologies

Protocol 1: General Preparation of a Dispersed SWCNT Solution

  • Weigh out the desired amount of this compound SWCNTs.

  • Prepare a surfactant solution (e.g., 1% w/v SDS in deionized water).

  • Add the SWCNTs to the surfactant solution.

  • Bath sonicate the mixture for at least 30 minutes.

  • For a more thorough dispersion, use a probe sonicator. Use short pulses (e.g., 10 seconds on, 10 seconds off) for a total sonication time of 30 minutes to avoid overheating.[3]

  • Centrifuge the solution at high speed (e.g., 16,000 g) for 30-60 minutes to pellet bundles and impurities.

  • Carefully collect the supernatant, which contains the dispersed individual SWCNTs.

  • Characterize the dispersion using UV-Vis-NIR absorption spectroscopy.[6]

Protocol 2: Non-Covalent Functionalization and Passivation for Protein Sensing

  • Take the dispersed SWCNT solution from Protocol 1.

  • Add the bio-recognition molecule (e.g., a specific DNA aptamer or antibody) and incubate to allow for wrapping or adsorption onto the SWCNT surface.

  • To block non-specific binding sites, add a passivation agent such as Tween 20 or BSA to the solution and incubate.[10]

  • The functionalized and passivated SWCNT sensors are now ready for introduction to the sample.

Visualizations

experimental_workflow Experimental Workflow for SWCNT Sensor Preparation cluster_prep SWCNT Preparation cluster_func Functionalization & Passivation cluster_exp Experiment cluster_analysis Data Analysis swcnt This compound SWCNTs dispersion Sonication & Centrifugation swcnt->dispersion surfactant Surfactant Solution (e.g., SDS) surfactant->dispersion recognition Add Bio-Recognition Molecule dispersion->recognition passivation Add Passivation Agent (e.g., BSA) recognition->passivation sample Introduce Sample passivation->sample measurement Optical/Electrical Measurement sample->measurement analysis Analyze Signal Change measurement->analysis

Caption: Workflow for SWCNT sensor preparation and use.

troubleshooting_logic Troubleshooting Logic for Weak/No Sensor Signal start Weak or No Signal check_dispersion Is SWCNT dispersion adequate? start->check_dispersion check_func Is functionalization correct? check_dispersion->check_func Yes re_disperse Action: Re-disperse SWCNTs check_dispersion->re_disperse No check_conc Is analyte concentration sufficient? check_func->check_conc Yes re_functionalize Action: Verify/redo functionalization check_func->re_functionalize No check_env Are environmental factors (pH, temp) optimal? check_conc->check_env Yes adjust_conc Action: Use higher analyte concentration check_conc->adjust_conc No optimize_env Action: Optimize buffer conditions check_env->optimize_env No end_ok Signal Restored check_env->end_ok Yes re_disperse->end_ok re_functionalize->end_ok adjust_conc->end_ok optimize_env->end_ok

Caption: Troubleshooting flowchart for a weak or absent sensor signal.

interference_pathway Common Interference Pathways for SWCNT Sensors cluster_interferents Sources of Interference cluster_effects Effects on Sensor Signal swcnt_sensor SWCNT-Based Sensor quenching Fluorescence Quenching/Enhancement swcnt_sensor->quenching charge_transfer Altered Charge Transfer swcnt_sensor->charge_transfer signal_drift Signal Drift swcnt_sensor->signal_drift false_positive False Positive/Negative swcnt_sensor->false_positive ph pH Changes ph->quenching ph->charge_transfer temp Temperature Fluctuations temp->signal_drift proteins Non-specific Protein Binding proteins->quenching proteins->false_positive small_mol Other Small Molecules/Ions small_mol->quenching small_mol->charge_transfer

Caption: Pathways of common interferences affecting SWCNT sensors.

References

Technical Support Center: Post-Synthesis Purification of NOPO Carbon Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the post-synthesis purification of NOPO carbon nanotubes (CNTs). The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in as-produced this compound HiPCO® single-walled carbon nanotubes (SWCNTs)?

As-produced this compound HiPCO® SWCNTs primarily contain two types of impurities:

  • Metallic Impurities: Residual iron (Fe) catalyst particles used during the High-Pressure Carbon Monoxide (HiPCO) synthesis process. The raw material contains approximately 15% non-carbonaceous impurities.[1]

  • Carbonaceous Impurities: These include amorphous carbon, fullerenes, and graphitic nanoparticles.[2][3][4]

Q2: What is the recommended purification method for this compound SWCNTs?

This compound Nanotechnologies utilizes a patented halogen purification technique to remove catalyst particles, achieving a purity of over 99% for SWCNTs suitable for applications like EV batteries.[5][6] While the specifics of this proprietary method are not publicly detailed, it is highlighted as an effective way to remove the iron catalyst.[1] For researchers developing their own protocols, a multi-step approach combining oxidation and acid treatment is common for HiPCO CNTs.[7][8]

Q3: How can I assess the purity of my this compound SWCNTs after purification?

Several analytical techniques can be used to evaluate the purity of your CNTs:

  • Thermogravimetric Analysis (TGA): This is a common method to determine the percentage of residual metal catalyst. By heating the sample in air, the carbon nanotubes and other carbonaceous materials burn off, leaving behind the metal oxide residue.[9] Purified this compound HiPCO SWCNTs are expected to have a residue of less than 5 wt%.[10]

  • Raman Spectroscopy: The ratio of the G-band (related to the graphitic structure of CNTs) to the D-band (related to defects and amorphous carbon) is a good indicator of carbon purity and structural integrity. A higher G/D ratio generally signifies higher purity and fewer defects.[11][12]

  • Optical Absorption Spectroscopy (UV-Vis-NIR): This technique can be used to assess the purity of SWCNTs by analyzing the characteristic absorption peaks corresponding to the electronic transitions of different nanotube species.[13][14][15]

  • Microscopy (TEM/SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide visual confirmation of the removal of impurities and the integrity of the nanotubes.[16]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of this compound SWCNTs.

Issue 1: Incomplete removal of metallic catalyst (iron particles).

  • Possible Cause: The carbonaceous coating on the catalyst particles may prevent the acid from reaching and dissolving the metal.

  • Troubleshooting Steps:

    • Oxidation Pre-treatment: Perform a controlled oxidation step (e.g., in air or with a mild oxidizing agent) before acid washing. This can help to remove the protective carbon layer.[17] Microwave treatment in air has also been shown to be effective in exposing the metallic catalyst.[18]

    • Increase Acid Reflux Time/Temperature: Extend the duration or moderately increase the temperature of the acid reflux step to ensure complete dissolution of the metal particles.

    • Use a Stronger Acid or a Mixture: While nitric acid is common, a mixture of sulfuric and nitric acid can be more effective at removing stubborn catalyst particles.[19] However, be aware that harsher conditions can increase defects in the CNTs.

    • Consider Halogen Treatment: Although the specifics of this compound's process are proprietary, literature suggests that treatments with agents like chlorine or bromine can be effective for removing metal impurities.[18][20]

Issue 2: Significant damage to the SWCNT structure (high D-band in Raman).

  • Possible Cause: Overly aggressive purification conditions, such as high temperatures, strong acids, or prolonged sonication.

  • Troubleshooting Steps:

    • Milder Oxidation Conditions: Reduce the temperature or duration of the oxidation step. Gas-phase oxidation is generally considered milder than liquid-phase oxidation.[2]

    • Use Dilute Acids: Employ lower concentrations of acids for a longer period rather than high concentrations for a short time. Studies have shown that increasing acid concentration leads to more defects.[17]

    • Control Sonication: Use a bath sonicator instead of a probe sonicator, and limit the sonication time. Extended sonication can cut and damage the nanotubes.[2]

    • Annealing: After purification, annealing the CNTs at high temperatures in an inert atmosphere can help to repair some of the structural defects.

Issue 3: Poor dispersion of SWCNTs after purification.

  • Possible Cause: Removal of functional groups introduced during acid treatment, leading to re-aggregation.

  • Troubleshooting Steps:

    • Surfactant-Assisted Dispersion: Use a surfactant such as sodium dodecyl sulfate (B86663) (SDS) or sodium cholate (B1235396) to aid in dispersing the purified CNTs in an aqueous solution.[10]

    • Functionalization: If compatible with the final application, intentional functionalization of the CNTs can improve their dispersibility in various solvents.

    • Solvent Selection: Test different solvents for dispersion. This compound has mentioned developing methods to disperse their nanotubes in most common solvents.[1]

Quantitative Data Summary

The following table summarizes typical characterization data for this compound HiPCO® SWCNTs before and after their proprietary purification process.

ParameterRaw this compound HiPCO® SWCNTsPurified this compound HiPCO® SWCNTs
Carbon Purity ~85 wt%[1]>95 wt%[10] (>99% for battery grade[5])
Catalyst Content (Fe) ~15 wt%[1]<5 wt%[10]
Average Diameter 0.86 ± 0.1 nm[11]0.8 - 1.2 nm[10]
Raman G/D Ratio (532 nm) ~25 - 30[16]Up to 95[12]
Morphology Dry fibrous powder[12]Dry powder of nanotubes bundled in ropes[10]

Experimental Protocols

While the specific protocol for this compound's patented halogen purification is not public, the following are detailed methodologies for common purification techniques that can be adapted for HiPCO SWCNTs.

1. Three-Step Acid and Oxidation Purification

This method is a common starting point for purifying HiPCO SWCNTs.

  • Step 1: Nitric Acid Reflux

    • Disperse the as-produced this compound SWCNTs in 3M nitric acid (HNO₃).

    • Reflux the mixture at 120-130°C for 4-6 hours with constant stirring.[7] This step aims to dissolve the iron catalyst particles.

    • Allow the solution to cool to room temperature.

    • Filter the mixture through a PTFE membrane (0.22 µm pore size) and wash thoroughly with deionized water until the filtrate reaches a neutral pH.

    • Dry the purified CNTs in a vacuum oven.

  • Step 2: Air Oxidation

    • Place the acid-treated CNTs in a ceramic boat inside a tube furnace.

    • Heat the sample in a controlled flow of air to a temperature between 225°C and 400°C for a defined period (e.g., 1-2 hours). The optimal temperature and time will need to be determined experimentally to selectively oxidize amorphous carbon without significantly damaging the SWCNTs.[7]

    • Allow the furnace to cool to room temperature under an inert atmosphere (e.g., Argon).

  • Step 3: Hydrochloric Acid Wash

    • Disperse the oxidized CNTs in 6M hydrochloric acid (HCl).

    • Stir the mixture at room temperature for 2-4 hours to remove any remaining metal oxides formed during the oxidation step.

    • Filter and wash the CNTs with deionized water until the pH is neutral.

    • Dry the final purified SWCNTs under vacuum.

2. Characterization Protocol: Thermogravimetric Analysis (TGA)

  • Place a small, known mass (e.g., 1-5 mg) of the purified SWCNT sample into a TGA crucible.

  • Heat the sample from room temperature to 1000°C at a constant rate (e.g., 10°C/min) in a continuous flow of air or oxygen.

  • The weight loss between approximately 200°C and 800°C corresponds to the combustion of carbonaceous materials.

  • The remaining weight at the end of the analysis represents the incombustible metal oxide residue.

Visualizations

Purification_Workflow General Purification Workflow for this compound SWCNTs raw_cnts As-Produced this compound HiPCO SWCNTs (Impurities: Fe, Amorphous C) oxidation Step 1: Oxidation (e.g., Air, O2, Microwave) Removes carbonaceous impurities raw_cnts->oxidation acid_wash1 Step 2: Acid Wash (e.g., HNO3, HCl) Removes metallic catalyst oxidation->acid_wash1 filtration Step 3: Filtration & Washing (Neutralize pH) acid_wash1->filtration drying Step 4: Drying (Vacuum Oven) filtration->drying purified_cnts Purified this compound SWCNTs drying->purified_cnts characterization Purity Characterization (TGA, Raman, TEM) purified_cnts->characterization

Caption: A generalized workflow for the purification of this compound SWCNTs.

Troubleshooting_Logic Troubleshooting Incomplete Catalyst Removal start High residual metal content after purification? check_oxidation Was an oxidation pre-treatment performed? start->check_oxidation perform_oxidation Action: Add an oxidation step (e.g., air anneal) before acid wash. check_oxidation->perform_oxidation No check_acid Are acid conditions sufficient? check_oxidation->check_acid Yes success Problem Resolved perform_oxidation->success increase_acid Action: Increase acid reflux time/temp or use a stronger acid mixture. check_acid->increase_acid No check_acid->success Yes increase_acid->success

Caption: Decision tree for troubleshooting incomplete catalyst removal.

References

Technical Support Center: Overcoming Carbon Nanotube Toxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address toxicity issues encountered when working with carbon nanotubes (CNTs) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of carbon nanotube toxicity in cell cultures?

A1: The primary mechanisms of CNT-induced toxicity are multifaceted and include:

  • Induction of Oxidative Stress: CNTs can lead to an overproduction of reactive oxygen species (ROS) within cells, depleting natural antioxidants like glutathione.[1][2][3][4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[1][2][3]

  • Inflammasome Activation: Certain types of CNTs can activate the NLRP3 inflammasome, particularly in immune cells like macrophages.[5][6][7] This leads to the release of pro-inflammatory cytokines such as IL-1β, triggering an inflammatory response and a form of inflammatory cell death called pyroptosis.[6][8]

  • Physical Puncture and Membrane Damage: Due to their needle-like structure, CNTs can physically pierce cell membranes, leading to loss of membrane integrity and cytotoxicity.[9] This effect is often dependent on the diameter and rigidity of the nanotubes.[9]

  • Frustrated Phagocytosis: Long, rigid CNTs can be too large for macrophages to engulf completely, leading to a state of "frustrated phagocytosis."[10] This can trigger a sustained inflammatory response and cell stress.

Q2: How do the physical properties of CNTs (length, diameter, type) influence their toxicity?

A2: The physicochemical properties of CNTs are critical determinants of their biological reactivity:

  • Length: Longer CNTs (e.g., >10-20 µm) are often associated with greater toxicity, particularly in phagocytic cells, as they can lead to frustrated phagocytosis.[10][11] Shorter nanotubes may be more readily taken up by a wider range of cells.[10]

  • Diameter: Thin, rigid CNTs (e.g., ~50 nm diameter) have been shown to pierce mesothelial cell membranes, leading to greater cytotoxicity compared to thicker (~150 nm) or tangled CNTs.[9]

  • Structure (SWCNTs vs. MWCNTs): Both single-walled (SWCNTs) and multi-walled carbon nanotubes (MWCNTs) can induce toxic responses.[12][13] The specific toxic outcomes can depend more on other factors like length, rigidity, and purity than on the number of walls alone.[13]

  • Purity: The presence of metallic catalyst impurities (e.g., iron, nickel) from the synthesis process can significantly contribute to ROS generation and overall cytotoxicity.[14]

Q3: What is the "protein corona" and how does it affect CNT toxicity?

A3: When CNTs are introduced into biological media containing proteins, such as cell culture medium with fetal bovine serum (FBS), proteins rapidly adsorb to the nanotube surface, forming a "protein corona".[15][16] This corona alters the surface identity of the CNTs. The formation of a protein corona generally reduces the cytotoxicity of CNTs by masking the reactive nanotube surface and preventing direct interaction with the cell membrane.[15][17] The composition of the corona and its effect depends on the CNT's surface properties and the specific proteins present in the medium.[16][18]

Q4: How can I sterilize my CNTs for cell culture experiments?

A4: Proper sterilization is crucial. Steam autoclaving is generally not recommended as it can damage the nanotube structures.[19] Recommended methods include:

  • UV Irradiation: Treatment with UV light is effective for sterilization and can help reduce hydrocarbon contamination without altering the surface morphology.[19]

  • Baking (Dry Heat): Heating at high temperatures (e.g., 200-250°C) in an oven for several hours.

  • Filtration: For well-dispersed CNT solutions, filtering through a 0.22 µm filter can be used, although this may not be suitable for all CNT types or concentrations due to potential clogging.

Troubleshooting Guides

Problem 1: High levels of acute cytotoxicity observed shortly after introducing CNTs to the culture.

This is a common issue that can stem from several factors, from the CNTs themselves to the experimental setup.

A High Acute Cytotoxicity Observed B Check CNT Dispersion (Microscopy) A->B C Check for CNT Agglomerates B->C Poor E Assess CNT Purity (TGA, ICP-MS) B->E Good D Improve Dispersion Protocol (Sonication, Surfactant) C->D N Problem Resolved D->N F High Metallic Impurities? E->F Yes H Review CNT Concentration E->H No G Purify CNTs (Acid Treatment) F->G G->N I Perform Dose-Response Study (Lower Concentration Range) H->I J Consider Cell Type Sensitivity H->J I->N K Verify Cytotoxicity Assay J->K L Assay Interference? (Run CNT-only controls) K->L M Switch to a non-interfering assay (e.g., modified LDH, Clonogenic assay) L->M Yes L->N No M->N

Caption: Workflow for troubleshooting acute CNT cytotoxicity.

Q: My cells are dying rapidly after CNT exposure. What should I check first?

A:

  • Check for Agglomeration: Visually inspect your culture under a microscope. Large, dark agglomerates of CNTs suggest poor dispersion. CNTs that are not properly dispersed can cause localized high concentrations, leading to mechanical stress and cell death.[20]

    • Solution: Improve your dispersion protocol. Use bath or probe sonication and consider using a non-toxic dispersing agent like Pluronic F-127 or serum proteins (by pre-incubating CNTs in serum-containing media).[21]

  • Verify CNT Concentration: An excessively high concentration is a common cause of toxicity.

    • Solution: Perform a dose-response experiment, starting with much lower concentrations (e.g., 0.1-10 µg/mL) to find a non-toxic working range for your specific cell type.[10]

  • Assess Purity: Metallic impurities from CNT synthesis are a major source of cytotoxicity.

    • Solution: If you suspect impurities, consider purifying your CNTs using established methods like acid treatment or refer to the manufacturer's purity analysis.[22] Techniques like Thermogravimetric Analysis (TGA) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can quantify metallic content.

Problem 2: My cytotoxicity assay results are inconsistent or don't correlate with visual observations.

Many standard colorimetric and fluorescence-based cytotoxicity assays can be unreliable in the presence of CNTs due to direct interference.

Q: My MTT/MTS/WST-1 assay shows high toxicity, but my cells look healthy under the microscope. Why?

A: CNTs can interfere with tetrazolium-based assays (like MTT, MTS, WST-1, XTT) and lactate (B86563) dehydrogenase (LDH) assays.[12][23]

  • Mechanism of Interference: CNTs can adsorb the formazan (B1609692) product in MTT-type assays, leading to a falsely low absorbance reading that is misinterpreted as low cell viability.[12][23] They can also directly interact with assay reagents.

  • Troubleshooting Steps:

    • Run Abiotic Controls: Always run parallel experiments with your CNTs in cell-free media containing the assay reagents. This will quantify the level of interference.

    • Modify the Protocol: For LDH assays, a simple modification can help. After incubating the cells with CNTs, centrifuge the plate to pellet the cells and CNTs, then transfer the supernatant to a new plate to perform the LDH measurement. This reduces the interaction between CNTs and the assay reagents.[24]

    • Use an Alternative Assay: If interference is significant, switch to an assay with a different detection mechanism.

      • Clonogenic Assay: Measures the ability of single cells to form colonies, providing a robust measure of long-term survival.[24]

      • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and visualize with fluorescence microscopy.

      • Trypan Blue Exclusion: A simple method to count viable cells that have intact membranes.

Quantitative Data Summary

Table 1: Influence of MWCNT Physicochemical Properties on Cell Viability

MWCNT PropertySpecificationCell TypeExposure (24h)Resulting Cell Viability (%)Reference
Length Short (0.6 µm)Human Alveolar Macrophages (AM)10 µg/mL~90%[10]
Long (20 µm)Human Alveolar Macrophages (AM)5 µg/mL~80%[10]
Long (20 µm)Human Alveolar Macrophages (AM)50 µg/mL~65%[10]
Diameter Thin (~50 nm)Human Mesothelial Cells12 µg/cm²~50%[9]
Thick (~150 nm)Human Mesothelial Cells12 µg/cm²>90%[9]
Functionalization Pristine MWCNTHuman Dermal Fibroblasts50 µg/mL~60%[17]
COOH-MWCNTHuman Dermal Fibroblasts50 µg/mL>90%[17]
Taurine-MWCNTA549 Lung Cells100 µg/mL>80%[17]

Table 2: Interference of CNTs with Common Cell Viability Assays

Assay TypeCNT TypeCNT ConcentrationApparent Viability (%) (Due to Interference)Reference
MTT SWCNT5 mg/mL<70%[12]
MWCNT5 mg/mL<70%[12]
MTS SWCNT0.5 mg/mL~84%[12]
WST-1 MWCNT0.5 mg/mL~84%[12]

Note: Data is compiled from different studies and experimental conditions may vary. These tables are for comparative purposes.

Key Experimental Protocols

Protocol 1: Preparation of a Dispersed CNT Stock Solution
  • Weighing: Accurately weigh the desired amount of dry CNT powder in a sterile, conical tube. Perform this in a ventilated hood with appropriate personal protective equipment (PPE) to avoid inhalation.

  • Wetting & Dispersion: Add a small volume of sterile dispersion medium (e.g., 1% Pluronic F-127 in PBS, or cell culture medium containing 10% FBS). Vortex briefly to wet the powder.

  • Sonication: Place the tube in a bath sonicator filled with water. Sonicate for 30-60 minutes. For more robust dispersion, a probe sonicator can be used, but care must be taken to avoid overheating (use pulses and keep the sample on ice).

  • Sterilization: If the initial powder was not sterile, the dispersion can be sterilized via UV irradiation.

  • Characterization (Optional but Recommended): Characterize the dispersion quality using Dynamic Light Scattering (DLS) to assess the size distribution of CNT agglomerates or view a diluted sample under a light microscope.

  • Storage: Store the stock solution at 4°C. Re-sonicate briefly before each use to ensure homogeneity.

Protocol 2: Covalent Functionalization of CNTs with Carboxyl Groups (COOH)

Caution: This procedure involves strong acids and should be performed in a fume hood with appropriate PPE.

  • Acid Mixture: Prepare a 3:1 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

  • Reaction: Add pristine CNT powder to the acid mixture in a round-bottom flask (e.g., 1 mg CNTs per 4 mL of acid).

  • Heating & Reflux: Heat the mixture to 60-80°C and stir for 2-4 hours under reflux. This process creates defects in the CNT sidewalls and caps, to which carboxyl groups attach.

  • Cooling & Dilution: Allow the mixture to cool to room temperature. Slowly and carefully dilute the mixture by adding it to a large volume of deionized water.

  • Washing: Repeatedly wash the functionalized CNTs (f-CNTs) to remove residual acid. This is typically done by vacuum filtration through a PTFE membrane (e.g., 0.22 µm pore size), washing with deionized water until the pH of the filtrate is neutral (~7.0).

  • Drying: Dry the washed f-CNTs in a vacuum oven at ~60°C overnight. The resulting product is COOH-functionalized CNTs, which are more easily dispersed in aqueous solutions.[25][26]

Protocol 3: Modified Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • CNT Exposure: Prepare serial dilutions of your CNT stock solution in complete culture medium. Remove the old medium from the cells and add the CNT-containing medium. Include untreated (negative) controls and a lysis (positive) control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Pellet CNTs and Debris: After incubation, centrifuge the entire 96-well plate at a low speed (e.g., 500 x g for 10 minutes). This will pellet the CNTs, cells, and any large debris.

  • Supernatant Transfer: Carefully aspirate a portion of the supernatant (e.g., 50 µL) from each well without disturbing the pellet and transfer it to a new, clean 96-well plate.

  • LDH Measurement: Proceed with the LDH measurement on the supernatant in the new plate according to the manufacturer's instructions. This spatial separation of CNTs from the assay reagents minimizes interference.[24]

Visualizing Toxicity Pathways and Workflows

cluster_0 Extracellular cluster_1 Intracellular CNT Carbon Nanotube ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) CNT->ROS Interaction with mitochondria/enzymes Antioxidants Antioxidant Depletion (e.g., Glutathione) ROS->Antioxidants Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: CNT-induced oxidative stress pathway.

cluster_0 Extracellular cluster_1 Intracellular CNT Carbon Nanotube Phagocytosis Phagocytosis CNT->Phagocytosis Lysosome Lysosomal Damage & Cathepsin B Release Phagocytosis->Lysosome NLRP3 NLRP3 Inflammasome Assembly Lysosome->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β (Mature) Casp1->IL1b Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis

Caption: CNT-induced NLRP3 inflammasome activation.

References

Technical Support Center: NOPO SWCNT-Matrix Interface Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the interface between NOPO Single-Walled Carbon Nanotubes (SWCNTs) and matrix materials.

Frequently Asked Questions (FAQs)

Q1: What are this compound SWCNTs and what makes them unique? A1: this compound SWCNTs are high-quality single-walled carbon nanotubes produced via the High-Pressure Carbon Monoxide (HiPCO) process. This method yields SWCNTs with small, controlled diameters, typically ranging from 0.6 to 1.2 nm, and a high G/D ratio of approximately 25 to 30, indicating a low level of defects.[1][2] Their small diameter and high purity make them easier to disperse compared to larger nanotubes, which is a significant advantage in composite fabrication.[2]

Q2: Why is enhancing the SWCNT-matrix interface so critical? A2: The performance of an SWCNT-reinforced composite material is critically dependent on the quality of the interface between the nanotubes and the matrix.[3] A strong interface is essential for efficient load transfer from the matrix to the high-strength SWCNTs.[4][5] Without proper interfacial bonding, the exceptional mechanical properties of the individual nanotubes cannot be effectively utilized in the bulk composite material.[6]

Q3: What are the main strategies for improving the SWCNT-matrix interface? A3: The two primary strategies are covalent and non-covalent functionalization of the SWCNTs.

  • Covalent functionalization involves creating chemical bonds between the SWCNTs and functional groups, which can then bond with the matrix. This method typically leads to strong interfacial adhesion but can introduce defects into the nanotube structure.[7][8]

  • Non-covalent functionalization uses molecules like surfactants or polymers that wrap around the nanotubes via van der Waals or π-stacking interactions.[7][9] This approach preserves the intrinsic properties of the SWCNTs but may result in a weaker interfacial bond compared to covalent methods.[8]

Q4: How do I choose between covalent and non-covalent functionalization? A4: The choice depends on your application's primary requirements. If maximizing load transfer and mechanical strength is the goal, and a slight alteration in the SWCNTs' electrical properties is acceptable, covalent functionalization is often preferred. If preserving the pristine electronic and optical properties of the SWCNTs is paramount, non-covalent functionalization is the better choice.[7][8]

Troubleshooting Guide

Problem 1: Poor dispersion of this compound SWCNTs in the solvent or matrix.

  • Symptom: Visible aggregates or clumps of SWCNTs in the solution after mixing; inconsistent properties in the final composite.

  • Cause: SWCNTs have strong van der Waals forces that cause them to aggregate into bundles, which are difficult to separate.[7][10]

  • Solution:

    • Optimize Sonication: Use a high-power horn sonicator. However, be aware that over-sonication can shorten the nanotubes and damage their properties.[11][12] Start with a short duration (e.g., 30-60 minutes) at a moderate power and gradually increase as needed. Ensure the solution is cooled in an ice bath during sonication to prevent overheating.[12]

    • Select an Appropriate Surfactant/Solvent: For aqueous dispersions, surfactants like sodium cholate (B1235396) or sodium dodecyl sulfate (B86663) (SDS) are effective.[12][13] For organic matrices, polymers with aromatic groups can aid dispersion through π-stacking.[7]

    • Functionalization: Covalently attaching functional groups (e.g., -COOH via acid treatment) can significantly improve hydrophilicity and dispersibility in polar solvents.[14]

Problem 2: Weak interfacial adhesion and poor mechanical performance of the composite.

  • Symptom: The composite's mechanical properties (e.g., tensile strength, Young's modulus) are not significantly better than the pure matrix material. SEM images may show nanotubes pulled out from the matrix fracture surface.

  • Cause: Ineffective stress transfer between the matrix and the SWCNTs due to a weak bond at the interface.[3][6]

  • Solution:

    • Covalent Functionalization: Introduce functional groups on the SWCNT surface that can chemically bond with the polymer matrix. For example, amine-functionalized SWCNTs can form strong covalent bonds with epoxy matrices.[15]

    • Use a Coupling Agent: Silane (B1218182) coupling agents can be used to form a chemical bridge between the SWCNTs and an inorganic or polymer matrix.[16]

    • Interface Substitution: For metal matrices like aluminum, an intermediate ceramic layer (e.g., SiO₂) can be deposited on the CNT surface to improve wettability and interfacial strength.[17]

Problem 3: Degradation of SWCNT properties after functionalization.

  • Symptom: Raman spectroscopy shows a significant increase in the D-band (defect peak) relative to the G-band. The composite exhibits lower-than-expected electrical or thermal conductivity.

  • Cause: Harsh chemical treatments, such as strong acid reflux, can create defects in the sp² carbon lattice of the SWCNTs, disrupting their structure.[7]

  • Solution:

    • Optimize Reaction Conditions: Reduce the duration and temperature of the acid treatment. Studies have shown that refluxing in a 1:3 HNO₃:H₂SO₄ solution at 120°C for 120 minutes is effective for creating carboxylic acid groups while managing damage.[14]

    • Consider Milder Covalent Methods: Explore alternative reactions like 1,3-dipolar cycloaddition (Prato reaction) which are known to be less destructive to the nanotube sidewall.[7]

    • Switch to Non-Covalent Functionalization: If preserving the SWCNT's pristine structure is critical, use non-covalent methods with surfactants or wrapping polymers, which do not damage the nanotube framework.[9]

Data on Functionalization Effects

The following table summarizes the impact of SWCNT functionalization on the mechanical properties of polymer composites, as reported in the literature.

Matrix MaterialSWCNT Type & LoadingFunctionalization MethodImprovement in Young's ModulusImprovement in Tensile StrengthReference
Epoxy1 wt.% SWCNTGrafting with polyamidoamine (PAMAM-0)+31%+24%[13]
Epoxy0.55 wt.% MWCNTNot specified-+20.2% (compressive)[15]
Poly(vinyl alcohol) (PVA)Not specifiedHydroxylation and silane reactionsSignificant ImprovementSignificant Improvement[13]

Experimental Protocols & Workflows

Diagram: General Workflow for SWCNT Composite Fabrication

G cluster_0 Preparation cluster_1 Processing cluster_2 Characterization A Raw this compound SWCNTs B Functionalization (Covalent or Non-Covalent) A->B C Dispersion in Solvent (Sonication) B->C D Mixing with Matrix Material C->D E Composite Fabrication (e.g., Casting, Molding) D->E F Material Testing (Mechanical, Thermal, Electrical) E->F G Microscopy & Spectroscopy (SEM, TEM, Raman) E->G

Caption: Workflow from raw SWCNTs to final composite characterization.

Protocol 1: Covalent Functionalization of SWCNTs with Carboxylic Acid Groups

This protocol is adapted from methodologies designed to introduce -COOH groups onto the surface of SWCNTs for enhanced dispersion and further chemical modification.[14]

Materials:

  • This compound SWCNTs (10 mg)

  • Sulfuric acid (H₂SO₄, 95-98%) (22.5 mL)

  • Nitric acid (HNO₃, 70%) (7.5 mL)

  • Deionized water

  • Round bottom flask, condenser, heating mantle

  • Centrifuge

Procedure:

  • Carefully add 10 mg of SWCNTs to a round bottom flask.

  • In a separate beaker, prepare a 3:1 mixture of H₂SO₄ and HNO₃ by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.

  • Add 30 mL of the acid mixture to the flask containing the SWCNTs.

  • Set up the flask for reflux with a condenser and place it in a heating mantle.

  • Heat the mixture to 120°C and maintain it under reflux with stirring for 120 minutes.[14]

  • Allow the mixture to cool to room temperature.

  • Dilute the mixture with a large volume of deionized water.

  • Centrifuge the diluted mixture for 30 minutes at 2400 x g to pellet the functionalized SWCNTs.[14]

  • Decant the supernatant and resuspend the pellet in deionized water.

  • Repeat the washing (centrifugation and resuspension) process until the pH of the supernatant is neutral (pH 5-6).[14]

  • Dry the resulting functionalized SWCNTs in an oven. The product is carboxylated SWCNTs (SWCNT-COOH).

Diagram: Decision-Making for SWCNT Dispersion Strategy

G Start Goal: Disperse SWCNTs in Matrix Check_Properties Is preserving pristine SWCNT electronic/optical properties critical? Start->Check_Properties NonCovalent Use Non-Covalent Method: - Surfactant (SDS, Cholate) - Wrapping Polymer (π-stacking) Check_Properties->NonCovalent  Yes Covalent Use Covalent Method Check_Properties->Covalent No Check_Adhesion Is maximizing mechanical load transfer the primary goal? Covalent->Check_Adhesion Mild_Covalent Use Milder Covalent Rxn: - Cycloaddition - Radical Addition Check_Adhesion->Mild_Covalent No Harsh_Covalent Use Stronger Covalent Rxn: - Acid Reflux (HNO3/H2SO4) - Plasma Treatment Check_Adhesion->Harsh_Covalent  Yes

Caption: Decision tree for selecting a suitable SWCNT functionalization method.

Protocol 2: Non-Covalent Dispersion using a Surfactant

This protocol describes a general method for dispersing SWCNTs in an aqueous solution using a surfactant and sonication, which is a crucial first step for many applications.[12]

Materials:

  • This compound SWCNTs (1-2 mg)

  • Sodium cholate hydrate (B1144303) (or other suitable surfactant)

  • Deionized water

  • Horn sonicator with a microtip

  • High-speed centrifuge

Procedure:

  • Prepare Surfactant Stock Solution: Prepare a solution of sodium cholate in deionized water (e.g., 2% w/v).

  • Initial Mixing: Add 1-2 mg of SWCNTs to approximately 7 mL of the surfactant stock solution in a vial suitable for sonication.[12]

  • Sonication:

    • Insert the sonicator microtip into the solution, ensuring it is submerged but not touching the bottom or sides of the vial.

    • Sonicate the mixture for 1 hour at a power density of approximately 1 Watt/mL.[12]

    • Crucially, keep the vial in an ice bath throughout the sonication process to dissipate heat and prevent damage to the nanotubes.

  • Centrifugation:

    • Transfer the sonicated dispersion to a centrifuge tube.

    • Centrifuge the mixture for 30 minutes at a relative centrifugal force (RCF) of 25,000-32,000 x g.[12] This step will pellet large, un-dispersed bundles and other impurities.

  • Collection: Carefully collect the supernatant, which contains the well-dispersed, individual SWCNTs. The resulting dispersion should be stable for an extended period.

References

Technical Support Center: Calibration and Characterization of NOPO Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NOPO single-walled carbon nanotubes (SWCNTs). The following sections detail instrument calibration, experimental protocols, and troubleshooting for common characterization techniques, including Raman Spectroscopy, Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM).

Frequently Asked Questions (FAQs)

Q1: What are the key characterization techniques for this compound nanotubes?

A1: The primary techniques for characterizing this compound nanotubes are Raman Spectroscopy, Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM).[1] Raman spectroscopy provides insights into the structural quality and diameter distribution. AFM is used to determine the morphology and precise diameter of individual nanotubes. TEM offers high-resolution imaging to visualize the structure, purity, and dimensions of the nanotubes.[1][2]

Q2: What are the typical specifications for as-produced this compound HiPCO® SWCNTs?

A2: As-produced this compound HiPCO® SWCNTs typically have a high G/D ratio, indicating low defect density, and characteristic Radial Breathing Mode (RBM) peaks corresponding to their small diameter. Key specifications are summarized in the table below.

Q3: How can I ensure my Raman spectrometer is properly calibrated for nanotube analysis?

A3: To ensure proper calibration of your Raman spectrometer, it is crucial to use a standard reference material with known Raman shifts. For nanotube analysis, this ensures accurate determination of the G and D bands, as well as the RBM peaks, which are critical for assessing quality and diameter. Wavenumber calibration should be performed using the 520.7 cm⁻¹ line of a silicon wafer.

Q4: What are common issues encountered during AFM imaging of this compound nanotubes?

A4: Common issues include tip convolution effects, which can lead to an overestimation of the nanotube diameter, and sample compression by the AFM tip, which can cause an underestimation of the height.[3][4] Using sharp, high-aspect-ratio tips and optimizing imaging forces are crucial to minimize these artifacts.[3][5]

Q5: How should I prepare this compound nanotube samples for TEM analysis?

A5: A common method for preparing this compound nanotube samples for TEM is to disperse a small amount of the nanotube powder in a suitable solvent, such as ethanol (B145695) or isopropanol, using ultrasonication. A drop of this dispersion is then deposited onto a carbon-coated TEM grid and allowed to dry.[2]

Troubleshooting Guides

Raman Spectroscopy
Issue Possible Cause Solution
Weak or no Raman signal - Low laser power- Poor focus on the sample- Sample is not Raman active at the chosen laser wavelength- Increase laser power incrementally, avoiding sample damage.- Carefully focus the laser spot on the nanotube sample.- Try a different laser excitation wavelength that is in resonance with the nanotubes.
High fluorescence background - Contaminants in the sample- Amorphous carbon impurities- Purify the nanotube sample.- Use a laser wavelength that minimizes fluorescence (e.g., 785 nm).
Inconsistent G/D ratios across the sample - Sample heterogeneity- Presence of defects or functional groups- Acquire spectra from multiple spots and average the results.- Use Raman mapping to visualize the distribution of defects.
Shifting of G-band position - Laser-induced heating of the sample- Strain in the nanotubes- Reduce laser power.- Ensure the sample is properly dispersed to avoid strain.
Atomic Force Microscopy (AFM)
Issue Possible Cause Solution
Broadened nanotube images (overestimated diameter) - Tip convolution effect (tip is not sharp enough)- Use a sharper, high-resolution AFM tip.- Deconvolute the image using software to estimate the true diameter.
Underestimated nanotube height - Sample compression by the AFM tip- Reduce the imaging force (setpoint).- Use tapping mode or non-contact mode instead of contact mode.[3]
Image artifacts (streaks, noise) - Tip contamination or damage- Inappropriate feedback gains- Replace the AFM tip.- Optimize the feedback loop parameters (proportional and integral gains).
Difficulty locating nanotubes on the substrate - Poor sample dispersion- Low nanotube concentration- Improve the dispersion protocol (e.g., sonication time, solvent).- Increase the concentration of nanotubes deposited on the substrate.
Transmission Electron Microscopy (TEM)
Issue Possible Cause Solution
Poor contrast of nanotubes - Amorphous carbon coating on nanotubes- Incorrect focus- Use a higher accelerating voltage.- Optimize the focus (underfocus can enhance phase contrast).
Agglomerated nanotubes in the image - Incomplete dispersion of the sample- Improve the sonication step during sample preparation.- Use a surfactant to aid dispersion.
Damage to nanotubes (breaking, amorphization) - High electron beam intensity- Use a lower beam current or a cryo-TEM holder to reduce beam damage.
Presence of impurities (e.g., catalyst particles) - Incomplete purification of the nanotube sample- Further purify the sample using acid treatment or annealing.

Quantitative Data Summary

Table 1: Specifications of this compound HiPCO® Single-Walled Carbon Nanotubes

Property As-Produced Purified Analysis Method
Morphology Dry powder of bundled nanotubesDry powder of bundled nanotubesVisual, SEM, TEM
Average SWNT Diameter ~0.8 - 1.2 nm~0.8 - 1.2 nmRaman (RBM), TEM, AFM[6][7][8]
G/D Ratio >24>24Raman Spectroscopy[6][9]
TGA Residue (as Fe) <35 wt%<5 wt%Thermogravimetric Analysis[8][9]
Moisture Content <0.5 wt%<0.5 wt%Thermogravimetric Analysis[8]
RBM Peaks ~272 cm⁻¹, ~228 cm⁻¹~272 cm⁻¹, ~228 cm⁻¹Raman Spectroscopy[6][9]

Experimental Protocols

Raman Spectroscopy of this compound Nanotubes

Objective: To assess the quality (G/D ratio) and diameter distribution (RBM) of this compound SWCNTs.

Methodology:

  • Calibration: Calibrate the Raman spectrometer using a silicon wafer, ensuring the Si peak is at 520.7 cm⁻¹.

  • Sample Preparation: Place a small amount of the this compound nanotube powder on a clean glass slide.

  • Instrument Setup:

    • Laser Wavelength: 532 nm or 633 nm are commonly used for SWCNTs.

    • Laser Power: Use low laser power (e.g., <1 mW on the sample) to avoid heating and damaging the nanotubes.

    • Objective: Use a 50x or 100x objective to focus on the sample.

    • Acquisition Time: Typically 10-30 seconds per spectrum.

  • Data Acquisition: Acquire spectra from at least 5-10 different spots on the sample to ensure representative data.

  • Data Analysis:

    • Baseline correct the spectra to remove any fluorescence background.

    • Fit the G and D bands with Lorentzian or Voigt functions to determine their intensities and calculate the G/D ratio.

    • Identify the positions of the RBM peaks and use the formula ω_RBM = A/d + B (where A and B are constants) to estimate the nanotube diameters.

Atomic Force Microscopy (AFM) Imaging of this compound Nanotubes

Objective: To determine the morphology and measure the diameter of individual this compound SWCNTs.

Methodology:

  • Calibration: Calibrate the AFM scanner using a calibration grating with a known step height and pitch.

  • Sample Preparation:

    • Disperse the this compound nanotubes in a suitable solvent (e.g., isopropanol) via sonication.

    • Deposit a drop of the dispersion onto a clean, flat substrate (e.g., mica or silicon wafer).

    • Allow the solvent to evaporate completely.

  • Instrument Setup:

    • Imaging Mode: Use tapping mode or non-contact mode to minimize sample damage.

    • AFM Tip: Use a sharp, high-aspect-ratio tip (e.g., a dedicated carbon nanotube tip).

    • Scan Parameters: Start with a larger scan size (e.g., 5x5 µm) to locate nanotubes, then zoom in to a smaller scan size (e.g., 500x500 nm) for high-resolution imaging. Set the scan rate to a low value (e.g., 1 Hz) for better image quality.

  • Image Acquisition: Engage the tip on the surface and begin scanning. Optimize the feedback gains and setpoint to obtain a clear and stable image.

  • Image Analysis:

    • Flatten the image to remove any background slope or curvature.

    • Use a cross-section tool to measure the height of individual nanotubes. The height measurement provides a more accurate value for the diameter than the lateral width, which is affected by tip convolution.[3]

Transmission Electron Microscopy (TEM) of this compound Nanotubes

Objective: To visualize the structure, purity, and dimensions of this compound SWCNTs at high resolution.

Methodology:

  • Calibration: Calibrate the TEM magnification using a standard calibration sample (e.g., a diffraction grating replica).

  • Sample Preparation:

    • Disperse a small amount of this compound nanotube powder in a volatile solvent (e.g., ethanol) using an ultrasonic bath.

    • Place a drop of the dispersion onto a TEM grid with a carbon support film.

    • Allow the solvent to evaporate completely in a dust-free environment.

  • Instrument Setup:

    • Accelerating Voltage: Typically 100-200 kV.

    • Imaging Mode: Use bright-field imaging for general morphology and high-resolution TEM (HRTEM) for visualizing the nanotube walls.

  • Image Acquisition:

    • Load the TEM grid into the microscope.

    • Locate an area with well-dispersed nanotubes at low magnification.

    • Increase the magnification to observe individual nanotubes and bundles.

    • Acquire images at different magnifications to capture both overview and high-resolution details.

  • Image Analysis:

    • Use image analysis software to measure the diameter and length of the nanotubes.

    • Examine the images for the presence of impurities, such as amorphous carbon or catalyst particles.

    • In HRTEM images, count the number of walls to confirm they are single-walled nanotubes.

Visualizations

Experimental_Workflow_for_Drug_Delivery cluster_Preparation 1. Nanocarrier Preparation cluster_Delivery 2. In Vitro / In Vivo Delivery cluster_Action 3. Therapeutic Action Functionalization Functionalization of This compound SWCNTs Drug_Loading Loading of Chemotherapeutic Drug Functionalization->Drug_Loading Covalent or non-covalent attachment Characterization Characterization of Drug-Loaded Nanotubes Drug_Loading->Characterization Verify loading and stability Administration Administration to Cell Culture or Animal Model Characterization->Administration Targeting Targeting of Cancer Cells Administration->Targeting Passive (EPR effect) or Active (ligand-receptor) Cellular_Uptake Cellular Uptake (Endocytosis) Targeting->Cellular_Uptake Drug_Release Intracellular Drug Release Cellular_Uptake->Drug_Release Signaling_Pathway Modulation of Signaling Pathways Drug_Release->Signaling_Pathway Drug interacts with intracellular targets Apoptosis Induction of Cancer Cell Apoptosis Signaling_Pathway->Apoptosis

Caption: Experimental workflow for this compound nanotube-based drug delivery.

Signaling_Pathways_in_Cancer_Therapy cluster_uptake Cellular Uptake cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Induction CNT_Drug Drug-loaded This compound Nanotube Endocytosis Endocytosis CNT_Drug->Endocytosis Cell membrane internalization ROS Reactive Oxygen Species (ROS) Generation Endocytosis->ROS Intracellular stress Drug_Release Drug Release Endocytosis->Drug_Release MAPK MAPK Pathway Activation ROS->MAPK NFkB NF-κB Pathway Activation ROS->NFkB Caspase Caspase Activation MAPK->Caspase NFkB->Caspase Apoptosis Apoptosis Caspase->Apoptosis Drug_Release->Caspase Direct drug action

Caption: Signaling pathways affected by this compound nanotube-based drug delivery.

References

Technical Support Center: Minimizing Sample Contamination in SWCNT Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample contamination during single-walled carbon nanotube (SWCNT) experiments.

Troubleshooting Guides

Issue 1: Presence of Amorphous Carbon and Carbonaceous Impurities

Q: My SWCNT sample analysis (e.g., Raman, TGA) indicates a high level of amorphous carbon and other carbonaceous impurities. How can I remove them?

A: Amorphous carbon and other carbonaceous byproducts are common impurities from SWCNT synthesis.[1][2] Several methods can be employed for their removal, often in combination for higher purity.

Recommended Protocols:

  • Gas Phase Oxidation: This method selectively removes amorphous carbon due to its higher reactivity compared to the graphitic structure of SWCNTs.[3]

    • Protocol:

      • Place the raw SWCNT sample in a quartz tube within a tube furnace.

      • Heat the sample in air or a mixture of an inert gas and oxygen. Common temperatures range from 250°C to 400°C.[4] The optimal temperature and time depend on the nature of the impurities and the SWCNTs.

      • Careful control of temperature and oxidation time is crucial to avoid damaging the SWCNTs.[5]

  • Liquid Phase Oxidation: Mild oxidation using acids can effectively remove amorphous carbon.[3]

    • Protocol:

      • Reflux the as-produced SWCNTs in a dilute nitric acid solution (e.g., 3M) for several hours.[6]

      • After refluxing, filter the solution and wash the remaining solid with deionized water until the pH is neutral.[6]

      • Dry the purified SWCNTs in a vacuum oven.

  • Ultrasonically-Assisted Filtration: This physical method can separate SWCNTs from larger carbonaceous particles.[7]

    • Protocol:

      • Disperse the raw SWCNT material in a suitable solvent (e.g., deionized water with a surfactant).

      • Sonify the dispersion while simultaneously passing it through a microfiltration membrane. The sonication helps to prevent the filter from clogging.[7]

      • Collect the purified SWCNTs from the filtrate. This method can achieve a purity of over 90%.[7]

Issue 2: Residual Metal Catalyst Particles

Q: My sample analysis (e.g., TGA, EDX) shows significant residual metal catalyst. What is the best way to remove it?

A: Metal catalysts (e.g., iron, nickel, cobalt) are essential for SWCNT synthesis but must be removed for most applications.[8][9] Acid treatment is the most common and effective method.

Recommended Protocols:

  • Hydrochloric Acid (HCl) Reflux:

    • Protocol:

      • Reflux the SWCNT sample in 2M hydrochloric acid for 1-2 hours to dissolve the metal particles.[4]

      • After refluxing, filter the mixture and wash thoroughly with deionized water.

      • Dry the sample under vacuum.[4]

  • Nitric Acid (HNO₃) Treatment: Nitric acid can both remove metal catalysts and amorphous carbon.[3]

    • Protocol:

      • Sonify the SWCNT sample in concentrated nitric acid for a few minutes, followed by refluxing at 120-130°C for several hours.[3]

      • This process can reduce the metal content to approximately 1 wt%.[3]

  • Combined Acid Treatment: A mixture of acids can be more effective for certain types of catalyst residues.

    • Protocol: A sonication-mediated treatment in a 1:1 mixture of aqueous hydrofluoric (HF) and nitric acids has been shown to completely eliminate metallic impurities.[1] Caution: HF is extremely hazardous and requires special handling procedures.

  • High-Temperature Chlorine Gas Treatment: This method is highly selective for removing metal impurities without damaging the SWCNTs.[8]

    • Protocol: Heat the SWCNT powder under a high partial pressure of chlorine gas at high temperatures (e.g., 950°C).[8] The metal impurities form volatile chlorides that are removed.

Issue 3: Surfactant Residue from Dispersion

Q: After dispersing my SWCNTs with a surfactant, I'm having trouble removing the residual surfactant, which is interfering with my downstream applications. How can I effectively remove it?

A: Surfactants are crucial for debundling and dispersing SWCNTs in solvents, but their removal is essential for many applications.[10][11]

Recommended Protocols:

  • Solvent Washing/Filtration: This is a straightforward method for reducing surfactant concentration.

    • Protocol:

      • After dispersion, repeatedly wash the SWCNT sample by filtration. Use a solvent in which the surfactant is highly soluble but the SWCNTs are not (e.g., deionized water for many common surfactants).

      • Treatment with organic solvents like acetone (B3395972) or acetonitrile (B52724) can effectively interrupt the surfactant-SWCNT interaction, allowing for easier removal by vacuum filtration.[11][12]

  • Thermal Annealing: Heating the sample can decompose and remove the surfactant.

    • Protocol: A two-step annealing process can be effective. The temperature and duration will depend on the specific surfactant used. For example, a thermally removable surfactant like ammonium (B1175870) deoxycholate (ADC) can be removed at a relatively low temperature.[10]

  • Acidification: For some surfactants like sodium dodecyl sulfate (B86663) (SDS), acidification can aid in removal.

    • Protocol: Acidification of the surfactant salt with HCl can create a byproduct that is more easily washed away with a solvent like ethanol.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in as-produced SWCNT samples?

A1: The primary contaminants in raw SWCNT materials are typically:

  • Amorphous carbon: Non-crystalline carbonaceous material.[1][2]

  • Carbonaceous nanoparticles: Including fullerenes and graphitic nanoparticles.[1]

  • Residual metal catalysts: Such as iron, cobalt, or nickel, often encapsulated in graphitic shells.[1][4]

Q2: How can I assess the purity of my SWCNT sample?

A2: A combination of characterization techniques is often necessary for a comprehensive purity assessment:

  • Thermogravimetric Analysis (TGA): Measures the amount of residual metal catalyst by heating the sample in air and measuring the weight of the remaining metal oxide.[13] However, it doesn't distinguish between SWCNTs and other carbonaceous impurities.[13]

  • Raman Spectroscopy: The ratio of the D-band (disorder-induced) to the G-band (graphitic) can provide a qualitative measure of the structural integrity and presence of defects, which can be related to purity.[14]

  • Optical Absorption Spectroscopy (UV-Vis-NIR): Can be used to quantify the mass fraction of SWCNTs in a sample by analyzing the characteristic absorption peaks.[15]

  • Electron Microscopy (TEM/SEM): Provides direct visualization of the sample morphology, allowing for a qualitative assessment of the presence of impurities. However, it is not suitable for quantitative analysis of bulk samples due to the small sample size imaged.[13][15]

  • X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the elemental composition of the sample surface, including the presence of metallic impurities.[14]

Q3: What are the best practices for handling and storing SWCNT samples to avoid contamination?

A3: Proper handling and storage are critical to maintain sample purity.

  • Handling:

    • Always use personal protective equipment (PPE), including gloves, goggles, and a lab coat.[16][17]

    • Work in a controlled environment such as a fume hood or glove box to prevent airborne contamination.[18]

    • Use clean, dedicated spatulas and glassware. Avoid plastic containers when possible to prevent plasticizer contamination.[19]

    • When cleaning up spills, use wet wiping or a HEPA-filtered vacuum. Avoid dry sweeping or using compressed air, which can aerosolize the nanotubes.[16]

  • Storage:

    • Store SWCNT powders in tightly sealed containers to prevent exposure to air and moisture.[16]

    • For SWCNT dispersions, store them in well-sealed vials, protected from light if the solvent or any functional groups are light-sensitive.

Q4: Can contaminants affect the properties and performance of SWCNTs in my application?

A4: Yes, absolutely. Contaminants can have a significant impact:

  • Metallic impurities can alter the electronic and magnetic properties of SWCNTs and can be toxic in biological applications.[8][20]

  • Amorphous carbon can interfere with the intrinsic optical and electronic properties of SWCNTs and can affect their performance in electronic devices.[2]

  • Surfactant residues can act as an insulating layer, degrading the electrical performance of SWCNT films and interfering with surface functionalization.[10][11]

  • The presence of impurities can also affect the toxicity of SWCNT materials.[21]

Data Presentation

Table 1: Comparison of Purification Methods for SWCNTs

Purification MethodTarget Contaminant(s)Typical Purity AchievedAdvantagesDisadvantages
Gas Phase Oxidation Amorphous Carbon>95% (carbonaceous purity)Selective removal of amorphous carbon.[3]Can introduce defects in SWCNTs if not carefully controlled.[5]
Acid Reflux (HCl, HNO₃) Metal Catalysts, Amorphous CarbonMetal content < 1 wt%[3]Effective for a wide range of metal catalysts.[1][4]Can be aggressive and damage SWCNT structure.[8]
Ultrasonically-Assisted Filtration Amorphous Carbon, Nanoparticles>90%Relatively gentle physical separation method.[7]Can cause shortening of SWCNTs.[7]
High-Temp Chlorine Gas Metal CatalystsHigh purityHighly selective for metals, preserves SWCNT structure.[8]Requires specialized equipment and handling of corrosive gas.
Solvent Washing for Surfactants Surfactants>95% (carbonaceous purity)[12]Simple and effective for many common surfactants.[11]May require large volumes of solvent.

Experimental Protocols & Visualizations

General Workflow for SWCNT Purification

The following diagram illustrates a general workflow for purifying as-produced SWCNTs to remove common contaminants.

SWCNT_Purification_Workflow raw_swcnt As-Produced SWCNT Sample (with impurities) oxidation Step 1: Oxidation (Gas or Liquid Phase) raw_swcnt->oxidation Removes amorphous carbon acid_wash Step 2: Acid Wash (e.g., HCl, HNO₃) oxidation->acid_wash Removes metal catalysts filtration Step 3: Filtration & Washing acid_wash->filtration Separates SWCNTs from solution drying Step 4: Drying filtration->drying Removes residual solvent purified_swcnt Purified SWCNT Sample drying->purified_swcnt characterization Purity Assessment (TGA, Raman, etc.) purified_swcnt->characterization

A general workflow for the purification of SWCNTs.
Troubleshooting Decision Tree for Contamination Issues

This diagram provides a logical path to identify the source of contamination in your SWCNT sample.

Troubleshooting_Decision_Tree start Contamination Detected in SWCNT Sample check_tga Perform TGA Analysis start->check_tga high_residual High Residual Mass? check_tga->high_residual check_raman Perform Raman Spectroscopy high_residual->check_raman No metal_cont Primary Contaminant: Metal Catalyst high_residual->metal_cont Yes high_d_g_ratio High D/G Ratio? check_raman->high_d_g_ratio check_nmr_xps Perform NMR or XPS on Supernatant/Wash high_d_g_ratio->check_nmr_xps No carbon_cont Primary Contaminant: Amorphous Carbon high_d_g_ratio->carbon_cont Yes surfactant_signature Surfactant/Solvent Signature Present? check_nmr_xps->surfactant_signature surfactant_signature->carbon_cont No (Re-evaluate Raman) surfactant_cont Primary Contaminant: Surfactant/Solvent Residue surfactant_signature->surfactant_cont Yes

A decision tree to troubleshoot SWCNT contamination.

References

Validation & Comparative

A Comparative Guide to Validating SWCNT Purity: A Focus on NoPo HiPCO™ SWCNTs using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of single-walled carbon nanotubes (SWCNTs) is a critical first step in leveraging their unique properties for advanced applications. This guide provides an objective comparison of NoPo HiPCO™ SWCNTs with other commercially available alternatives, supported by experimental data from Raman spectroscopy.

Raman spectroscopy stands out as a rapid, non-destructive, and highly sensitive technique for the characterization of carbon nanotubes. It provides valuable insights into the structural integrity and purity of SWCNTs by analyzing their vibrational modes. Key spectral features, such as the G-band, D-band, and Radial Breathing Modes (RBMs), serve as fingerprints to assess quality. A high G/D ratio is generally indicative of a low defect density and higher purity, making it a crucial metric for comparing different SWCNT products.

Comparative Analysis of SWCNT Purity

The purity of SWCNTs is heavily influenced by the synthesis method. Commercially available SWCNTs are primarily produced via High-Pressure Carbon Monoxide (HiPCO®), CoMoCAT®, arc discharge, and laser ablation methods. This compound Nanotechnologies utilizes a proprietary HiPCO® process to manufacture their SWCNTs.

The following table summarizes the G/D ratios obtained from Raman spectroscopy for various SWCNT types, providing a quantitative comparison of their purity. A higher G/D ratio suggests a higher degree of graphitization and fewer structural defects, which is often correlated with higher purity.

SWCNT TypeSynthesis MethodReported G/D RatioReference
This compound HiPCO™ High-Pressure Carbon Monoxide (HiPCO®)~25 - 30 [1]
Purified this compound HiPCO™ High-Pressure Carbon Monoxide (HiPCO®)22 [2]
Rice HiPCO® High-Pressure Carbon Monoxide (HiPCO®)4.6 - 11.4 [3]
CoMoCAT® Catalytic Chemical Vapor Deposition (CVD)28 [4]
Arc Discharge Arc Discharge35 [4]
Elicarb SWCNTs (as received) Not Specified0.06 ± 0.037 [5]
Elicarb SWCNTs (purified) Not Specified0.047 ± 0.015 [5]

Note: G/D ratios can vary depending on the specific batch, purification methods, and the parameters of the Raman spectroscopy measurement (e.g., laser wavelength).

Understanding Raman Spectra of SWCNTs

The Raman spectrum of SWCNTs is characterized by several key features:

  • G-band (~1590 cm⁻¹): This is the most intense peak and arises from the tangential stretching mode of the C-C bonds in the graphitic lattice. Its shape and position can provide information about the electronic properties (metallic vs. semiconducting) of the nanotubes.[6][7]

  • D-band (~1350 cm⁻¹): Known as the "disorder" or "defect" band, this peak is indicative of structural imperfections, such as vacancies, amorphous carbon, and sp³-hybridized carbon atoms.[6][7] The intensity of the D-band is inversely related to the quality of the SWCNTs.[6]

  • G'-band or 2D-band (~2700 cm⁻¹): This is the second-order overtone of the D-band. A prominent G'-band can also suggest a lower presence of disordered carbon phases, indicating higher purity.

  • Radial Breathing Modes (RBMs) (100-400 cm⁻¹): These low-frequency peaks are unique to SWCNTs and correspond to the radial expansion and contraction of the nanotube. The frequency of the RBM is inversely proportional to the nanotube's diameter, making it a valuable tool for diameter characterization.[8]

Experimental Workflow for Purity Validation

The following diagram illustrates the typical workflow for validating the purity of SWCNT samples using Raman spectroscopy.

SWCNT_Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_raman_analysis Raman Spectroscopy cluster_data_analysis Data Analysis cluster_reporting Reporting start Start: SWCNT Powder dispersion Disperse in Solvent (e.g., DMF, water with surfactant) start->dispersion sonication Bath Sonication dispersion->sonication deposition Deposit on Substrate (e.g., Si/SiO2 wafer, glass slide) sonication->deposition drying Dry Sample deposition->drying instrument Raman Spectrometer Setup - Laser Wavelength (e.g., 514 nm) - Laser Power - Objective Lens drying->instrument acquisition Spectral Acquisition (Multiple points per sample) instrument->acquisition processing Data Processing - Baseline Correction - Peak Fitting acquisition->processing ratio_calc Calculate G/D Ratio (Intensity or Area) processing->ratio_calc rbm_analysis Analyze RBM for Diameter Distribution processing->rbm_analysis comparison Compare with Reference Data ratio_calc->comparison end End: Purity Assessment comparison->end

Experimental workflow for SWCNT purity validation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Raman spectroscopy analysis of SWCNT powders.

1. Materials and Equipment:

  • SWCNT powder sample (e.g., this compound HiPCO™ SWCNTs)

  • Solvent for dispersion (e.g., N,N-Dimethylformamide (DMF), or deionized water with a surfactant like sodium dodecyl sulfate (B86663) (SDS))

  • Substrate (e.g., silicon wafer with a thermal oxide layer (Si/SiO₂), glass microscope slide)

  • Bath sonicator

  • Micropipette

  • Raman spectrometer equipped with a microscope and multiple laser excitation sources (e.g., 514 nm, 633 nm, 785 nm)

2. Sample Preparation:

  • Weigh a small amount of the SWCNT powder (e.g., 0.1-1.0 mg).

  • Disperse the powder in a suitable solvent (e.g., 1 mL of DMF) in a small vial. The concentration may need to be optimized.

  • Sonicate the dispersion in a bath sonicator for a recommended duration (e.g., 10-30 minutes) to break up large agglomerates. Avoid excessive sonication which can damage the nanotubes.

  • Micropipette a small volume (e.g., 5-10 µL) of the dispersion onto a clean substrate.

  • Allow the solvent to evaporate completely in a dust-free environment. A hot plate at a low temperature (e.g., 60-80 °C) can be used to expedite drying. For dry powder analysis, a small amount of powder can be pressed onto a substrate.[7]

3. Raman Spectroscopy Measurement:

  • Place the substrate with the dried SWCNT sample on the microscope stage of the Raman spectrometer.

  • Select the desired laser excitation wavelength. A 514 nm or 633 nm laser is commonly used for general characterization.[1][9]

  • Focus the laser onto the SWCNT sample using the microscope objective. Start with a low magnification and move to a higher magnification (e.g., 50x or 100x) for analysis.

  • Set the laser power to a low level (e.g., <1 mW) to avoid laser-induced damage to the nanotubes.

  • Acquire the Raman spectrum over a relevant spectral range (e.g., 100 cm⁻¹ to 3000 cm⁻¹). The acquisition time and number of accumulations should be optimized to obtain a good signal-to-noise ratio.

  • Collect spectra from multiple random points on the sample to ensure the data is representative of the bulk material.[6]

4. Data Analysis:

  • Perform baseline correction on the acquired spectra to remove background fluorescence.

  • Fit the G and D bands with appropriate peak functions (e.g., Lorentzian or Voigt) to determine their respective intensities (peak height or integrated area).

  • Calculate the G/D ratio by dividing the intensity of the G-band by the intensity of the D-band.

  • Analyze the RBM region to identify the peak positions and correlate them to the diameter distribution of the SWCNTs.

  • Compare the obtained G/D ratio and RBM data with reference values for known SWCNT materials to assess the purity and characteristics of the sample.

Alternative Purity Assessment Methods

While Raman spectroscopy is a powerful tool, a comprehensive purity analysis often involves complementary techniques:

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature. It is effective for quantifying the amount of residual metal catalyst, but it may not distinguish between SWCNTs and other carbonaceous impurities.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques provide direct visualization of the nanotubes and any impurities. However, they only analyze a very small portion of the bulk sample and may not be representative of the overall purity.

  • UV-Vis-NIR Absorption Spectroscopy: This technique can be used to assess the electronic properties and the presence of different nanotube species (metallic vs. semiconducting) in a dispersed sample.

References

A Comparative Guide: NOPO® Single-Walled Carbon Nanotubes vs. Multi-Walled Carbon nanotubes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nanotechnology has opened new frontiers in drug delivery, with carbon nanotubes (CNTs) emerging as promising carriers for targeted therapies. Their unique structural, mechanical, and physicochemical properties allow for the efficient transport of therapeutic agents to specific sites within the body. This guide provides an objective comparison between NOPO® single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs), supported by experimental data, to aid researchers in selecting the optimal nanocarrier for their drug development needs.

At a Glance: Key Differences and Performance Metrics

This compound® manufactures high-purity single-walled carbon nanotubes using the High-Pressure Carbon Monoxide (HiPco®) process, which results in smaller diameter nanotubes.[1] This characteristic, along with their unique structure, influences their performance in drug delivery applications when compared to the multi-layered structure of MWCNTs.[2]

PropertyThis compound® SWCNTs (HiPco®)Multi-Walled Carbon Nanotubes (MWCNTs)References
Structure A single layer of graphene rolled into a cylinder.Multiple concentric layers of graphene.[2]
Diameter < 2 nm> 2 nm[2]
Surface Area Exceptionally large surface area-to-volume ratio.Large surface area, but the inner layers are not accessible.[3]
Drug Loading Capacity Generally higher due to the entire surface being accessible.Can be high, with drugs loaded on the outer surface and potentially within the outer layers.[4][5]
Purity Can be produced with high purity.Purity can be high, and they are generally easier to produce in bulk.[2]
Biocompatibility Generally considered more biocompatible after functionalization, with some studies suggesting lower toxicity than MWCNTs.Biocompatibility is dependent on functionalization, size, and purity. Some studies report higher cytotoxicity compared to SWCNTs.[6]
Cellular Uptake Efficiently internalized by cells through various endocytosis pathways.Cellular uptake is also efficient, but the larger size may influence the mechanism.[7]
Cost & Scalability More expensive and difficult to produce in large quantities.Cheaper and easier to scale up production.[2]

In-Depth Analysis: Performance in Drug Delivery

Drug Loading and Release

The efficiency with which a nanocarrier can be loaded with a therapeutic agent and subsequently release it at the target site is a critical performance indicator.

Drug Loading Efficiency:

Studies have shown that the drug loading capacity of CNTs is influenced by their surface area and the nature of the interaction between the drug and the nanotube. SWCNTs, with their entire surface being accessible, are suggested to have a higher drug loading capacity compared to MWCNTs.[4] For instance, a study on doxorubicin (B1662922) (DOX) loading on PEGylated SWCNTs reported a loading capacity of up to 400% by weight.[4] Another study involving the covalent conjugation of methotrexate (B535133) (MTX) to HiPco-SWCNTs reported a coupling efficiency of 77-79%.[8] In contrast, studies with functionalized MWCNTs have also demonstrated high drug loading. For example, MWCNTs functionalized with folic acid and loaded with paclitaxel (B517696) (PTX) showed a drug loading efficacy of 91.4% ± 2.6%.[9] Another study reported that polyglycolic acid-conjugated MWCNTs had a significantly higher efficiency in encapsulating doxorubicin compared to other functionalized MWCNT systems.[5]

Drug Release Mechanisms:

The release of drugs from CNTs is often triggered by the acidic microenvironment of tumors or specific enzymes. The non-covalent π-π stacking interactions between aromatic drug molecules and the graphene sidewalls of CNTs are pH-sensitive, facilitating drug release in acidic conditions.[10]

Experimental Protocols

Doxorubicin (DOX) Loading on Carbon Nanotubes

This protocol describes a common method for loading the chemotherapeutic drug doxorubicin onto functionalized carbon nanotubes.

Materials:

  • Functionalized SWCNTs or MWCNTs

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).

  • Disperse a known amount of functionalized CNTs (e.g., 20 mg) in the DOX solution (e.g., 100 mL of 100 ppm DOX).[11]

  • Stir the mixture in the dark at room temperature for 24 hours to allow for DOX adsorption onto the CNTs.[11]

  • Separate the DOX-loaded CNTs from the solution by centrifugation (e.g., 10,000 rpm for 15 minutes).[11]

  • Carefully collect the supernatant.

  • Wash the DOX-CNT pellet with PBS (pH 7.4) to remove any unbound DOX. Repeat the centrifugation and washing steps multiple times until the supernatant is clear.[11]

  • Lyophilize the final DOX-CNT product to obtain a dry powder.

  • To determine the drug loading efficiency, measure the concentration of DOX in the initial solution and the collected supernatants using a UV-Vis spectrophotometer at a wavelength of 488 nm.[11] The loading efficiency is calculated as: (Initial amount of DOX - Amount of DOX in supernatant) / Initial amount of DOX * 100%

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of nanomaterials. However, it's important to note that carbon nanotubes can interfere with the MTT assay, potentially leading to inaccurate results.[12] Therefore, appropriate controls are crucial.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • CNT-drug conjugates and control CNTs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the CNT-drug conjugates and control CNTs in the cell culture medium.

  • Remove the old medium from the wells and add the different concentrations of the test substances. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) * 100%.

Visualizing Cellular Interactions and Pathways

Cellular Uptake Workflow

The process by which carbon nanotubes are internalized by cells is a critical step in drug delivery. This workflow illustrates the general mechanisms involved.

G Cellular Uptake of Carbon Nanotubes cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CNT Carbon Nanotubes (SWCNT or MWCNT) Endocytosis Endocytosis CNT->Endocytosis Phagocytosis Phagocytosis CNT->Phagocytosis Direct_Penetration Direct Penetration CNT->Direct_Penetration Endosome Endosome Endocytosis->Endosome Phagocytosis->Endosome Cytoplasm Cytoplasm Direct_Penetration->Cytoplasm Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cytoplasm->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: General pathways for cellular uptake of carbon nanotubes.

Signaling Pathways in CNT-Mediated Cancer Cell Death

Carbon nanotubes, both as carriers and as therapeutic agents themselves, can influence various signaling pathways within cancer cells, leading to apoptosis or inflammation. The NF-κB and MAPK pathways are two such critical signaling cascades.

G Signaling Pathways Activated by Carbon Nanotubes CNT SWCNT / MWCNT ROS Reactive Oxygen Species (ROS) CNT->ROS MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Simplified diagram of ROS-mediated signaling pathways.

Conclusion

Both this compound® SWCNTs and MWCNTs present viable options as nanocarriers for drug delivery, each with distinct advantages and disadvantages. This compound® SWCNTs, produced via the HiPco® method, offer a high surface area and potentially higher drug loading capacity, which can be advantageous for delivering potent therapeutics. Their smaller diameter may also influence cellular uptake and biodistribution. Conversely, MWCNTs are more cost-effective and easier to produce on a larger scale, making them an attractive option for broader applications.

The choice between SWCNTs and MWCNTs will ultimately depend on the specific requirements of the drug delivery system, including the properties of the drug, the desired release profile, and the target cells. Further direct comparative studies under standardized conditions are necessary to fully elucidate the performance differences between this compound® SWCNTs and various types of MWCNTs in drug delivery applications. Researchers are encouraged to consider the data presented in this guide and conduct their own application-specific investigations to make an informed decision.

References

A Comparative Guide to Conductive Fillers: NOPO SWCNTs vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate conductive filler is a critical decision that profoundly impacts the performance and efficacy of advanced materials and devices. This guide provides an objective comparison of NOPO Single-Walled Carbon Nanotubes (SWCNTs) against other prevalent conductive fillers, including carbon black, graphene, and metallic nanoparticles. The comparison is supported by a review of experimental data and standardized testing protocols.

Executive Summary

This compound SWCNTs, produced via the High-Pressure Carbon Monoxide (HiPCO®) process, are a high-purity filler known for their small diameter, high aspect ratio, and exceptional intrinsic properties.[1] When benchmarked against traditional and other nano-scale conductive fillers, this compound SWCNTs consistently demonstrate superior performance in enhancing electrical conductivity, mechanical strength, and thermal conductivity at significantly lower loading percentages. This translates to lighter, stronger, and more efficient composite materials.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of various conductive fillers when incorporated into polymer matrices. It is important to note that the properties of the final composite are highly dependent on the filler's dispersion quality, concentration, and the specific polymer matrix used.

Conductive FillerPolymer MatrixFiller Loading (wt%)Electrical Conductivity (S/m)Reference
This compound SWCNTs (HiPCO®) General (claimed)-Up to 10^6 - 10^7[2]
SWCNTsEpoxy0.05 - 0.23Percolation Threshold[3]
Multi-Walled CNTs (MWCNTs)Polycarbonate~0.7 - 1.4 (vol%)Percolation Threshold[4]
Carbon BlackPolycarbonate~2.3 (vol%)Percolation Threshold[4]
Carbon BlackStyrene-Butadiene Rubber>10-[5]
GrapheneEpoxy--[6]
Metallic Nanoparticles (Silver)--High-

Table 1: Electrical Conductivity Comparison. SWCNTs, including those from this compound, generally exhibit a much lower percolation threshold, meaning a conductive network is formed at a much lower concentration compared to carbon black.[5][7]

Conductive FillerPolymer MatrixFiller Loading (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Reference
This compound SWCNTs (HiPCO®) General (claimed)-50 - 100 GPa (intrinsic)~1 TPa (intrinsic)[2]
SWCNTsPVA/CS/GA-43 to 62-[6]
GraphenePolymer Composite-~8.7% higher than CNTs~18% higher than CNTs[8][9]
Carbon BlackNatural Rubber-Increases with loadingIncreases with loading[10]
MWCNTsEpoxy0.2-Increased by 52% vs Graphene[10]

Table 2: Mechanical Reinforcement Comparison. Both SWCNTs and graphene significantly enhance the mechanical properties of polymers.[11] Graphene has been shown to provide slightly better reinforcement in some studies due to its 2D structure.[8][9] this compound highlights the high intrinsic tensile strength of their small diameter SWCNTs.[1]

Conductive FillerPolymer MatrixFiller Loading (wt%)Thermal Conductivity (W/m·K)Reference
This compound SWCNTs (HiPCO®) General (claimed)-> Diamond[2]
SWCNTsEpoxy1Lower than pristine epoxy[3]
MWCNTsEpoxy1~70% improvement[6]
GrapheneEpoxy--[6]
Metallic Nanoparticles (Copper)--~400 (intrinsic)-
Carbon BlackPolycarbonate8Increased vs. pure PC[4]

Table 3: Thermal Conductivity Comparison. While individual SWCNTs have exceptionally high thermal conductivity, achieving this in a composite can be challenging due to interfacial thermal resistance.[12] MWCNTs have shown significant improvements in the thermal conductivity of epoxy composites.[6]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. Below are summaries of key experimental protocols for evaluating the performance of conductive fillers in polymer composites.

Electrical Conductivity Measurement

The electrical conductivity of a polymer nanocomposite is typically determined by measuring its volume resistivity. A common method involves a four-point probe setup to minimize contact resistance.

Protocol:

  • Sample Preparation: Prepare composite samples of a defined geometry (e.g., rectangular bars or thin films).

  • Instrumentation: Use a four-point probe resistivity measurement system.

  • Measurement: Apply a known current through the two outer probes and measure the voltage across the two inner probes.

  • Calculation: The volume resistivity (ρ) is calculated using the formula ρ = (V/I) * k * t, where V is the measured voltage, I is the applied current, t is the sample thickness, and k is a geometric correction factor.

  • Conductivity: The electrical conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).

Mechanical Properties (Tensile Strength) - ASTM D638

The tensile properties of plastics and polymer composites are determined using the ASTM D638 standard test method.[1][2][13][14]

Protocol:

  • Specimen Preparation: Mold or machine the composite material into a "dumbbell" or "dog-bone" shape as specified in ASTM D638.[14]

  • Conditioning: Condition the specimens at a standard temperature (23°C ± 2°C) and relative humidity (50% ± 5%) for at least 40 hours before testing.

  • Testing Machine: Use a universal testing machine (UTM) equipped with grips to securely hold the specimen.[13]

  • Procedure: Apply a uniaxial tensile load to the specimen at a constant rate of crosshead movement until it fractures.

  • Data Acquisition: Continuously record the applied load and the elongation of the specimen.

  • Calculations: From the load-elongation curve, calculate the tensile strength, Young's modulus, and elongation at break.

Thermal Conductivity Measurement - ASTM E1530

The guarded heat flow meter technique, as outlined in ASTM E1530, is a common method for measuring the thermal conductivity of solid materials.[15][16][17][18][19]

Protocol:

  • Sample Preparation: Prepare a flat, smooth-surfaced specimen of the composite material with a known thickness.

  • Apparatus: Use a guarded heat flow meter apparatus, which establishes a steady-state, one-dimensional heat flux through the specimen.

  • Procedure: The specimen is placed between a heated upper plate and a cooled lower plate. A heat flux transducer measures the rate of heat flow through the specimen.

  • Temperature Measurement: Thermocouples are used to measure the temperature difference across the specimen.

  • Calculation: The thermal conductivity (k) is calculated using the formula k = (Q * L) / (A * ΔT), where Q is the heat flow rate, L is the specimen thickness, A is the cross-sectional area, and ΔT is the temperature difference across the specimen.

Dispersion Quality Assessment

The quality of dispersion of the conductive filler within the polymer matrix is critical to the final properties of the composite. Transmission Electron Microscopy (TEM) is a powerful technique for visualizing and quantifying dispersion.[20][21][22][23][24]

Protocol:

  • Sample Preparation: Prepare ultrathin sections (50-100 nm) of the polymer nanocomposite using an ultramicrotome.

  • Imaging: Acquire high-resolution images of the sections using a TEM.

  • Qualitative Analysis: Visually inspect the TEM images for the presence of agglomerates and the overall distribution of the filler particles.

  • Quantitative Analysis: Use image analysis software to quantify dispersion by measuring parameters such as inter-particle distance, aggregate size distribution, and the area fraction of agglomerates.

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for a biosensor application and a simplified signaling pathway relevant to the use of conductive fillers in biomedical applications.

Experimental_Workflow cluster_prep Sensor Preparation cluster_detection Analyte Detection cluster_analysis Data Analysis Start Start: SWCNT Dispersion Dispersion Dispersion Start->Dispersion Functionalization Functionalization Dispersion->Functionalization Covalent/ Non-covalent Immobilization Immobilization Functionalization->Immobilization Biomolecule (e.g., Antibody) Introduction Introduction Immobilization->Introduction Introduce Analyte Binding Binding Introduction->Binding Specific Binding Signal_Transduction Signal_Transduction Binding->Signal_Transduction Electrical Signal Change Measurement Measurement Signal_Transduction->Measurement Amperometry/ Potentiometry Analysis Analysis Measurement->Analysis Correlate Signal to Concentration End End Analysis->End Result Signaling_Pathway cluster_cell Cancer Cell Receptor VEGFR-2 Receptor Internalization Internalization Receptor->Internalization Triggers SWCNT_Complex SWCNT-RGD Peptide Complex SWCNT_Complex->Receptor Binds to Downregulation Downregulation of VEGFR-2 Signaling Internalization->Downregulation Angiogenesis Reduced Angiogenesis Downregulation->Angiogenesis

References

A Comparative Guide to Nanoporous (NOPO) Sensors for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of nitric oxide (NO) is a critical pursuit. Nitric oxide is a key signaling molecule in various physiological and pathological processes, making its precise measurement essential for advancing research and therapeutic strategies. This guide provides a comprehensive benchmark of nanoporous (NOPO)-based sensors, comparing their performance against other established and emerging nitric oxide detection technologies. We delve into the experimental data, detailed methodologies, and the underlying mechanisms of these sensors to offer a clear perspective on their capabilities and applications.

Performance Benchmarks: Nanoporous Sensors vs. Alternatives

The performance of nanoporous sensors for nitric oxide detection is marked by their high sensitivity, selectivity, and rapid response times, largely attributable to their high surface-area-to-volume ratio. This section presents a comparative analysis of nanoporous sensors with other common NO detection methods.

Table 1: Quantitative Performance Comparison of NO Sensors

Sensor TypeLimit of Detection (LOD)SensitivityResponse TimeRecovery TimeKey AdvantagesKey Disadvantages
Nanoporous P3HT OFET Sensor ~0.5 ppm[1]~4.7% ppm⁻¹[1]~6.6 min[1]~8.0 min[1]High sensitivity, room temperature operation, low power consumption.Potential for baseline drift, susceptibility to humidity.
Pristine P3HT OFET Sensor >0.5 ppm~3.1% ppm⁻¹[1]~7.9 min[1]~8.3 min[1]Simpler fabrication than nanoporous version.Lower sensitivity and slower response/recovery than nanoporous version.
Metal Oxide (MOX) Sensors (e.g., ZnO, SnO₂) ppb to ppm range[2]HighSeconds to minutesSeconds to minutesHigh sensitivity, robustness, low cost.High operating temperatures, potential for cross-sensitivity.
Electrochemical Sensors 0.08 µM - 0.22 µM[3]13.1 - 16.3 µA/µM[3]Seconds to minutesMinutesHigh sensitivity and selectivity, real-time monitoring.[4]Membrane fouling, limited lifetime of electrodes.
Fluorescence-based Probes (e.g., DAF-FM) Nanomolar rangeHighSeconds to minutesN/A (often irreversible)High sensitivity, suitable for cellular imaging.[5][6]Photobleaching, potential for artifacts, limited aqueous solubility.[5]
Colorimetric Assays (e.g., Griess Assay) Micromolar range[4][7]LowMinutes to hoursN/ASimple, inexpensive, high-throughput.Low sensitivity in complex media, indirect measurement.[4][7]
Chemiluminescence Detection ~0.3 ppb[8]Very High~2 seconds[8]N/AExtremely high sensitivity and specificity, considered a gold standard.Bulky and expensive instrumentation, requires gas-phase samples.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are outlines of key experimental protocols for the fabrication and characterization of nanoporous nitric oxide sensors.

Fabrication of a Nanoporous Poly(3-hexylthiophene) (P3HT) Organic Field-Effect Transistor (OFET) Sensor

This protocol describes the creation of a nanoporous P3HT film for a chemiresistive NO sensor, a method that enhances gas diffusion and interaction.[1]

Materials:

  • Poly(3-hexylthiophene) (P3HT)

  • Polystyrene (PS)

  • Chloroform

  • Cyclohexane

  • Highly doped Si/SiO₂ wafer substrate

  • Gold (for source/drain electrodes)

Procedure:

  • Substrate Preparation: The Si/SiO₂ wafer is cleaned using a standard piranha solution and sonication in deionized water, acetone, and isopropyl alcohol.

  • Electrode Deposition: Gold source and drain electrodes are deposited onto the SiO₂ surface using thermal evaporation through a shadow mask.

  • Polymer Blend Solution: A blend of P3HT and PS is prepared by dissolving both polymers in chloroform.

  • Film Deposition: The P3HT/PS blend solution is deposited onto the substrate using a shear-coating-assisted phase separation method. This technique controls the film thickness and induces phase separation of the two polymers.

  • Selective Etching: The PS is selectively removed from the polymer blend film by immersing the substrate in cyclohexane, a solvent for PS but not for P3HT. This process leaves behind a nanoporous P3HT film.

  • Annealing: The substrate with the nanoporous P3HT film is annealed to improve the film's morphology and electrical properties.

Gas Sensing Performance Characterization

This protocol outlines the procedure for evaluating the performance of the fabricated nanoporous NO sensor.

Apparatus:

  • Gas sensing measurement chamber

  • Mass flow controllers

  • Multimeter or semiconductor parameter analyzer

  • Data acquisition system

Procedure:

  • Sensor Placement: The fabricated sensor is placed inside a sealed gas sensing chamber.

  • Baseline Stabilization: A carrier gas (e.g., dry air or nitrogen) is flowed through the chamber until the sensor's baseline resistance or current stabilizes.

  • Gas Exposure: A known concentration of nitric oxide gas, balanced with the carrier gas, is introduced into the chamber using mass flow controllers.

  • Response Measurement: The change in the sensor's electrical properties (e.g., resistance or current) is recorded over time until a steady state is reached. The response is calculated as the relative change from the baseline.

  • Recovery Measurement: The nitric oxide gas flow is stopped, and the carrier gas is reintroduced to purge the chamber. The time taken for the sensor to return to its original baseline is recorded as the recovery time.

  • Parameter Evaluation: Steps 3-5 are repeated for various concentrations of nitric oxide to determine the sensor's sensitivity, limit of detection, and linearity. Selectivity is tested by introducing other potentially interfering gases.

Visualizing Sensor Mechanisms and Workflows

Graphical representations of the sensing mechanisms and experimental workflows provide an intuitive understanding of the underlying principles and processes.

Sensing Mechanism of a Nanoporous Chemiresistive Sensor

The following diagram illustrates the process by which a nanoporous sensor detects nitric oxide molecules. The porous structure allows for enhanced gas diffusion and provides a larger surface area for interaction, leading to a more pronounced change in the material's conductivity.

cluster_0 Sensing Material (Nanoporous Structure) cluster_1 Gas Environment cluster_2 Signal Transduction p1 Pore p2 Pore p1->p2 Diffusion Interaction NO Interaction with Sensing Material p1->Interaction p3 Pore p4 Pore p3->p4 Diffusion NO1 NO NO1->p1 Adsorption NO2 NO NO2->p3 Adsorption NO3 NO ChargeTransfer Charge Transfer Interaction->ChargeTransfer Signal Change in Conductivity/Resistance ChargeTransfer->Signal Output Output Signal->Output Measured Signal cluster_workflow Fabrication Workflow A Substrate Cleaning B Electrode Deposition A->B C Polymer Blend Spin-Coating B->C D Phase Separation C->D E Selective Etching D->E F Annealing E->F G Final Sensor Device F->G NO Detection Methods NO Detection Methods Direct Detection Direct Detection NO Detection Methods->Direct Detection Indirect Detection Indirect Detection NO Detection Methods->Indirect Detection Electrochemical Sensors Electrochemical Sensors Direct Detection->Electrochemical Sensors Gas Phase Sensors Gas Phase Sensors Direct Detection->Gas Phase Sensors Fluorescence Probes Fluorescence Probes Direct Detection->Fluorescence Probes Colorimetric Assays (Griess) Colorimetric Assays (Griess) Indirect Detection->Colorimetric Assays (Griess) Chemiluminescence Chemiluminescence Gas Phase Sensors->Chemiluminescence Chemiresistive Sensors Chemiresistive Sensors Gas Phase Sensors->Chemiresistive Sensors Metal Oxide (MOX) Sensors Metal Oxide (MOX) Sensors Chemiresistive Sensors->Metal Oxide (MOX) Sensors Nanoporous (this compound) Sensors Nanoporous (this compound) Sensors Chemiresistive Sensors->Nanoporous (this compound) Sensors

References

A Comparative Analysis of HiPCO® and Other SWCNT Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Single-walled carbon nanotubes (SWCNTs) have garnered significant attention across various scientific disciplines due to their exceptional mechanical, electrical, and thermal properties. Their application in fields ranging from materials science to medicine, particularly in drug delivery and bio-imaging, is contingent on the quality and specific characteristics of the nanotubes produced. The synthesis method employed plays a pivotal role in determining these properties. This guide provides an objective comparison of the High-Pressure Carbon Monoxide (HiPCO®) synthesis method with other prominent techniques, namely arc discharge, laser ablation, and floating catalyst chemical vapor deposition (CVD). The comparison is supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable synthesis route for their specific applications.

Quantitative Performance Comparison

The choice of a synthesis method is often a trade-off between various parameters such as purity, diameter control, and production yield. The following table summarizes the key performance indicators for HiPCO®, arc discharge, laser ablation, and floating catalyst CVD.

ParameterHiPCO®Arc DischargeLaser AblationFloating Catalyst CVD
SWCNT Diameter 0.8 - 1.2 nm (mean ~1.0 nm)[1]1.2 - 1.7 nm[2]1.0 - 1.6 nm (peaked at ~1.4 nm)[3]1.3 - 1.5 nm[4][5]
Purity (as-produced) Up to 97% (carbonaceous)[6]30 - 70%~70%[3]Varies (often requires significant purification)
Residual Catalyst < 15% (Fe) in raw form; < 5-10% in purified forms[1]High (requires extensive purification)Lower than arc dischargeVaries with process
Yield/Production Rate ~0.45 g/h[6]Up to 12 g/h (for a specific setup)[7]~60 mg/h[3]Scalable, can be high in continuous processes
SWCNT Length 100 - 1000 nm[1]MicrometersMicrometersUp to 13 µm[4][5]
Chirality Control Limited, produces a mixture of chiralities[8]Poor, broad distributionSome control by process parametersSome control possible
Byproducts Amorphous carbon, iron nanoparticles[9]Amorphous carbon, fullerenes, graphitic nanoparticles, catalyst particles[3]Amorphous carbon, fullerenes, catalyst nanoparticles[3]Amorphous carbon, other carbon nanostructures, catalyst particles

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the generalized experimental protocols for the four synthesis methods.

HiPCO® Synthesis

The HiPCO® process involves the high-pressure, high-temperature decomposition of iron pentacarbonyl (Fe(CO)₅) in the presence of a flowing stream of carbon monoxide (CO).

Experimental Procedure:

  • Catalyst and Carbon Source Preparation: A continuous flow of high-pressure carbon monoxide (30-50 atm) is established. Iron pentacarbonyl, the catalyst precursor, is introduced into this stream.[10]

  • Reaction: The mixture is rapidly heated to a high temperature (900-1100 °C) in a reactor.[10]

  • Nanotube Growth: The heat causes the thermal decomposition of Fe(CO)₅, forming iron nanoparticles that act as catalytic sites for the disproportionation of CO into carbon and carbon dioxide, leading to the growth of SWCNTs.

  • Collection: The newly formed SWCNTs are carried by the gas stream to a collection chamber where they are harvested.

Arc Discharge Synthesis

This method utilizes a high-temperature plasma arc to vaporize a carbon source, which then condenses to form SWCNTs.

Experimental Procedure:

  • Electrode Preparation: A graphite (B72142) anode is drilled to create a cavity which is then filled with a mixture of graphite powder and a metal catalyst (e.g., Ni, Y, Fe).[11][12] A pure graphite rod serves as the cathode.[12]

  • Chamber Setup: The electrodes are placed in a vacuum chamber which is then evacuated and backfilled with an inert gas (e.g., Helium or Argon) to a specific pressure.

  • Arc Generation: A high DC current (50-100 A) is applied across the electrodes, creating a high-temperature plasma arc (over 4000 °C) that vaporizes the anode material.[6]

  • SWCNT Formation and Collection: The vaporized carbon and catalyst atoms condense on the cooler parts of the chamber and the cathode, forming a soot that contains SWCNTs.

Laser Ablation Synthesis

In this technique, a high-power laser is used to ablate a graphite target containing a metal catalyst.

Experimental Procedure:

  • Target Preparation: A graphite target is prepared by mixing graphite powder with a metal catalyst (e.g., Co, Ni).[13]

  • Reaction Setup: The target is placed in a quartz tube furnace heated to a high temperature (~1200 °C).[13] An inert gas (e.g., Argon) is flowed through the tube.[3]

  • Ablation: A high-power pulsed laser (e.g., Nd:YAG) is focused onto the target, causing ablation and creating a plume of hot carbon and catalyst vapor.[3][14]

  • Nanotube Growth and Collection: The vaporized species are carried by the inert gas flow to a cooler region of the furnace where they condense and self-assemble into SWCNTs on a water-cooled collector.[13]

Floating Catalyst Chemical Vapor Deposition (CVD)

Floating catalyst CVD is a continuous process where both the catalyst precursor and the carbon source are introduced into a high-temperature furnace in the gas phase.

Experimental Procedure:

  • Precursor Delivery: A solution containing a catalyst precursor (e.g., ferrocene) and a carbon source (e.g., ethylene (B1197577), alcohol) is continuously injected into a pre-heated reactor.[15]

  • Catalyst Formation and Nanotube Growth: Inside the hot zone of the furnace (typically 800-1200 °C), the precursors decompose. The catalyst precursor forms metallic nanoparticles in-situ, which then serve as seeds for the catalytic decomposition of the carbon source and the subsequent growth of SWCNTs.[16]

  • Collection: The newly formed SWCNTs are carried by a carrier gas (e.g., Ar/H₂) to a collection system at the end of the reactor.

Visualizing the Synthesis Workflows

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each synthesis method.

HiPCO_Workflow cluster_input Input cluster_process Process cluster_output Output CO High-Pressure CO Mixing Mixing CO->Mixing FeCO5 Fe(CO)5 Vapor FeCO5->Mixing Heating Rapid Heating (900-1100 °C) Mixing->Heating Growth SWCNT Growth Heating->Growth SWCNTs SWCNTs Growth->SWCNTs Byproducts Byproducts Growth->Byproducts

Caption: HiPCO® Synthesis Workflow.

Arc_Discharge_Workflow cluster_input Input cluster_process Process cluster_output Output Anode Graphite/Catalyst Anode Arc Plasma Arc (>4000 °C) Anode->Arc Cathode Graphite Cathode Cathode->Arc InertGas Inert Gas InertGas->Arc Vaporization Anode Vaporization Arc->Vaporization Condensation Condensation Vaporization->Condensation Soot Soot (containing SWCNTs) Condensation->Soot

Caption: Arc Discharge Synthesis Workflow.

Laser_Ablation_Workflow cluster_input Input cluster_process Process cluster_output Output Target Graphite/Catalyst Target Ablation Laser Ablation (~1200 °C) Target->Ablation Laser High-Power Laser Laser->Ablation InertGas Inert Gas Flow InertGas->Ablation Plume Vapor Plume Formation Ablation->Plume Condensation Condensation Plume->Condensation SWCNTs SWCNTs on Collector Condensation->SWCNTs

Caption: Laser Ablation Synthesis Workflow.

FCCVD_Workflow cluster_input Input cluster_process Process cluster_output Output CarbonSource Carbon Source Injection Precursor Injection CarbonSource->Injection CatalystPrecursor Catalyst Precursor CatalystPrecursor->Injection CarrierGas Carrier Gas CarrierGas->Injection Decomposition Decomposition (800-1200 °C) Injection->Decomposition Growth SWCNT Growth Decomposition->Growth SWCNTs SWCNTs Growth->SWCNTs

References

Assessing the In-Vivo Biocompatibility of NOPO SWCNTs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Single-walled carbon nanotubes (SWCNTs) hold immense promise for in-vivo applications, including drug delivery, bioimaging, and diagnostics. Among the various types of SWCNTs, those produced by the High-Pressure Carbon Monoxide (HiPco) process, such as NOPO SWCNTs, are of particular interest due to their high purity and specific characteristics. This guide provides an objective comparison of the in-vivo biocompatibility of HiPco SWCNTs with other common SWCNT alternatives, supported by experimental data.

The biocompatibility of SWCNTs in a biological system is not an intrinsic property but is significantly influenced by factors such as purity, length, surface functionalization, and aggregation state.[1][2] It is crucial to consider these parameters when evaluating and comparing different SWCNT products.

Quantitative Biocompatibility Data

The following tables summarize key quantitative data from various in-vivo studies, offering a comparative overview of the biocompatibility of different SWCNT types.

Disclaimer: The data presented below are compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions, including animal models, dosage, and analytical methods.

Table 1: Comparative Biodistribution of Intravenously Administered SWCNTs in Mice (% Injected Dose per Gram of Tissue - %ID/g)

SWCNT TypeLiver (%ID/g)Spleen (%ID/g)Lungs (%ID/g)Kidneys (%ID/g)Blood (%ID/g)Time PointReference
Pristine HiPco SWCNTs (dispersed) ~8.5 (wt%) iron content-----[3]
ssDNA-SWCNT (single chirality) >90% signal attenuation by 14 daysLow-level persistenceLow-level persistenceLow-level persistence-24 hours / 14 days[2]
PEG-PL/SWCNTs (2kDa PEG) ~70-----[1]
PEG-PL/SWCNTs (5kDa PEG) ~40---~5 hours half-life-[1]
Covalently PEGylated SWCNTs (1.5kDa PEG) 19.1---15.3 hours half-life-[1]
Amino-functionalized SWCNTs --1.320-3 hours[1]

Table 2: Comparative In-Vivo Inflammatory Response to SWCNTs

SWCNT TypeInflammatory MarkerAnimal ModelDosageObservationReference
Pristine HiPco SWCNTs IL-6, MCP-1Mice100 µg/mL (intratracheal)Increased secretion in lungs[4]
Pristine SWCNTs TNF-α, IL-1βMice-Early elevation, leading to granuloma formation[5]
MWCNTs IL-6Mice1.0 mg/mouse (intraperitoneal)Markedly increased at 3 months[4]
Semi-conductive SWCNTs IL-10Mice- (intratracheal)Predominant Th2-type cytokine secretion[6]

Table 3: Comparative Hemolysis Data

NanomaterialConcentrationHemolysis (%)ObservationReference
Carboxylated SWCNTs -Induces apoptosis marker on RBCsMore hemolytic than pristine SWCNTs[7]
Aminated MWCNTs (short) -More damaging than carboxylatedMore severe effects on RBC morphology[7]
Graphene Oxide up to 75 µg/mLNegligible-[8]
Carbon Dots 1 - 10 mg/mLIncreasing degree of hemolysisDose-dependent hemolysis[8]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below.

In-Vivo Biodistribution Study

Objective: To determine the organ and tissue distribution of SWCNTs after systemic administration.

Protocol:

  • Radiolabeling of SWCNTs: Covalently or non-covalently label the SWCNTs with a gamma-emitting radionuclide (e.g., 99mTc, 111In, or 125I).

  • Animal Model: Use healthy adult mice (e.g., C57BL/6), typically 6-8 weeks old.

  • Administration: Administer the radiolabeled SWCNT suspension intravenously (i.v.) via the tail vein at a specified dose.

  • Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1h, 24h, 7 days, 30 days).

  • Organ Harvesting and Measurement: Dissect and collect major organs (liver, spleen, lungs, kidneys, heart, brain) and blood samples. Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

In-Vivo Inflammatory Response Assessment

Objective: To evaluate the inflammatory potential of SWCNTs following in-vivo administration.

Protocol:

  • Animal Model and Administration: As described in the biodistribution study.

  • Sample Collection: At predetermined time points, collect blood samples via cardiac puncture for serum analysis and perform bronchoalveolar lavage (BAL) if respiratory exposure is being studied.

  • Cytokine Analysis: Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1) in the serum or BAL fluid.

  • Histological Analysis: Perfuse and fix the organs (especially liver, spleen, and lungs) in 10% neutral buffered formalin. Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should examine the slides for signs of inflammation, such as immune cell infiltration and tissue damage.

Hemolysis Assay

Objective: To assess the potential of SWCNTs to damage red blood cells (hemocompatibility).

Protocol:

  • Blood Collection: Obtain fresh whole blood from healthy human donors in tubes containing an anticoagulant (e.g., heparin).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation: Add different concentrations of the SWCNT suspension to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Measurement: Centrifuge the samples to pellet the intact RBCs. Transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.[9]

Mandatory Visualizations

Signaling Pathway for SWCNT-Induced Inflammation

SWCNT_Inflammation cluster_cell Macrophage SWCNT SWCNT TLR TLR SWCNT->TLR NLRP3 NLRP3 Inflammasome SWCNT->NLRP3 NFkB NF-κB TLR->NFkB Caspase1 Caspase-1 NLRP3->Caspase1 ProIL1b Pro-IL-1β NFkB->ProIL1b ProTNFa Pro-TNF-α NFkB->ProTNFa Caspase1->ProIL1b cleavage IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation TNFa TNF-α ProTNFa->TNFa TNFa->Inflammation caption Fig. 1: Simplified signaling pathway of SWCNT-induced inflammation.

Caption: Simplified signaling pathway of SWCNT-induced inflammation.

Experimental Workflow for In-Vivo Biocompatibility Assessment

Biocompatibility_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis SWCNT_prep SWCNT Preparation (Dispersion, Functionalization) Injection Intravenous Injection SWCNT_prep->Injection Animal_model Animal Model Selection (e.g., Mice) Animal_model->Injection Biodistribution Biodistribution Study (%ID/g) Injection->Biodistribution Inflammation Inflammatory Response (Cytokines, Histology) Injection->Inflammation Hematology Hematology & Blood Chemistry Injection->Hematology Toxicity Acute & Chronic Toxicity Injection->Toxicity caption Fig. 2: General workflow for in-vivo biocompatibility assessment.

Caption: General workflow for in-vivo biocompatibility assessment.

Conclusion

The in-vivo biocompatibility of this compound SWCNTs, and HiPco SWCNTs in general, is a multifaceted issue that depends heavily on their physicochemical properties and how they are prepared for biological applications. Pristine, non-functionalized SWCNTs tend to aggregate and can elicit a more significant inflammatory response.[3] In contrast, appropriate surface functionalization, for example with polyethylene (B3416737) glycol (PEG), can significantly improve their biocompatibility by increasing their dispersibility, prolonging their circulation time, and reducing their uptake by the reticuloendothelial system.[1]

While this guide provides a comparative overview based on available literature, it is essential for researchers to conduct material- and application-specific biocompatibility studies. The provided experimental protocols can serve as a foundation for designing such investigations. The choice of SWCNT and its functionalization strategy should be carefully considered to ensure safety and efficacy for any in-vivo application. Further research focusing on direct, standardized comparisons of commercially available SWCNTs like this compound SWCNTs is warranted to provide the scientific community with more definitive comparative data.

References

A Comparative Guide to the Reproducibility of Experiments Using NOPO® Carbon Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NOPO® single-walled carbon nanotubes (SWCNTs) with other alternatives, supported by experimental data. It is designed to address the critical issue of experimental reproducibility in research and development, particularly in the fields of drug delivery and cancer therapy.

Ensuring Reproducibility: The this compound® HiPCO® Advantage

Reproducibility in nanotechnology is paramount, and the consistency of the nanomaterials used is a key factor. This compound Nanotechnologies utilizes a proprietary High-Pressure Carbon Monoxide (HiPCO®) process to synthesize SWCNTs. This method is engineered to ensure uniformity and scalability, leading to a consistent product from batch to batch.[1]

A detailed comparative study has shown that this compound® HiPCO® SWCNTs are a high-quality replacement for the previous research standard from Rice University. The study highlights that this compound® SWCNTs have smaller diameters, fewer structural defects, and improved dispersibility, all of which are critical parameters for achieving reproducible experimental outcomes.[2]

Comparative Analysis of Physical Properties

To ensure the consistency and quality of their single-walled carbon nanotubes (SWCNTs), this compound Nanotechnologies provides detailed characterization data. The following table compares the physical properties of this compound® HiPCO® SWCNTs with the former standard from Rice University, demonstrating the high quality and consistency of this compound's product. This data is crucial for researchers as variations in these parameters can significantly impact experimental results.

PropertyThis compound® HiPCO® SWCNTsRice University HiPCO® SWCNTsSignificance for Reproducibility
Average Diameter (nm) 0.86 ± 0.10.97 ± 0.1Smaller and more uniform diameters lead to more predictable and consistent interactions in biological systems.
Bulk Density (g/cm³) 0.110.09A more consistent bulk density simplifies handling and dispersion protocols.
Defect Ratio (IG/ID at 633 nm) HigherLowerA higher IG/ID ratio indicates fewer defects, leading to more uniform electronic and optical properties.[2]
Catalyst Impurities LowerHigherReduced metallic impurities are critical for minimizing toxicity in biomedical applications.

Application in Cancer Therapy and Drug Delivery

The unique properties of SWCNTs, such as their high surface area and ability to penetrate cell membranes, make them promising candidates for drug delivery and cancer therapy. While specific comparative studies on the therapeutic efficacy of drug-loaded this compound® SWCNTs are emerging, the consistent properties of these nanotubes suggest a strong potential for reproducible results in such applications.

Drug Loading and Release: A Case Study with Doxorubicin (B1662922)

Doxorubicin (DOX), a common chemotherapy drug, can be loaded onto SWCNTs through non-covalent π-π stacking interactions. This method allows for a high drug loading capacity. The release of the drug can be triggered by the acidic environment of tumor cells.

While specific data for this compound® SWCNTs is not yet widely published, studies on SWCNTs with similar properties have demonstrated significant drug loading capabilities. For instance, functionalized SWCNTs have been shown to achieve a drug loading efficiency of over 90% for doxorubicin.[3] The pH-responsive release of doxorubicin from SWCNTs is a key feature, with a significantly higher release rate at a lower pH (characteristic of the tumor microenvironment) compared to physiological pH.[3]

Photothermal Therapy

SWCNTs exhibit strong optical absorbance in the near-infrared (NIR) region, allowing them to be used as agents for photothermal therapy (PTT). When irradiated with an NIR laser, they generate heat, which can be used to destroy cancer cells.

In comparative studies, SWCNTs have demonstrated superior performance over other nanomaterials, such as gold nanorods (AuNRs). For effective tumor elimination, SWCNTs required a lower injected dose and a lower laser power compared to AuNRs.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication of experiments. Below are generalized protocols for the characterization and functionalization of SWCNTs for drug delivery applications, which can be adapted for use with this compound® HiPCO® SWCNTs.

Protocol 1: Characterization of SWCNT Physical Properties

Objective: To determine the diameter, length, and purity of SWCNTs.

Methodology:

  • Atomic Force Microscopy (AFM):

    • Disperse SWCNTs in a suitable solvent (e.g., 1,2-dichlorobenzene) through sonication.

    • Deposit a small volume of the dispersion onto a clean silicon wafer.

    • Allow the solvent to evaporate completely.

    • Image the deposited nanotubes using an AFM in tapping mode.

    • Analyze the images to measure the diameter and length of individual nanotubes.[2]

  • Transmission Electron Microscopy (TEM):

    • Prepare a dilute dispersion of SWCNTs in a solvent like ethanol.

    • Drop-cast the dispersion onto a TEM grid.

    • Allow the solvent to evaporate.

    • Image the nanotubes using a TEM to visualize their structure and measure their dimensions.[2]

  • Raman Spectroscopy:

    • Place a small amount of the SWCNT sample on a glass slide.

    • Acquire the Raman spectrum using a laser with a specific excitation wavelength (e.g., 514 nm, 633 nm, or 785 nm).

    • Analyze the spectrum to determine the G-band to D-band intensity ratio (IG/ID), which indicates the degree of defects.[2]

Protocol 2: Functionalization of SWCNTs with PEG for Drug Delivery

Objective: To functionalize SWCNTs with polyethylene (B3416737) glycol (PEG) to improve their biocompatibility and circulation time for in vivo applications.

Methodology:

  • Dispersion of SWCNTs:

    • Disperse pristine SWCNTs in an aqueous solution of a phospholipid-PEG (PL-PEG) conjugate.

    • Sonicate the mixture using a probe sonicator in an ice bath to prevent overheating.

    • Centrifuge the dispersion to remove any large bundles or impurities.[4]

  • Characterization of PEGylated SWCNTs:

    • Confirm the successful PEGylation using techniques like UV-Vis-NIR spectroscopy and dynamic light scattering (DLS).

  • Drug Loading:

    • Add the drug (e.g., doxorubicin) to the aqueous dispersion of PEGylated SWCNTs.

    • Allow the mixture to stir for a specified period to facilitate non-covalent attachment of the drug to the nanotube surface.

    • Remove the unloaded drug through filtration or dialysis.[4]

Visualizing the Workflow: From Nanotube to Therapy

The following diagrams illustrate the key processes involved in preparing and utilizing SWCNTs for cancer therapy.

Experimental_Workflow cluster_functionalization Functionalization & Drug Loading cluster_application Therapeutic Application AFM AFM TEM TEM Raman Raman SWCNT Pristine SWCNT Dispersion Dispersion in PL-PEG Solution SWCNT->Dispersion Sonication Sonication Dispersion->Sonication Centrifugation Centrifugation Sonication->Centrifugation PEG_SWCNT PEGylated SWCNT Centrifugation->PEG_SWCNT Drug_Addition Drug Addition (e.g., Doxorubicin) PEG_SWCNT->Drug_Addition Drug_Loaded_SWCNT Drug-Loaded SWCNT Drug_Addition->Drug_Loaded_SWCNT In_Vitro In Vitro Studies (Cell Culture) Drug_Loaded_SWCNT->In_Vitro In_Vivo In Vivo Studies (Animal Models) Drug_Loaded_SWCNT->In_Vivo PTT Photothermal Therapy (NIR Laser) In_Vivo->PTT

Caption: Experimental workflow for cancer therapy using SWCNTs.

Signaling_Pathway cluster_delivery Drug Delivery cluster_action Mechanism of Action Drug_SWCNT Drug-Loaded SWCNT Cell Cancer Cell Drug_SWCNT->Cell Targeting Endocytosis Endocytosis Cell->Endocytosis Lysosome Lysosome (Acidic pH) Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Nucleus Nucleus Drug_Release->Nucleus Drug Action on DNA Apoptosis Apoptosis Nucleus->Apoptosis

References

A Comparative Guide to the Performance of NOPO SWCNT-Enhanced Composites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of the results achievable with single-walled carbon nanotube (SWCNT)-enhanced composites, with a focus on the high-quality SWCNTs produced by NoPo Nanotechnologies using their proprietary HiPco® process. For researchers, scientists, and professionals in drug development, this document offers an objective comparison of the performance of these advanced materials against other alternatives, supported by experimental data and detailed methodologies.

This compound Nanotechnologies specializes in the production of high-purity, small-diameter HiPco® SWCNTs, which are known for their exceptional mechanical, electrical, and thermal properties.[1] When incorporated into polymer matrices, these nanotubes have the potential to create composites with significantly enhanced performance characteristics, making them suitable for a wide range of high-performance applications, including aerospace, automotive, electronics, and biomedical devices.[2]

Performance Comparison of SWCNT-Enhanced Composites

The addition of even a small fraction of SWCNTs can lead to remarkable improvements in the properties of a polymer composite. Below is a comparative summary of the performance of SWCNT-enhanced composites against composites reinforced with other common fillers, such as multi-walled carbon nanotubes (MWCNTs), graphene, and carbon black. The data presented is a synthesis of findings from various studies on polymer nanocomposites.

Table 1: Mechanical Properties Enhancement
Filler MaterialTypical Loading (wt%)Tensile Strength ImprovementYoung's Modulus ImprovementKey Considerations
SWCNTs (HiPco®) 0.1 - 1.0Up to 82%[2]Up to 78%[2]Excellent performance at very low loading due to high aspect ratio and pristine structure. Dispersion is critical.
MWCNTs 1.0 - 5.015 - 40%20 - 50%Generally lower cost than SWCNTs and easier to disperse. Higher loading is often required for significant improvement.[3][4]
Graphene 1.0 - 5.020 - 50%30 - 60%2D geometry can be very effective for reinforcement. Can be prone to agglomeration.[5]
Carbon Black 5.0 - 20.05 - 20%10 - 30%A traditional and cost-effective filler, but requires high loading for moderate reinforcement, which can negatively impact processing and other properties.[6][7]
Table 2: Electrical Conductivity Enhancement
Filler MaterialPercolation Threshold (wt%)Typical Conductivity (S/m)Key Applications
SWCNTs (HiPco®) < 0.110⁻² - 10⁴Transparent conductive films, EMI shielding, sensors, conductive coatings.[8]
MWCNTs 0.5 - 2.010⁻⁴ - 10²Conductive plastics, battery electrodes, EMI shielding.[3]
Graphene 0.5 - 2.010⁻⁵ - 10³Antistatic coatings, conductive inks, transparent electrodes.[5]
Carbon Black > 5.010⁻⁶ - 10¹Antistatic materials, conductive cables, tires.[6][7]

Note: SWCNT-polymer composites with more than 20dB shielding efficiency can be readily achieved, and the EMI shielding effectiveness is correlated with the DC conductivity.[9]

Table 3: Thermal Conductivity Enhancement
Filler MaterialTypical Loading (wt%)Thermal Conductivity (W/mK)Key Applications
SWCNTs (HiPco®) 1.0 - 5.01 - 5Thermal interface materials, heat sinks, de-icing systems.[5][10]
MWCNTs 5.0 - 15.00.5 - 3Thermal management in electronics, heat exchangers.
Graphene 5.0 - 15.01 - 10Thermal spreaders, heat dissipation in LEDs.
Carbon Black > 10.00.3 - 1.5Conductive heating elements, thermally conductive plastics.

Experimental Protocols

To ensure the reproducibility and cross-validation of results, it is crucial to adhere to standardized experimental protocols. The following sections detail the methodologies for key experiments cited in the comparison of composite materials.

Mechanical Property Testing

1. Tensile Testing (ASTM D638)

  • Objective: To determine the tensile strength, Young's modulus, and elongation at break of the composite material.

  • Methodology:

    • Prepare dog-bone-shaped specimens of the composite material according to the dimensions specified in the standard.

    • Condition the specimens at a standard temperature and humidity.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data to generate a stress-strain curve.

    • Calculate tensile strength from the maximum load, Young's modulus from the initial linear portion of the curve, and elongation at break from the change in gauge length.

2. Flexural Testing (ASTM D790)

  • Objective: To measure the flexural strength and flexural modulus of the composite material.

  • Methodology:

    • Prepare rectangular bar specimens of the composite material.

    • Place the specimen on two supports in a three-point bending fixture.

    • Apply a load to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.

    • Record the load and deflection data.

    • Calculate the flexural strength and modulus using the appropriate formulas based on the beam theory.

Electrical Property Testing

1. Four-Point Probe Method for Electrical Conductivity (ASTM F43)

  • Objective: To measure the bulk electrical conductivity of the composite material.

  • Methodology:

    • Prepare a thin, flat sample of the composite with a uniform thickness.

    • Place four equally spaced, co-linear probes on the surface of the sample.

    • Pass a known DC current through the two outer probes.

    • Measure the voltage drop across the two inner probes using a high-impedance voltmeter.

    • Calculate the sheet resistance and then the bulk conductivity using the measured current, voltage, and sample dimensions.

2. Electromagnetic Interference (EMI) Shielding Effectiveness Testing (ASTM D4935)

  • Objective: To determine the ability of the composite material to attenuate electromagnetic waves.

  • Methodology:

    • Prepare a circular or rectangular sample of the composite material that fits into a specific test fixture (e.g., a coaxial transmission line holder).

    • Place the sample in the test fixture, which is connected to a vector network analyzer (VNA).

    • Measure the scattering parameters (S11, S21, S12, S22) of the material over a specified frequency range.

    • Calculate the shielding effectiveness (SE) in decibels (dB) from the S-parameters, which represents the sum of reflection loss, absorption loss, and multiple internal reflections.

Thermal Property Testing

1. Laser Flash Method for Thermal Diffusivity and Conductivity (ASTM E1461)

  • Objective: To measure the thermal diffusivity and calculate the thermal conductivity of the composite material.

  • Methodology:

    • Prepare a small, thin, disc-shaped sample of the composite.

    • Coat the sample with a thin layer of graphite (B72142) to enhance energy absorption and emission.

    • Place the sample in a furnace to control its temperature.

    • Irradiate one face of the sample with a short pulse of laser energy.

    • Measure the temperature rise on the opposite face of the sample as a function of time using an infrared detector.

    • Determine the thermal diffusivity from the temperature rise versus time data.

    • Calculate the thermal conductivity using the measured thermal diffusivity, specific heat capacity (measured by Differential Scanning Calorimetry - DSC), and density of the material.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Mechanical_Testing_Workflow cluster_tensile Tensile Testing (ASTM D638) cluster_flexural Flexural Testing (ASTM D790) T1 Prepare Dog-Bone Specimen T2 Condition Specimen T1->T2 T3 Mount in UTM T2->T3 T4 Apply Tensile Load T3->T4 T5 Record Load & Displacement T4->T5 T6 Calculate Properties T5->T6 F1 Prepare Rectangular Specimen F2 Place in 3-Point Bend Fixture F1->F2 F3 Apply Load F2->F3 F4 Record Load & Deflection F3->F4 F5 Calculate Properties F4->F5

Caption: Workflow for Mechanical Property Testing.

Electrical_Testing_Workflow cluster_conductivity Four-Point Probe Conductivity cluster_emi EMI Shielding Effectiveness C1 Prepare Flat Sample C2 Place 4 Probes C1->C2 C3 Apply Current (Outer Probes) C2->C3 C4 Measure Voltage (Inner Probes) C3->C4 C5 Calculate Conductivity C4->C5 E1 Prepare Sample E2 Place in Test Fixture E1->E2 E3 Measure S-Parameters with VNA E2->E3 E4 Calculate Shielding Effectiveness (SE) E3->E4

Caption: Workflow for Electrical Property Testing.

Thermal_Testing_Workflow cluster_laser_flash Laser Flash Method (ASTM E1461) L1 Prepare Disc Sample & Coat L2 Heat to Test Temperature L1->L2 L3 Apply Laser Pulse to Front Face L2->L3 L4 Measure Temperature Rise on Rear Face L3->L4 L5 Determine Thermal Diffusivity L4->L5 L7 Calculate Thermal Conductivity L5->L7 L6 Measure Specific Heat (DSC) & Density L6->L7

Caption: Workflow for Thermal Property Testing.

References

A Researcher's Guide to the Long-Term Stability of Nanotube-Based Biosensors: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the long-term stability of biosensing components is a critical factor for reliable and reproducible results. This guide provides a comparative overview of the factors influencing the long-term stability of nanotube-based devices, with a focus on single-walled carbon nanotubes (SWCNTs) and their alternatives. While specific long-term performance data for individual manufacturers like NOPO Nanotechnologies is often proprietary, this document synthesizes available research to guide users in evaluating and implementing these advanced materials.

Carbon nanotubes (CNTs) are at the forefront of biosensor innovation due to their exceptional electrical and mechanical properties.[1][2] this compound Nanotechnologies is a notable manufacturer of high-purity, small-diameter SWCNTs produced via the proprietary HiPCO® (High-Pressure Carbon Monoxide) process.[3][4] The stability of devices incorporating these materials is paramount for their successful application.

Understanding Stability in Nanotube Devices

The long-term stability of a nanotube-based biosensor refers to its ability to maintain consistent performance characteristics over extended periods of operation and storage. Key parameters include a stable baseline signal, consistent sensitivity to the target analyte, and minimal degradation of the physical and chemical properties of the nanotubes. Instabilities can arise from various factors, including environmental exposure, operational stress, and the inherent properties of the nanotubes themselves.

Key Factors Influencing Long-Term Stability

Several factors critically impact the long-term stability of CNT-based devices:

  • Environmental Factors: Exposure to air, moisture, and temperature fluctuations can affect device performance. Passivation layers, such as Al2O3, have been shown to effectively shield contact electrodes from environmental effects, maintaining device stability for extended periods.[5]

  • Operational Stress: Continuous application of gate and drain voltages can lead to performance degradation over time. Studies on CNT field-effect transistors (CNTFETs) have shown that devices can exhibit slow decay in on-state performance under continuous bias stress.[6]

  • Nanotube Quality and Functionalization: The purity, diameter, and surface chemistry of the CNTs play a significant role in their stability. Functionalization, a process used to attach specific biomolecules to the nanotube surface, can in some cases reduce thermal stability.[7] However, appropriate surface modifications are crucial for creating stable dispersions and enhancing biocompatibility.[8][9]

  • Dispersion and Agglomeration: The tendency of CNTs to bundle together can affect device performance and stability. Achieving a stable dispersion of individual nanotubes is a critical prerequisite for fabricating reliable devices.[8][9]

Comparative Analysis of Nanotube Alternatives

While direct, long-term stability data comparing specific commercial products is scarce in publicly available literature, a general comparison between different types of carbon nanotubes can inform material selection.

FeatureSingle-Walled Carbon Nanotubes (SWCNTs)Multi-Walled Carbon Nanotubes (MWCNTs)Functionalized CNTs
Structure A single layer of graphene rolled into a cylinder.[1]Multiple concentric cylinders of graphene.[1]CNTs with chemically modified surfaces.
Electrical Properties Can be metallic or semiconducting depending on chirality.[8]Primarily metallic.Properties can be tuned by the functional group.
Mechanical Strength Extremely high tensile strength.[10]High tensile strength, but generally lower than SWCNTs.Can be altered by the functionalization process.
Surface Area Very high accessible surface area.High surface area, but the inner tubes are not accessible.Surface chemistry is modified for specific interactions.
Stability Considerations High chemical and thermal stability in their pure form.[11] Susceptible to environmental effects without passivation.[5]Generally more stable against coalescence at high temperatures compared to SWCNTs.[7]Thermal stability can be lower than pristine CNTs.[7] Functionalization can improve colloidal stability.[12]
Ease of Production More complex and expensive to produce with high purity.Easier and less expensive to mass-produce.[13]Requires additional processing steps.

Experimental Protocols for Stability Assessment

Evaluating the long-term stability of nanotube devices requires rigorous experimental protocols. Below are outlines for key experiments.

Accelerated Aging Test
  • Objective: To simulate long-term storage and operational stress in a shorter timeframe.

  • Methodology:

    • Fabricate a statistically significant number of nanotube devices.

    • Measure the initial baseline performance parameters (e.g., resistance, capacitance, current-voltage characteristics).

    • Expose the devices to elevated temperature and humidity (e.g., 85°C and 85% relative humidity) for a predetermined duration (e.g., 100, 500, 1000 hours).

    • At each time point, remove a subset of devices and re-measure their performance parameters at room temperature.

    • Analyze the data for significant drifts in baseline, sensitivity, and other key metrics.

Continuous Electrical Bias Stress Test
  • Objective: To assess the stability of the device under continuous operation.

  • Methodology:

    • Mount the device in a controlled environment (e.g., inert atmosphere, specific temperature).

    • Apply a constant gate and drain voltage that is representative of the intended application.

    • Continuously monitor the source-drain current over an extended period (e.g., 24, 48, 100+ hours).

    • Periodically perform full current-voltage sweeps to characterize any changes in device parameters like threshold voltage and on-state current.[6]

    • Plot the change in key performance indicators as a function of time.

Repeated analyte sensing cycles
  • Objective: To evaluate the robustness and reproducibility of a biosensor over multiple sensing and regeneration cycles.

  • Methodology:

    • Establish a stable baseline signal for the biosensor in a buffer solution.

    • Introduce a known concentration of the target analyte and record the sensor response until it saturates.

    • Apply a regeneration step to remove the analyte and return the sensor to its baseline.

    • Repeat the sensing and regeneration cycle for a large number of iterations (e.g., 50, 100, or more).

    • Analyze the data for any degradation in sensitivity (the magnitude of the response to the analyte) and baseline drift.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the processes involved in stability testing and device fabrication, the following diagrams are provided.

Experimental_Workflow_for_Stability_Testing cluster_prep Device Preparation cluster_testing Stability Testing Protocols cluster_analysis Data Analysis Fabrication Device Fabrication Initial_Char Initial Performance Characterization Fabrication->Initial_Char Accelerated_Aging Accelerated Aging (High T/H) Initial_Char->Accelerated_Aging Bias_Stress Continuous Electrical Bias Stress Initial_Char->Bias_Stress Sensing_Cycles Repeated Sensing and Regeneration Initial_Char->Sensing_Cycles Data_Collection Periodic Performance Measurements Accelerated_Aging->Data_Collection Bias_Stress->Data_Collection Sensing_Cycles->Data_Collection Analysis Analysis of Degradation (Drift, Sensitivity Loss) Data_Collection->Analysis

Caption: Workflow for assessing the long-term stability of nanotube devices.

Factors_Affecting_Stability cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors center_node Device Stability CNT_Quality CNT Quality (Purity, Defects) CNT_Quality->center_node Functionalization Surface Functionalization Functionalization->center_node Dispersion Dispersion State Dispersion->center_node Environment Environment (Air, Moisture) Environment->center_node Operation Operational Stress (Bias, Cycling) Operation->center_node Passivation Device Passivation Passivation->center_node

Caption: Key factors influencing the long-term stability of nanotube devices.

Conclusion

The long-term stability of nanotube-based devices is a multifaceted issue that depends on the intrinsic properties of the nanotubes and the extrinsic factors of the operating environment and device design. While companies like this compound Nanotechnologies provide high-quality SWCNTs that form the basis for robust devices[14], it is imperative for researchers to conduct rigorous stability testing tailored to their specific application. By understanding the key factors that influence stability and implementing comprehensive experimental protocols, the scientific community can unlock the full potential of these promising nanomaterials for reliable and long-lasting biosensing applications.

References

A Guide to the Independent Verification of NOPO Single-Walled Carbon Nanotube Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of nanomaterials is paramount. This guide provides a framework for the independent verification of specifications for single-walled carbon nanotubes (SWCNTs) from NOPO Nanotechnologies. It outlines key performance metrics, presents data from this compound's technical documentation, and details standardized experimental protocols for comparative analysis against other commercially available SWCNTs.

Understanding Key Specifications of SWCNTs

The performance of SWCNTs in applications ranging from drug delivery to bio-imaging is dictated by their physical and chemical properties. Key specifications to consider for verification include purity, diameter, length, and the presence of residual catalyst.

Table 1: Reported Specifications of this compound HiPCO SWCNTs

SpecificationThis compound HiPCO (As-Produced)This compound HiPCO (Purified)
Individual SWCNT Diameter ~0.6 – 1.2 nm[1][2]0.8 - 1.2 nm[3]
Individual SWCNT Length ~400 – >2000 nm[1]Not Specified
Carbonaceous Purity ~75-80% SWCNT, ~10-15% amorphous carbon[1]>95% Carbon[3]
Catalyst Residue (Fe) ~5-10%[1]< 5%[3]
G/D Ratio (Raman) ~25 to 30[2]Not Specified
Moisture Content Very low to none[4][5]< 0.5 wt%[3]

Note: Data presented in this table is sourced from this compound Nanotechnologies' technical data sheets. Independent verification is recommended.

Experimental Protocols for Verification

To ensure objective and reproducible comparisons, standardized characterization protocols are essential. Below are detailed methodologies for key analytical techniques used to assess SWCNT quality.

Thermogravimetric Analysis (TGA) for Purity and Catalyst Residue

TGA is a fundamental technique for determining the purity of SWCNT samples by measuring weight loss as a function of temperature. It can distinguish between amorphous carbon, SWCNTs, and residual metal catalysts based on their different oxidation temperatures.[6][7][8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh between 2 and 4 mg of the SWCNT sample.[6][8]

  • Apparatus: Use a calibrated thermogravimetric analyzer.

  • Carrier Gas: Perform the analysis in a controlled atmosphere, typically a mixture of an inert gas (e.g., Argon) and an oxidizing gas (e.g., Oxygen).[6][8]

  • Heating Program:

    • Heat the sample from room temperature to a maximum of 800°C.[6]

    • Employ a consistent heating rate of 5 °C/min.[6][8]

  • Data Analysis:

    • The weight loss at lower temperatures (around 300-400°C) is often attributed to the oxidation of amorphous carbon.[6]

    • The primary weight loss at higher temperatures (typically 400-650°C) corresponds to the oxidation of SWCNTs.[1]

    • The remaining weight at the end of the analysis represents the metal oxide residue from the catalyst.[6]

  • Reproducibility: Conduct at least three separate TGA runs for each sample to ensure consistency and report the mean values.[6][8]

Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Interpretation start Start weigh Weigh 2-4 mg of SWCNTs start->weigh tga Heat to 800°C at 5°C/min in Air/Inert Gas weigh->tga data Record Weight Loss vs. Temperature tga->data impurities Amorphous Carbon (lower temp loss) data->impurities swcnts SWCNT Purity (higher temp loss) data->swcnts catalyst Catalyst Residue (final ash %) data->catalyst

TGA experimental workflow for SWCNT purity analysis.
Raman Spectroscopy for Structural Integrity and Diameter

Raman spectroscopy is a non-destructive technique that provides information about the structural quality and diameter distribution of SWCNTs.[9][10] Key features in the Raman spectrum include:

  • G-band (~1590 cm⁻¹): Corresponds to the tangential vibration of carbon atoms and is characteristic of graphitic materials.[9]

  • D-band (~1350 cm⁻¹): Indicates the presence of defects in the nanotube structure. The ratio of the G-band intensity to the D-band intensity (G/D ratio) is a common measure of SWCNT quality.[9]

  • Radial Breathing Mode (RBM) (100-300 cm⁻¹): This low-frequency mode is unique to SWCNTs and its frequency is inversely proportional to the nanotube diameter.[9][11]

Experimental Protocol:

  • Sample Preparation: Samples can be analyzed as dry powders or dispersed in a suitable solvent.[12]

  • Instrumentation: A Raman spectrometer equipped with multiple excitation laser wavelengths (e.g., 532 nm, 633 nm, 785 nm) is recommended to resonantly probe different SWCNT chiralities and diameters.[9]

  • Data Acquisition:

    • Acquire spectra at multiple locations on the sample to ensure representative data.

    • Record the G-band, D-band, and RBM regions.

  • Data Analysis:

    • Calculate the G/D ratio to assess structural integrity. A higher ratio generally indicates fewer defects.

    • Use the RBM peak positions to estimate the distribution of SWCNT diameters.

Logical Flow for Raman Analysis

Raman_Analysis cluster_features Spectral Features cluster_interpretation Interpretation start SWCNT Sample raman Raman Spectrometer (multiple lasers) start->raman spectrum Acquire Raman Spectrum raman->spectrum g_band G-band d_band D-band rbm RBM gd_ratio G/D Ratio (Structural Quality) g_band->gd_ratio d_band->gd_ratio diameter Diameter Distribution rbm->diameter

Interpreting SWCNT properties from Raman spectra.
UV-Vis-NIR Spectroscopy for Electronic Properties

UV-Vis-NIR absorption spectroscopy is used to characterize the electronic structure of SWCNTs and can be used to estimate the concentration of dispersed nanotubes.[13][14] The absorption spectrum of SWCNTs exhibits characteristic peaks corresponding to electronic transitions (van Hove singularities), which are dependent on the nanotube's chirality.[15]

Experimental Protocol:

  • Sample Preparation:

    • Disperse a small amount of SWCNTs in a suitable solvent (e.g., water with a surfactant, or an organic solvent like N,N-dimethylformamide) using sonication.[15]

    • Centrifuge the dispersion to remove bundles and aggregates.[15]

  • Measurement:

    • Use a dual-beam UV-Vis-NIR spectrophotometer.

    • Scan a wavelength range from the UV to the NIR region (e.g., 300-1600 nm).

  • Data Analysis:

    • The positions of the absorption peaks can be used to identify the different electronic types (metallic vs. semiconducting) and chiralities of SWCNTs present in the sample.[15]

    • The absorbance intensity can be correlated with the concentration of individually dispersed SWCNTs. The wavelength range between 300 nm and 600 nm is often suitable for evaluating the total concentration of dispersed SWCNTs.[13]

Atomic Force Microscopy (AFM) for Length and Diameter Measurement

AFM is a high-resolution imaging technique capable of measuring the dimensions of individual nanotubes with sub-nanometer accuracy.[16] It is particularly useful for determining the length distribution and verifying the diameter of SWCNTs.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute dispersion of SWCNTs.

    • Deposit the dispersion onto a flat substrate (e.g., SiO₂ or mica).

    • Allow the solvent to evaporate, leaving behind isolated nanotubes on the surface.

  • Imaging:

    • Use an AFM operating in tapping mode to minimize damage to the nanotubes.[17]

    • Acquire high-resolution images of multiple areas of the substrate.

  • Data Analysis:

    • Measure the height of the nanotubes from the AFM images to determine their diameter. Note that tip-sample interactions can lead to underestimation of the true height.[16]

    • Trace the contour of individual nanotubes to measure their length. A statistical analysis of many nanotubes is required to determine the length distribution.[18]

Comparative Analysis and Reporting

When comparing this compound SWCNTs to other alternatives, it is crucial to perform the characterization experiments under identical conditions for all samples. The results should be summarized in comparative tables, and any significant differences in performance should be noted. This systematic approach will enable researchers to make informed decisions based on independently verified data, ensuring the selection of the most appropriate nanomaterials for their specific research and development needs. A collaboration between this compound Nanotechnologies, Rice University, and Swansea University has previously demonstrated that this compound's SWCNTs are a suitable replacement for the established standard of HiPco SWCNTs from Rice University, which are no longer produced.[19]

References

Safety Operating Guide

Navigating the Disposal of NOPO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the disposal of NOPO, a term that may refer to novel nitric oxide-releasing pro-drugs or other specialized chemical compounds. In the absence of a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound," this document outlines the essential steps and principles for the safe handling and disposal of such potentially hazardous materials.

Immediate Safety and Logistical Information

The cornerstone of safe chemical disposal is the Safety Data Sheet (SDS). If you are working with a substance identified as this compound, it is imperative to obtain the specific SDS from the manufacturer or supplier. This document will provide detailed information on the chemical's properties, hazards, and the requisite disposal procedures.

In the absence of a specific SDS, the following general procedures for hazardous chemical waste disposal must be strictly adhered to. These steps are based on established laboratory safety protocols and hazardous waste management principles.

Step-by-Step Disposal Protocol

  • Waste Identification and Characterization:

    • Consult the SDS: The SDS is the primary source of information for classifying the waste. Look for sections on disposal considerations, ecological information, and transport information.

    • Hazard Assessment: Based on the SDS or your knowledge of the compound's chemistry, determine its potential hazards (e.g., ignitability, corrosivity, reactivity, toxicity). Nitric oxide-releasing compounds may have specific reactivity and toxicity concerns.

    • Segregation: Never mix incompatible waste streams. This compound waste should be collected in a designated, compatible container separate from other chemical waste unless explicitly permitted by your institution's safety office.

  • Container Selection and Labeling:

    • Choose a Compatible Container: The container must be made of a material that is compatible with this compound. For instance, if the compound is corrosive, a glass or specific type of plastic container may be required. The container must have a secure, leak-proof lid.

    • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound" and the full chemical name if known), the primary hazard(s) (e.g., "Toxic," "Reactive"), and the accumulation start date. Your institution may have specific labeling requirements.

  • Accumulation and Storage:

    • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

    • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.

    • Storage Limits: Be aware of the volume limits for satellite accumulation areas as defined by regulatory bodies such as the EPA in the United States.

  • Arranging for Disposal:

    • Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • Provide Necessary Information: Be prepared to provide the EHS department with all the information from the waste label and any other relevant data from the SDS.

Quantitative Data Summary

Without a specific SDS for "this compound," quantitative data such as permissible exposure limits or specific concentration limits for disposal are not available. However, general guidelines for hazardous waste often include the following:

ParameterGuidelineSource
Satellite Accumulation Area Volume Limit ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of liquid acute hazardous waste or ≤ 1 kg of solid acute hazardous wasteU.S. Environmental Protection Agency (EPA)
Container Size Individual containers should not exceed 5 gallons or 50 pounds.General institutional guidelines[1]
Transport Quantity Limit (Personal Vehicle) Limited to 125 pounds or 15 gallons in some jurisdictions for household hazardous waste, which may inform institutional policies for small quantity transport.Local government guidelines[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical agent like this compound, emphasizing the central role of the Safety Data Sheet.

NOPO_Disposal_Workflow start Start: Need to Dispose of this compound sds_check Do you have the specific Safety Data Sheet (SDS) for this compound? start->sds_check obtain_sds Obtain SDS from manufacturer/supplier sds_check->obtain_sds No consult_sds Consult SDS for specific disposal instructions (Section 13) sds_check->consult_sds Yes no_sds No SDS Available: Treat as Unknown/Novel Hazardous Waste sds_check->no_sds No, and cannot obtain obtain_sds->sds_check follow_sds Follow SDS-prescribed disposal procedure consult_sds->follow_sds contact_ehs Contact Institutional Environmental Health & Safety (EHS) for guidance and pickup follow_sds->contact_ehs characterize Characterize waste based on known chemical properties and professional judgment no_sds->characterize segregate Segregate this compound waste in a dedicated, compatible container characterize->segregate label Label container with 'Hazardous Waste', chemical name, hazards, and date segregate->label store Store in a designated satellite accumulation area with secondary containment label->store store->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Decision Workflow

By following these procedures and the logical workflow, laboratory professionals can ensure the safe and compliant disposal of this compound and other chemical wastes, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department when in doubt.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NOPO
Reactant of Route 2
NOPO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.